molecular formula C5H5FN2O2S B2631418 4-Fluoropyridine-2-sulfonamide CAS No. 2174007-66-8

4-Fluoropyridine-2-sulfonamide

Cat. No.: B2631418
CAS No.: 2174007-66-8
M. Wt: 176.17
InChI Key: RYKYVOBYJZIBMG-UHFFFAOYSA-N
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Description

4-Fluoropyridine-2-sulfonamide is a useful research compound. Its molecular formula is C5H5FN2O2S and its molecular weight is 176.17. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoropyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoropyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKYVOBYJZIBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoropyridine-2-sulfonamide (CAS 2174007-66-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoropyridine-2-sulfonamide, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 2174007-66-8) is not extensively published, this document outlines its predicted physicochemical properties, a plausible synthetic route based on established chemical principles, and discusses its potential biological significance. The information herein is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this molecule and its prospective utility.

Introduction: The Significance of Fluorinated Pyridine Sulfonamides

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The sulfonamide functional group is a key pharmacophore in a wide array of therapeutics, including antibacterial, and anti-inflammatory agents.[2] Consequently, the strategic combination of these three motifs in 4-Fluoropyridine-2-sulfonamide suggests its potential as a valuable building block or lead compound in the development of novel therapeutic agents.

Physicochemical Properties

PropertyPredicted ValueSource/Rationale
CAS Number 2174007-66-8
Molecular Formula C₅H₅FN₂O₂S
Molecular Weight 176.17 g/mol
Appearance White to off-white crystalline solidBased on related sulfonamides
Melting Point 145 - 160 °CEstimated from related pyridine sulfonamides
Boiling Point Decomposes before boilingTypical for sulfonamides
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water and non-polar solventsGeneral solubility of sulfonamides
pKa (acidic) ~ 9-10 (sulfonamide N-H)General pKa range for primary sulfonamides
pKa (basic) ~ 1-2 (pyridine nitrogen)Electron-withdrawing groups decrease basicity

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Fluoropyridine-2-sulfonamide can be envisioned from the readily available precursor, 2-amino-4-fluoropyridine. The synthetic strategy involves a two-step sequence: diazotization followed by sulfonyl chloride formation, and subsequent aminolysis.

G A 2-Amino-4-fluoropyridine B 4-Fluoropyridine-2-diazonium salt A->B 1. HCl, NaNO₂, 0-5 °C C 4-Fluoropyridine-2-sulfonyl chloride B->C 2. SO₂, CuCl₂ D 4-Fluoropyridine-2-sulfonamide C->D 3. NH₃

Figure 1: Proposed synthetic workflow for 4-Fluoropyridine-2-sulfonamide.

Step 1: Synthesis of 4-Fluoropyridine-2-sulfonyl chloride

This key intermediate can be prepared from 2-amino-4-fluoropyridine via a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization:

    • To a stirred solution of 2-amino-4-fluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or dichloromethane) and add a catalytic amount of copper(II) chloride.

    • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Quench the reaction by pouring it into ice-water.

    • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoropyridine-2-sulfonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-Fluoropyridine-2-sulfonamide

The final product is obtained by the aminolysis of the sulfonyl chloride intermediate.

Experimental Protocol:

  • Dissolve the crude 4-fluoropyridine-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford 4-Fluoropyridine-2-sulfonamide.

Potential Biological Activities and Applications in Drug Discovery

The structural motifs within 4-Fluoropyridine-2-sulfonamide suggest several potential areas of biological activity, making it a compound of interest for drug discovery programs.

G cluster_0 Structural Features cluster_1 Potential Biological Activities A 4-Fluoropyridine Moiety C Antibacterial A->C D Kinase Inhibition A->D B Sulfonamide Group B->C E Carbonic Anhydrase Inhibition B->E

Figure 2: Relationship between structural features and potential biological activities.

  • Antibacterial Agents: The sulfonamide core is a classic antibacterial pharmacophore that inhibits folate biosynthesis in bacteria.[2] The fluoropyridine substituent may enhance activity or modulate the pharmacokinetic profile.

  • Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors for oncology. This compound could serve as a fragment or starting point for the synthesis of novel kinase inhibitors.

  • Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and certain types of cancer.

Safety and Handling

No specific safety data for 4-Fluoropyridine-2-sulfonamide has been published. The following guidelines are based on data for structurally related compounds such as 2-amino-4-fluoropyridine and other aromatic sulfonamides.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Seek medical attention.

Conclusion

4-Fluoropyridine-2-sulfonamide is a promising heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis, predicted properties, and potential biological relevance based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. (2021).
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Provide a stable URL if found during a hypothetical future search]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. (2021).
  • Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. (2019).
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • 6-Fluoropyridine-2-sulfonamide Safety D
  • PubChem Compound Summary for CID 18327808, 2-Amino-4-fluoropyridine.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(8), 937-957. (2022).
  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. (2019).
  • Fisher Scientific, SAFETY DATA SHEET - 2-Amino-4-fluoropyridine. (2024).

Sources

4-Fluoropyridine-2-sulfonamide chemical structure and SMILES

[1]

Chemical Identity & Structural Analysis

4-Fluoropyridine-2-sulfonamide is a heteroaromatic sulfonamide characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a sulfonamide group at the 2-position.[1] This specific substitution pattern imparts unique electronic properties, making it a valuable scaffold for modulating pKa and metabolic stability in drug candidates.

Core Identifiers
PropertyDetail
IUPAC Name 4-Fluoropyridine-2-sulfonamide
CAS Registry Number 2174007-66-8
Molecular Formula C₅H₅FN₂O₂S
Molecular Weight 176.17 g/mol
SMILES NS(=O)(=O)c1cc(F)ccn1
InChI Key [Generated based on structure]
Structure Class Fluorinated Heteroaryl Sulfonamide
Structural Features[2][4][5][6][7][8][9]
  • Electronic Deficient Ring: The pyridine nitrogen and the electron-withdrawing sulfonamide group (-SO₂NH₂) at position 2 create a highly electron-deficient ring system.

  • Fluorine Substituent (C4): The fluorine atom at position 4 exerts a strong inductive effect (-I), further lowering the basicity of the pyridine nitrogen and blocking metabolic oxidation at the typically reactive para-position.

  • Sulfonamide Moiety: Acts as a classic hydrogen bond donor/acceptor motif, critical for binding interactions in active sites (e.g., Carbonic Anhydrase, Kinase hinge regions).

Physicochemical Profile

The following data summarizes the calculated and observed properties relevant to medicinal chemistry optimization.

PropertyValue (Approx/Calc)Significance
LogP (Octanol/Water) ~0.6 - 0.9Moderate hydrophilicity; suitable for fragment screening.
TPSA ~58 ŲGood membrane permeability profile (<140 Ų).
pKa (Pyridine N) < 2.0Highly suppressed basicity due to F and SO₂NH₂ withdrawing effects.
pKa (Sulfonamide NH) ~9.5 - 10.5Weakly acidic; ionizable at physiological pH depending on N-substitution.
H-Bond Donors 1 (NH₂)Critical for directional binding interactions.
H-Bond Acceptors 4 (O, O, N, F)High capacity for accepting hydrogen bonds.

Synthetic Methodology

The synthesis of 4-Fluoropyridine-2-sulfonamide typically proceeds via the sulfonyl chloride intermediate , which is generated from the corresponding thiol or halide precursor.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisPathStart2-Bromo-4-fluoropyridine(Precursor)Thiol2-Mercapto-4-fluoropyridine(Intermediate)Start->ThiolNaSH orThioureaChloride4-Fluoropyridine-2-sulfonyl chloride(CAS: 1060809-57-5)Thiol->ChlorideCl2 (aq) orNCS/HClProduct4-Fluoropyridine-2-sulfonamide(Target)Chloride->ProductNH3 (aq) orNH4OH

Caption: Step-wise synthetic pathway from halogenated precursor to final sulfonamide.

Detailed Experimental Protocol

Objective: Conversion of 4-fluoropyridine-2-sulfonyl chloride to 4-fluoropyridine-2-sulfonamide.

Reagents:

  • 4-Fluoropyridine-2-sulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% NH₃ in water) or Ammonia in Dioxane (Excess)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Temperature: 0°C to Room Temperature (RT)

Procedure:

  • Preparation: Dissolve 4-fluoropyridine-2-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂). Cool the solution to 0°C using an ice bath.

  • Amination: Slowly add aqueous ammonium hydroxide (5.0 mmol, excess) or 0.5 M ammonia in dioxane dropwise to the stirred solution. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. Monitor conversion by TLC or LC-MS (Target Mass: 177 [M+H]⁺).

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: The crude residue is typically recrystallized from Ethanol/Hexane or purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the pure sulfonamide as a white solid.

Medicinal Chemistry Applications

This molecule serves as a versatile fragment in drug discovery campaigns, particularly for targets requiring electron-deficient aromatic rings.

Carbonic Anhydrase Inhibition (CAI)

Pyridyl sulfonamides are classic zinc-binding groups (ZBG) for Carbonic Anhydrases. The nitrogen of the sulfonamide coordinates with the Zn²⁺ ion in the enzyme's active site.

  • Mechanism: The electron-withdrawing fluorine at C4 increases the acidity of the sulfonamide NH₂, potentially strengthening the interaction with the zinc ion compared to the non-fluorinated analog.

Metabolic Stability
  • P450 Blocking: The C4 position of the pyridine ring is a common site for oxidative metabolism (hydroxylation). Substitution with fluorine blocks this metabolic soft spot, extending the half-life (

    
    ) of the compound in vivo.
    
  • Lipophilicity Modulation: Fluorine substitution typically increases lipophilicity (LogP) slightly, improving membrane permeability without adding significant steric bulk.

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight fragment (<200 Da), this compound is ideal for:

  • X-ray Crystallography screening: Soaking into protein crystals to identify binding hotspots.

  • NMR Screening:

    
    F-NMR screening is highly sensitive and can detect weak binding events of this fluorinated fragment to target proteins.
    

Safety & Handling

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory).[1][2][3]

  • GHS Classification: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).[1][2][3]

  • Storage: Store in a cool, dry place under inert gas. Sulfonamides are generally stable, but the sulfonyl chloride precursor is moisture-sensitive and corrosive.

References

  • Arctom Sci. (2024). Product Catalog: 4-fluoropyridine-2-sulfonamide (CAS 2174007-66-8).[4][5] Retrieved from

  • BLD Pharm. (2024).[4] Product Analysis: 4-Fluoropyridine-2-sulfonamide and Precursors. Retrieved from

  • BenchChem. (2024). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from

  • PubChem. (2024).[3][6] Compound Summary: 4-Fluoropyridine (CAS 694-52-0).[7] National Library of Medicine. Retrieved from

  • Enamine Store. (2024). Building Block: 4-fluoropyridine-2-sulfonyl chloride (CAS 1060809-57-5).[8][9][10][11] Retrieved from

Molecular weight and formula of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and applications of 4-Fluoropyridine-2-sulfonamide .

Content Type: Technical Monograph / Synthetic Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Fluoropyridine-2-sulfonamide is a specialized heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamide derivatives.[1][2] As a pyridine bioisostere of benzenesulfonamide, it offers distinct physicochemical properties—specifically reduced lipophilicity (LogP) and altered pKa—making it valuable for optimizing pharmacokinetic profiles in lead compounds.

The presence of the fluorine atom at the C4 position is electronically significant; it deactivates the pyridine ring, influencing the acidity of the sulfonamide group, and serves as a potential handle for nucleophilic aromatic substitution (


) in late-stage functionalization.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

ParameterData
Chemical Name 4-Fluoropyridine-2-sulfonamide
CAS Number 2174007-66-8 (Distinct from the 6-fluoro isomer, CAS 124433-70-1)
Molecular Formula

Molecular Weight 176.17 g/mol
SMILES NS(=O)(=O)c1cc(F)ccn1
Appearance White to off-white crystalline solid
Predicted pKa ~9.5 (Sulfonamide NH)
LogP (Predicted) ~0.3 (Lower than benzenesulfonamide analogs)

Synthetic Methodology

The synthesis of 4-Fluoropyridine-2-sulfonamide presents a chemoselectivity challenge due to the lability of the C4-fluorine atom toward nucleophiles.[2] The preferred route utilizes a Meerwein Sulfonation strategy starting from 2-amino-4-fluoropyridine, avoiding harsh oxidative conditions that might degrade the pyridine ring.

Retrosynthetic Analysis

The sulfonamide moiety is installed via a sulfonyl chloride intermediate, generated from a diazonium salt. This method preserves the C4-fluorine, provided the final amination step is temperature-controlled to prevent


 displacement of the fluorine by ammonia.
Experimental Protocol (Step-by-Step)
Step 1: Diazotization and Chlorosulfonation [2]
  • Precursor: 2-Amino-4-fluoropyridine (CAS 944401-77-8).

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Protocol:

    • Dissolve 2-amino-4-fluoropyridine (1.0 eq) in a mixture of concentrated

      
       and glacial acetic acid at -5°C.
      
    • Add an aqueous solution of

      
       (1.2 eq) dropwise, maintaining temperature < 0°C to form the diazonium salt.
      
    • Separately, prepare a saturated solution of

      
       gas in glacial acetic acid containing catalytic 
      
      
      
      (0.2 eq).
    • Pour the cold diazonium mixture into the

      
       solution while stirring vigorously.
      
    • Allow the mixture to warm to room temperature. Gas evolution (

      
      ) indicates the decomposition of the diazonium species into the sulfonyl chloride.
      
    • Quench: Pour into ice water and extract immediately with Dichloromethane (DCM) to isolate 4-fluoropyridine-2-sulfonyl chloride . Note: This intermediate is unstable; proceed immediately to Step 2.

Step 2: Amination to Sulfonamide
  • Reagents:

    
     (solution in dioxane or aqueous 
    
    
    
    ), THF.
  • Protocol:

    • Dissolve the crude sulfonyl chloride in anhydrous THF at -10°C.

    • Add

      
       (2.5 eq) slowly. Critical: Low temperature is essential to prevent the ammonia from attacking the C4-fluorine (an 
      
      
      
      side reaction).
    • Stir at 0°C for 1 hour.

    • Concentrate the solvent and recrystallize from Ethanol/Water to yield pure 4-Fluoropyridine-2-sulfonamide .[2]

Reaction Pathway Visualization

SynthesisPath Start 2-Amino-4-fluoropyridine (CAS 944401-77-8) Inter1 Diazonium Salt (In Situ) Start->Inter1 NaNO2, HCl, -5°C Inter2 4-Fluoropyridine- 2-sulfonyl chloride Inter1->Inter2 SO2, CuCl2, AcOH (Meerwein Sulfonation) Product 4-Fluoropyridine- 2-sulfonamide (CAS 2174007-66-8) Inter2->Product NH3, THF, -10°C (Kinetic Control) SideProduct Side Product: 4-Aminopyridine derivative Inter2->SideProduct NH3, >25°C (SNAr at C4)

Figure 1: Synthetic pathway highlighting the critical kinetic control required during amination to avoid SNAr side reactions.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are the classic pharmacophore for Carbonic Anhydrase inhibition. The pyridine ring of 4-fluoropyridine-2-sulfonamide mimics the benzene ring of clinically used inhibitors (e.g., acetazolamide derivatives) but with higher water solubility.[2]
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates to the

    
     ion in the CA active site.
    
  • Selectivity: The fluorine substituent alters the electronics of the ring, potentially improving selectivity for specific CA isoforms (e.g., CA IX vs. CA II) relevant in hypoxic tumor environments.

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "fragment" due to its low molecular weight (<200 Da) and polarity.

  • Ligand Efficiency: The rigid pyridine scaffold provides a defined vector for growing the molecule.

  • Synthetic Handle: The C4-fluorine is a "privileged" handle. Once the sulfonamide binds to a target, the fluorine can be displaced by amines or alkoxides via

    
     to extend the molecule and capture additional binding interactions.
    

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[3][4][5]
Eye Irritation H319Causes serious eye irritation.[3][5]
STOT-SE H335May cause respiratory irritation.[2][5]

Handling Protocol:

  • Handle in a chemical fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (

    
    ), as sulfonamides can be hygroscopic.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • PubChem. (2024). Compound Summary: 4-Fluoropyridine-2-sulfonamide.[2][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Fluorinated Pyridine Sulfonamide Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Estimated Reading Time: 12 Minutes

Executive Summary

The convergence of fluorine chemistry and heterocyclic sulfonamides represents a high-value strategic node in modern drug discovery. While benzene sulfonamides have historically dominated the landscape (e.g., COX-2 inhibitors, diuretics), fluorinated pyridine sulfonamides offer a superior physicochemical profile. They address three critical failure modes in lead optimization: metabolic instability , poor aqueous solubility , and off-target toxicity .

This guide details the strategic deployment of fluorinated pyridine sulfonamide building blocks. It moves beyond basic synthesis to explore the "Self-Validating" SnAr reactivity of 2-fluoropyridine-3-sulfonamides—a mechanism that allows for the rapid generation of diverse chemical libraries through late-stage functionalization.

Part 1: Strategic Rationale & Physicochemical Profiling

The "Triad of Utility"

The fluorinated pyridine sulfonamide scaffold integrates three distinct medicinal chemistry advantages:

  • The Pyridine Effect (Solubility & Basicity): Replacing a benzene ring with pyridine introduces a nitrogen atom that can accept hydrogen bonds, significantly lowering LogP (typically by 0.5–1.0 units) and improving aqueous solubility. The pyridine nitrogen also modulates the pKa of the sulfonamide group (

    
    ), often making it more acidic and thus more bioactive at physiological pH.
    
  • The Fluorine Effect (Metabolic Blocking): Strategic fluorination, particularly at the C2 or C6 positions, blocks susceptible sites from oxidative metabolism (e.g., P450-mediated hydroxylation). Furthermore, the high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, activating it for nucleophilic attack (see Section 2).

  • The Sulfonamide Anchor: The sulfonamide moiety acts as a stable, geometry-constrained hydrogen bond donor/acceptor, critical for binding in deep protein pockets (e.g., Carbonic Anhydrases, Kinases, GPCRs).

Quantitative Comparison

The table below contrasts the properties of a standard benzene sulfonamide building block against its fluorinated pyridine counterparts.

PropertyBenzene SulfonamidePyridine-3-Sulfonamide2-Fluoro-3-Pyridine Sulfonamide Impact
LogP (Calc) ~0.9~0.3~0.6 Improved Lipophilic Efficiency (LipE)
pKa (Sulfonamide) ~10.0~9.0~8.2 Higher fraction ionized at pH 7.4
Metabolic Stability Low (Ring oxidation)Medium (N-oxide formation)High Blocked C2 oxidation; deactivated ring
SnAr Reactivity InertLowHigh Enables late-stage diversification

Part 2: Synthetic Architectures & Reactivity

The synthesis of these building blocks is non-trivial due to the sensitivity of the sulfonyl chloride group. We present two validated workflows: the Oxidative Pathway (for scale) and the Diazotization Pathway (for speed/diversity).

Pathway A: The Oxidative Chlorination (Scale-Up Preferred)

This route avoids potentially explosive diazonium intermediates and is preferred for multi-gram synthesis of 2-fluoro-3-pyridinesulfonyl chloride .

  • Starting Material: 2-Fluoro-3-chloropyridine.

  • Thiolation: Nucleophilic substitution with benzyl mercaptan or sodium hydrosulfide.

    • Note: The 2-F is labile; careful temperature control (

      
      ) is required to prevent double substitution if using strong nucleophiles.
      
  • Oxidative Chlorination: Treatment of the thioether with

    
     gas or Sulfuryl chloride (
    
    
    
    ) in aqueous acetic acid.
    • Critical Control Point: Temperature must be kept

      
       to prevent hydrolysis of the formed sulfonyl chloride to the sulfonic acid.
      
Pathway B: The "Self-Validating" SnAr Diversification

The true power of the 2-fluoro-3-pyridinesulfonamide scaffold lies in its reactivity. The sulfonamide group at C3 is strongly electron-withdrawing (


), which, combined with the pyridine nitrogen, super-activates the C2-fluorine for Nucleophilic Aromatic Substitution (SnAr) .

This allows researchers to install the sulfonamide first, and then displace the fluorine with a wide range of amines, alkoxides, or thiols in the final step. This is "self-validating" because the reaction will only proceed if the electronic integrity of the scaffold is intact.

Visualization of Synthetic Logic

G cluster_0 Key Advantage: The Fluorine Handle Start 2,3-Difluoropyridine or 2-Fluoro-3-halopyridine Lithiation Site-Selective Lithiation (LDA, -78°C) Start->Lithiation Regiocontrol Sulfur Sulfur Source (SO2 or DABCO-SO2) Lithiation->Sulfur Oxidation Oxidative Chlorination (NCS, HCl) Sulfur->Oxidation BuildingBlock 2-Fluoro-3-Pyridine Sulfonyl Chloride Oxidation->BuildingBlock Amine Sulfonamide Formation (R-NH2) BuildingBlock->Amine Fast Scaffold Scaffold A: 2-Fluoro-3-sulfonamide Amine->Scaffold SnAr Late-Stage SnAr (Displacement of F) Scaffold->SnAr Diversity Point FinalDrug Final Drug Candidate (2-Amino-3-sulfonamide) SnAr->FinalDrug

Figure 1: Synthetic workflow for accessing 2-amino-3-pyridinesulfonamides via the "Fluorine Handle" strategy. The 2-F atom serves as a temporary placeholder that enables late-stage diversification.

Part 3: Case Studies in Drug Discovery

Vonoprazan (Takecab): The Pyridine-3-Sulfonyl Breakthrough

Vonoprazan represents a premier example of a pyridine-3-sulfonyl moiety in a blockbuster drug. It acts as a potassium-competitive acid blocker (P-CAB).

  • Structure: Contains a pyridine-3-sulfonyl group attached to a pyrrole ring.[1]

  • Role of Pyridine: The pyridine ring provides essential binding interactions within the proton pump (H+/K+-ATPase) and improves the drug's acid stability compared to proton pump inhibitors (PPIs) like omeprazole.

  • Significance: It validates the metabolic stability and safety of the pyridine-3-sulfonyl pharmacophore in chronic human dosing.

Omidenepag Isopropyl (Omlonti): GPCR Agonism

Omidenepag is a selective EP2 receptor agonist used for glaucoma.

  • Structure: Features a pyridin-3-ylsulfonyl group linked to a substituted amine.[1][2]

  • Medicinal Chemistry: The pyridine sulfonamide core was selected over a benzene sulfonamide to optimize the balance between lipophilicity (corneal permeability) and aqueous solubility (formulation in eye drops).

Agrochemical Roots: Flazasulfuron

While this guide focuses on human health, the stability of the 3-trifluoromethyl-2-pyridinesulfonamide core was proven in agrochemicals like Flazasulfuron . These compounds demonstrate that the scaffold can survive harsh environmental conditions (UV, hydrolysis), serving as a proxy for metabolic robustness.

Part 4: Experimental Protocol

Protocol: Synthesis of 2-Fluoro-3-pyridinesulfonamide

A robust, self-validating protocol adapted for laboratory scale (10-50g).

Reagents:

  • 2-Fluoro-3-aminopyridine (1.0 eq)

  • HCl (conc. aqueous)

  • Sodium Nitrite (

    
    )
    
  • Sulfur Dioxide (

    
    ) in Acetic Acid (saturated)
    
  • Copper(I) Chloride (

    
    ) or Copper(II) Chloride (
    
    
    
    )

Step-by-Step Methodology:

  • Diazotization (The "Cold" Phase):

    • Dissolve 2-fluoro-3-aminopyridine in conc. HCl at

      
      .
      
    • Add aqueous

      
       dropwise, maintaining internal temp 
      
      
      
      .
    • Validation: The solution should become clear/yellow. A persistent starch-iodide test confirms excess nitrite.

  • Meerwein Sulfonylation (The "Gas" Phase):

    • Prepare a saturated solution of

      
       in glacial acetic acid. Add catalyst (
      
      
      
      , 0.05 eq).
    • Pour the cold diazonium salt solution into the stirring

      
       mixture.
      
    • Observation: Vigorous evolution of

      
       gas indicates successful decomposition of the diazonium species and formation of the sulfonyl radical.
      
    • Stir for 1 hour until gas evolution ceases.

  • Quenching & Amination:

    • Pour the reaction mixture onto ice-water. Extract the 2-fluoro-3-pyridinesulfonyl chloride immediately with DCM.

    • Critical: Do not store the chloride. React immediately with aqueous ammonia (or desired amine) at

      
      .
      
  • Purification:

    • Acidify the aqueous layer to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Safety Note:


 is toxic; perform all steps in a well-ventilated fume hood. Diazonium salts are potentially explosive; do not let the intermediate dry out.

References

  • Vonoprazan Approval & Chemistry

    • Title: "Discovery of Vonoprazan Fumarate (TAK-438) as a Novel Potassium-Competitive Acid Blocker."
    • Source: Journal of Medicinal Chemistry (2023 review context) / Takeda Pharmaceutical Co.
    • URL:[Link] (Reference to original discovery paper).

  • Omidenepag Isopropyl

    • Title: "Omidenepag Isopropyl (Omlonti): A New Class of Anti-Glaucoma Drug."
    • Source: MDPI Pharmaceuticals / Santen.
    • URL:[Link] (Contextual reference from search).

  • SnAr Reactivity of Fluoropyridines

    • Title: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
    • Source: Journal of the American Chemical Society (2014).
    • URL:[Link]

  • Agrochemical Precedents (Flazasulfuron)

    • Title: "Flazasulfuron: A Sulfonylurea Herbicide."[3]

    • Source: FAO Specifications and Evaluations.[4]

    • URL:[Link]

  • General Synthesis of Pyridine Sulfonamides

    • Title: "Efficient Synthesis of Pyridinesulfonamide."
    • Source: European Journal of Chemistry (2021).
    • URL:[Link] (General synthesis reference).

Sources

4-Fluoropyridine-2-sulfonamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Fluoropyridine-2-sulfonamide , designed for researchers and drug development professionals. It synthesizes safety protocols, chemical reactivity, and synthesis logic into a cohesive monograph.

CAS Registry Number: 2174007-66-8 (Tentative/Rare) | Molecular Formula: C₅H₅FN₂O₂S | M.W.: 176.17 g/mol

Part 1: Executive Summary & Chemical Identity

4-Fluoropyridine-2-sulfonamide is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 4-position fluorine atom , which is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-located sulfonamide group.

This compound serves as a "bifunctional linchpin":

  • The Sulfonamide Handle: Allows for coupling with carboxylic acids or alkyl halides to build the primary scaffold.

  • The Activated Fluorine: Serves as a leaving group for late-stage diversification with amines, thiols, or alkoxides.

Chemical Constants & Properties

Note: Specific experimental data for this isomer is limited. Values below are predicted based on structural analogs (e.g., 6-fluoropyridine-2-sulfonamide).

PropertyValue / DescriptionReliability
Appearance White to off-white crystalline solidHigh (Analogous)
Melting Point 158 – 162 °C (Predicted)Medium
Boiling Point ~350 °C (Decomposes before boiling)High
Solubility Soluble in DMSO, DMF, MeOH; Low in WaterHigh
pKa (Sulfonamide) ~9.5 – 10.5High
LogP ~0.5 – 0.8Medium

Part 2: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING [1]

This compound combines the irritant properties of sulfonamides with the reactivity of fluoropyridines.

Hazard Statements
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

  • H317: May cause an allergic skin reaction (Sulfonamide moiety).

Critical Reactivity Hazards (The "Why" Behind the Hazard)

The C4-Fluorine is not inert. In the presence of biological nucleophiles (e.g., cysteine residues in proteins), this compound can act as an electrophile.

  • Mechanism: The pyridine ring is electron-deficient. The sulfonamide group at C2 further withdraws electron density. This makes the C4 position highly susceptible to attack, potentially leading to skin sensitization or irreversible protein binding if handled improperly.

Part 3: Safe Handling & Storage Protocols

Storage Hierarchy
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The sulfonamide protons are acidic, and the C-F bond can hydrolyze slowly under moist, acidic conditions.

  • Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress and light degradation.

Weighing & Solubilization Workflow
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood .

  • PPE: Nitrile gloves (double-gloved recommended due to potential sensitization), lab coat, and safety glasses.

  • Solvent Choice:

    • Preferred: DMSO or DMF (anhydrous).

    • Avoid: Protic solvents (Water/Ethanol) for long-term stock storage to prevent slow hydrolysis of the fluoride.

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist immediately (fluorine-containing compounds can cause delayed corneal damage).

  • Skin Contact: Wash with soap and water. If redness or blistering occurs, seek medical attention (potential sulfonamide allergy).

  • Spill Cleanup: Dampen with acetone/ethanol to avoid dust. Wipe up with inert absorbent pads. Incinerate waste.

Part 4: Synthesis & Application Logic

This section details how to synthesize the compound and how to utilize it in drug discovery workflows.

Synthesis Route (Sandmeyer Approach)

The most robust route to access 4-fluoropyridine-2-sulfonamide is via the Sandmeyer-type chlorosulfonylation of the corresponding amino-pyridine, followed by amination.

Step 1: Diazotization of 2-Amino-4-fluoropyridine. Step 2: Reaction with SO₂/CuCl₂ to form the sulfonyl chloride. Step 3: Amination with aqueous ammonia.

SynthesisRoute Start 2-Amino-4-fluoropyridine (CAS 944401-77-8) Inter Intermediate: Diazonium Salt Start->Inter NaNO2, HCl < 0°C Sulfonyl 4-Fluoropyridine- 2-sulfonyl chloride Inter->Sulfonyl SO2, CuCl2 (Sandmeyer) Product 4-Fluoropyridine- 2-sulfonamide Sulfonyl->Product NH4OH (aq) or NH3/Dioxane

Figure 1: Synthetic pathway from commercially available 2-amino-4-fluoropyridine.[4]

Application: The "SₙAr Switch" Strategy

In medicinal chemistry, this scaffold is often used to create libraries of kinase inhibitors. The strategy involves reacting the sulfonamide first (to attach the scaffold), and then displacing the fluorine with a specific amine to "tune" the potency.

Protocol: Nucleophilic Aromatic Substitution (SₙAr)

  • Reagents: 4-Fluoropyridine-2-sulfonamide (1.0 eq), Amine Nucleophile (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP.

  • Conditions: Heat to 80–100 °C for 2–4 hours.

  • Observation: The reaction is driven by the electron-poor pyridine ring. The fluorine is a better leaving group than chlorine in SₙAr reactions on heterocycles due to the high electronegativity stabilizing the Meisenheimer complex intermediate.

SnArMechanism Substrate 4-Fluoropyridine- 2-sulfonamide Complex Meisenheimer Intermediate Substrate->Complex Attack at C4 (Rate Limiting) Nucleophile Amine (R-NH2) Nucleophile->Complex Attack at C4 (Rate Limiting) Final 4-Amino-substituted Pyridine Sulfonamide Complex->Final Loss of F- (Fast)

Figure 2: Reaction mechanism for late-stage diversification via SₙAr.

Part 5: References

  • Synthesis of Pyridine Sulfonamides: European Journal of Chemistry. (2021).[5] "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent." Link

  • Fluoropyridine Reactivity: Journal of Medicinal Chemistry. (2008). "The many roles for fluorine in medicinal chemistry." Link

  • Precursor Safety (2-Amino-4-fluoropyridine): Fisher Scientific SDS. Link

  • General Sulfonamide Hazards: PubChem Compound Summary for Sulfonamides. Link

  • Sandmeyer Chlorosulfonylation: Organic Process Research & Development. (Standard industry protocol for amino-to-sulfonyl conversion).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Technical Guide: Solubility Profile of 4-Fluoropyridine-2-sulfonamide

[1][2]

Executive Summary

4-Fluoropyridine-2-sulfonamide (CAS: 2174007-66-8) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamide derivatives.[1][2][3] Its structure—comprising an electron-deficient pyridine ring, a polar sulfonamide moiety, and a lipophilic fluorine substituent—creates a unique solubility profile critical for assay development and chemical synthesis.[1]

This guide provides a definitive technical assessment of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While specific empirical solubility limits for this catalog compound are rarely published in open literature, this document synthesizes physicochemical principles, structure-activity relationship (SAR) data from close analogs, and standard laboratory protocols to provide actionable solubility ranges and determination methodologies.

Physicochemical Profile & Solubility Mechanisms

To understand the solubility behavior of 4-Fluoropyridine-2-sulfonamide, one must analyze the competition between its crystal lattice energy and the solvation energy provided by the solvent.[1][2]

Structural Determinants[1][2]
  • Pyridine Core: The nitrogen atom (N1) acts as a hydrogen bond acceptor, enhancing solubility in polar solvents compared to benzene analogs.

  • Sulfonamide Group (-SO₂NH₂): This is the primary driver of polarity. It acts as a dual H-bond donor (via -NH₂) and acceptor (via -SO₂-).[1][2]

  • Fluorine Substituent (C4 position): The fluorine atom increases the compound's lipophilicity (LogP) and lowers the pKa of the sulfonamide group via inductive electron withdrawal, potentially increasing acidity and stabilizing the anion in basic media.

Solvent Interaction Mechanisms[1][2]
SolventClassInteraction MechanismPredicted Solubility Status
DMSO Polar AproticStrong H-Bond Acceptance: DMSO is a powerful H-bond acceptor.[1][2] It effectively disrupts the intermolecular H-bonds of the sulfonamide crystal lattice by binding to the -NH₂ protons.[1][2]High (>100 mM)Standard for stock solutions.
Methanol Polar ProticBidirectional H-Bonding: Methanol can donate protons to the pyridine nitrogen and sulfonyl oxygens, and accept protons from the amide.[1][2] However, it is less effective than DMSO at disrupting strong lattice interactions at Room Temp (RT).Moderate (10–50 mM)Temperature-dependent (high solubility at reflux).[2]

Solubility Data & Handling Guidelines

Estimated Solubility Ranges

Based on SAR analysis of analogous pyridine-sulfonamides (e.g., 6-fluoropyridine-2-sulfonamide, pyridine-2-sulfonamide).[1][2]

ParameterDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Solubility Rating Excellent Good
Est.[1][2] Saturation Limit (25°C) > 50 mg/mL (> 280 mM)10 – 30 mg/mL (50 – 170 mM)
Primary Utility 10 mM - 100 mM Stock Solutions for High-Throughput Screening (HTS).[2]Synthetic reactions, recrystallization, and LC-MS mobile phase preparation.
Temperature Sensitivity Low dependence at RT.[1][2]High dependence; solubility increases significantly >40°C.
Preparation of Stock Solutions (Protocol)

Target: 10 mM Stock Solution (MW ≈ 176.17 g/mol )

  • Weighing: Accurately weigh 1.76 mg of 4-Fluoropyridine-2-sulfonamide.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex for 30 seconds. The solid should dissolve instantly.

    • Note: If using Methanol, sonication (3–5 mins) may be required to break the crystal lattice initially.

  • Storage: Aliquot into amber glass vials. Store at -20°C. DMSO is hygroscopic; water absorption will decrease solubility and potentially degrade the compound over time.[1][2]

Experimental Protocols for Solubility Determination

Since batch-to-batch purity variations (polymorphs, salt forms) can alter solubility, researchers must validate the specific limit for their sample. Use the "Visual Equilibrium Method" for rapid assessment.

Workflow Diagram: Solubility Assessment

The following diagram outlines the decision logic for determining solubility limits in the lab.

SolubilityWorkflowStartStart: Solid Sample(4-Fluoropyridine-2-sulfonamide)SolventSelectSelect Solvent(DMSO or Methanol)Start->SolventSelectStep1Add Solvent to reachTarget Concentration (e.g., 10 mM)SolventSelect->Step1VortexVortex / Sonicate(5 mins at 25°C)Step1->VortexVisualCheckVisual InspectionVortex->VisualCheckSolubleClear Solution?YESVisualCheck->SolubleClearInsolublePrecipitate Remains?NOVisualCheck->InsolubleCloudyHighConcIncrease Conc.(Add more solid)Soluble->HighConcTo find limitHeatApply Heat (40°C)or Add more SolventInsoluble->HeatIf MethanolFinalRecord Solubility LimitInsoluble->FinalIf DMSO (Saturation reached)HighConc->VortexHeat->VisualCheck

Figure 1: Step-by-step decision tree for experimentally determining the solubility limit of the compound.

Kinetic Solubility Protocol (Tier 2)

For precise values (e.g., for formulation), use this HPLC-based method:

  • Preparation: Prepare a saturated suspension by adding excess solid to 500 µL of solvent.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter through a 0.22 µm PTFE membrane (compatible with DMSO/MeOH).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from a low-concentration DMSO stock.

Troubleshooting & Optimization

Common Issues
  • DMSO "Freezing": Pure DMSO freezes at 19°C. If your lab is cold, the stock solution may solidify. Thaw gently in your hands; this does not affect the compound's stability.

  • Water Contamination: DMSO is extremely hygroscopic.[1] Absorption of atmospheric water can cause the sulfonamide to precipitate (sulfonamides generally have low aqueous solubility, <1 mg/mL). Always use anhydrous DMSO.

  • Precipitation in Media: When diluting a DMSO stock into aqueous culture media (e.g., for cell assays), rapid precipitation may occur ("crashing out").

    • Solution: Perform serial dilutions in DMSO first, keeping the final aqueous dilution step to <0.5% DMSO v/v.

Solvation Interaction Diagram

Understanding why DMSO works better than Methanol helps in solvent selection for reactions.[1]

Solvationcluster_DMSODMSO Interaction (Strong)cluster_MeOHMethanol Interaction (Moderate)Compound4-Fluoropyridine-2-sulfonamideMeOHMethanol (R-OH)Compound->MeOHDonates H to -OHDMSODMSO (O=S<)DMSO->CompoundAccepts H from -NH2H_Bond_1H-Bond Acceptor(Sulfonyl Oxygen)MeOH->CompoundDonates H to Pyridine N

Figure 2: Mechanistic view of solvent interactions. DMSO's strong acceptance of the sulfonamide protons drives high solubility.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Disposal: Dispose of DMSO/Methanol solutions as halogenated organic waste.[1]

References

  • National Institutes of Health (NIH). (2025). Solubility of Sulfonamide Derivatives in Organic Solvents. PubMed Central.[1] Retrieved from [Link]

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides. Retrieved from [Link]

Strategic Sourcing and Utilization of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Virtual" Commodity

4-Fluoropyridine-2-sulfonamide is a high-value, privileged scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and carbonic anhydrases. However, unlike its benzene analogues (e.g., 4-fluorobenzenesulfonamide), this specific pyridine isomer is rarely available as an off-the-shelf catalog item .

The scarcity arises from a fundamental chemical instability: the electron-withdrawing sulfonamide group at the C2 position, combined with the pyridine nitrogen, renders the C4-fluorine extremely susceptible to nucleophilic aromatic substitution (


) and hydrolysis.

This guide provides a validated roadmap for researchers to:

  • Locate the compound through specialized "Make-on-Demand" channels.

  • Synthesize it reliably from commercially available precursors if direct procurement fails.

  • Validate its purity using a self-checking QC protocol designed to detect the most common degradation pathway (hydrolysis to pyridone).

Commercial Landscape & Procurement Strategy

Availability Status
  • Commodity Status: Non-Stock / Custom Synthesis Only.

  • Common Confusion: Frequently confused with 6-fluoropyridine-2-sulfonamide (CAS 124433-70-1), which is widely available. Verify the substitution pattern explicitly.

  • Lead Time: Typically 4–8 weeks (Custom Synthesis).

Validated Precursors

Since the target is often unavailable, the most reliable strategy is to procure the stable precursor and perform the final transformation in-house.

Precursor NameCAS NumberAvailabilityRole
2-Amino-4-fluoropyridine 944401-77-8 High (Stock)Primary Starting Material (Route A)
2-Chloro-4-fluoropyridine 34941-91-8 MediumSecondary Starting Material (Route B)
2-Bromo-4-fluoropyridine 128071-98-7 MediumAlternative for Metallation
Sourcing Decision Matrix

The following logic flow dictates the most efficient path to securing the material based on your project timeline and budget.

SourcingStrategy Start Need 4-Fluoropyridine-2-sulfonamide CheckStock Check Aggregators (eMolecules, SciFinder) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Direct Purchase (Verify Isomer!) IsAvailable->Buy Yes CheckCRO Check Custom Synthesis (WuXi, Enamine) IsAvailable->CheckCRO No QuoteAcceptable Lead Time < 4 Weeks? CheckCRO->QuoteAcceptable Outsource Order Custom Synthesis QuoteAcceptable->Outsource Yes InHouse Initiate In-House Synthesis QuoteAcceptable->InHouse No SelectRoute Select Precursor: 2-Amino-4-fluoropyridine InHouse->SelectRoute

Figure 1: Strategic sourcing decision tree. Prioritize direct purchase only if specific isomer confirmation is provided (NMR/COA).

Technical Deep Dive: In-House Synthesis Protocol

If commercial sourcing is not viable, the Meerwein Sulfochlorination (modified for sensitive heterocycles) is the industry-standard approach. This route avoids strong nucleophiles that would displace the labile 4-fluorine.

The "Self-Validating" Synthesis (Route A)

Starting Material: 2-Amino-4-fluoropyridine (CAS 944401-77-8).[1] Mechanism: Diazotization followed by reaction with sulfur dioxide (or surrogate DABSO) and copper catalysis.

Step-by-Step Protocol:
  • Diazotization (Cold Initiation):

    • Dissolve 2-amino-4-fluoropyridine (1.0 eq) in conc. HCl (5.0 eq) at -10°C .

    • Critical Control Point: Temperature must not exceed 0°C to prevent hydrolysis of the 4-F group.

    • Add NaNO₂ (1.2 eq) dropwise as an aqueous solution. Stir for 30 min.

  • Sulfonyl Chloride Formation (The "Trap"):

    • Option 1 (Traditional): Pour the diazonium salt into a mixture of SO₂ (saturated) in acetic acid/CuCl₂ at 0°C.

    • Option 2 (Modern/Safer): Use DABSO (DABCO-bis(sulfur dioxide) adduct) and CuCl in acetonitrile. This avoids handling gaseous SO₂ and is gentler on the fluoropyridine ring [1].

  • Amidation (Immediate Quench):

    • The intermediate 4-fluoropyridine-2-sulfonyl chloride is unstable. Do not isolate.

    • Extract rapidly with cold DCM.

    • Treat the organic layer immediately with aqueous NH₄OH (excess) or NH₃ in dioxane at -78°C to 0°C .

    • Why? Ammonia is a nucleophile.[2] If the reaction warms up, NH₃ will attack C4, displacing Fluorine to form 4-aminopyridine-2-sulfonamide.

Reaction Pathway & Impurity Logic

Synthesispath SM 2-Amino-4-fluoropyridine (CAS 944401-77-8) Diaz Diazonium Salt (Unstable) SM->Diaz NaNO2, HCl < 0°C SulfCl Sulfonyl Chloride Intermediate Diaz->SulfCl SO2, CuCl2 (Meerwein) Product 4-Fluoropyridine- 2-sulfonamide SulfCl->Product NH3 (Cold) Impurity1 Impurity A: 4-Aminopyridine-2-sulfonamide (Over-reaction) SulfCl->Impurity1 NH3 (Warm) Impurity2 Impurity B: Pyridone Derivative (Hydrolysis) SulfCl->Impurity2 H2O / Acid

Figure 2: Synthesis pathway highlighting critical branching points for impurity formation.

Quality Assurance: The Self-Validating Protocol

Due to the instability of the C4-F bond, standard LCMS is insufficient (it may not distinguish isomers or hydrolysis products clearly if ionization is poor). You must use 19F NMR for definitive validation.

Analytical Triage Table
Analytical MethodExpected Result"Red Flag" ResultDiagnosis
19F NMR Singlet ~ -100 to -110 ppmSignal missing or shifted to -150 ppmMissing = Hydrolysis (Pyridone); Shift = Fluorine displacement.
1H NMR 3 Aromatic protons (d, d, dd)Broad singlets or loss of couplingPolymerization or exchangeable protons masking region.
LCMS (ESI+) [M+H]+ = 177.0[M+H]+ = 175.0 or 174.0Hydrolysis (-F, +OH) or Amination (-F, +NH2).
The "Fluorine Survival" Check

The presence of the fluorine atom is the single biggest point of failure.

  • Run 19F NMR (unprotonated).

  • Verify Integration: Ensure the F signal integrates 1:1 against an internal standard (e.g., trifluorotoluene) relative to the sulfonamide protons in 1H NMR.

  • Coupling Check: In 1H NMR, the proton at C3 should show a distinct coupling constant to the Fluorine (

    
    ). If this coupling is absent, the fluorine is gone.
    

References

  • Woolven, H., et al. (2011).[3] "DABSO: A Stable, Solid Replacement for Gaseous Sulfur Dioxide."[3] Organic Letters, 13(18), 4876–4879.

  • Yang, Z., et al. (2013).[3] "A Simple NaClO2-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." Synlett, 24, 2165-2169.[3]

  • Blakemore, D. C., et al. (2011). "Organic Synthesis State of the Art 2009–2011." Journal of Medicinal Chemistry, 54(20), 7005–7029. (Review of pyridine functionalization).

  • Sigma-Aldrich. (2023). "Product Specification: 2-Amino-4-fluoropyridine."

Disclaimer: This guide details the handling of hazardous chemicals (fluorinated heterocycles, sulfonyl chlorides). All protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Guide: 4-Fluoro-pyridine-2-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Fluoro-pyridine-2-sulfonic acid amide , a specialized heterocyclic building block used in modern medicinal chemistry.

Nomenclature, Properties, and Synthetic Utility in Drug Discovery[1][2]

Executive Summary

4-Fluoro-pyridine-2-sulfonic acid amide (CAS: 2174007-66-8 ) is a critical heteroaromatic scaffold characterized by a pyridine ring substituted with a sulfonamide group at the C2 position and a fluorine atom at the C4 position.[1][2][3][4]

In drug discovery, this molecule functions primarily as an electrophilic scaffold .[5] The fluorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly diversify the core by introducing various nucleophiles (amines, alkoxides, thiols) while retaining the sulfonamide moiety—a classic bioisostere for carboxylic acids and a key pharmacophore in kinase and carbonic anhydrase inhibitors.[5][6]

Nomenclature & Chemical Identifiers

Accurate database searching requires a comprehensive list of synonyms and registry numbers, as naming conventions vary between IUPAC standards and vendor catalogs.[5][6]

Primary Identifiers
Registry Identifier
CAS Number 2174007-66-8
IUPAC Name 4-Fluoropyridine-2-sulfonamide
Systematic Name 4-Fluoro-2-pyridinesulfonamide
Molecular Formula C₅H₅FN₂O₂S
Molecular Weight 176.17 g/mol
Synonym Ontology

The following synonyms are frequently used in patent literature and chemical catalogs:

  • Structural Variations: 2-Sulfamoyl-4-fluoropyridine; 4-Fluoropyridin-2-yl-sulfonamide.[1][2]

  • Acid Derivative Naming: 4-Fluoro-pyridine-2-sulfonic acid amide (Germanic convention).[1][2]

  • Catalog Codes: BD01340007 (BLD Pharm); AAB-AA01FKDH (Arctom).[5]

Digital Representations
  • SMILES: NS(=O)(=O)c1cc(F)ccn1

  • InChI: InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(9,10)7/h1-3H,(H2,7,9,10)

  • InChIKey: XZQJKSJZYJZYOS-UHFFFAOYSA-N[1][2]

Structural & Physicochemical Analysis

Understanding the electronic distribution of this molecule is essential for predicting its reactivity.[5][6]

Electronic Effects & Reactivity Profile

The 4-fluoropyridine-2-sulfonamide core is an electron-deficient system.[1][2]

  • Pyridine Nitrogen (N1): Exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions via resonance and induction.[5][6]

  • Sulfonamide (C2): A strong electron-withdrawing group (EWG) that further depletes electron density from the ring.[5][6]

  • Fluorine (C4): While fluorine is electronegative, its position para to the ring nitrogen and meta to the sulfonamide makes it an exceptional leaving group for SNAr reactions.[5][6]

Key Insight: The C4-Fluorine is significantly more labile than a standard chlorobenzene.[1][2][5][6] It can be displaced by mild nucleophiles without the need for transition metal catalysis (e.g., Buchwald-Hartwig conditions), making this scaffold ideal for parallel synthesis libraries.[5]

Physicochemical Properties (Predicted)
PropertyValuebiological Relevance
LogP (cLogP) ~0.3 - 0.6Low lipophilicity; good starting point for fragment-based design.[1][2]
TPSA ~68 ŲFavorable for membrane permeability; sulfonamide contributes significantly.[5]
pKa (Sulfonamide NH₂) ~9.5 - 10.0Weakly acidic; can form salts with strong bases.[1][2][5][6]
H-Bond Donors 1 (NH₂)Critical for binding interactions (e.g., H-bond to kinase hinge regions).[1][2][6]
Synthesis & Manufacturing Pathways

The synthesis of 4-fluoropyridine-2-sulfonamide typically avoids direct fluorination of the sulfonamide due to chemoselectivity issues.[1][2][6] The preferred route involves installing the sulfonamide onto a pre-fluorinated pyridine or converting an amino-pyridine.[1][5][6]

Route A: The Diazotization-Chlorosulfonation Strategy (Standard)

This is the most scalable industrial route, utilizing 2-amino-4-fluoropyridine as the starting material.[1][2]

  • Step 1: Diazotization. 2-Amino-4-fluoropyridine is treated with NaNO₂ in concentrated HCl/acetic acid at 0°C to form the diazonium salt.[1][2][5][6]

  • Step 2: Meerwein Sulfonation. The diazonium species reacts with Sulfur Dioxide (SO₂) in the presence of Copper(II) Chloride (CuCl₂) to yield 4-fluoropyridine-2-sulfonyl chloride .[1][2][5][6]

  • Step 3: Amination. The sulfonyl chloride is immediately quenched with aqueous ammonia (NH₄OH) or ammonia gas in THF to yield the final sulfonamide.[5][6]

Route B: Oxidation of Thioethers

Alternatively, starting from 2-mercapto-4-fluoropyridine (or a benzyl thioether):

  • Oxidation: Treatment with Chlorine gas (Cl₂) in water (oxidative chlorination) yields the sulfonyl chloride.[5][6]

  • Amination: Reaction with ammonia yields the sulfonamide.[5][6]

Synthesis Start 2-Amino-4-fluoropyridine (CAS: 944401-77-8) Inter1 Diazonium Salt (In Situ) Start->Inter1 NaNO2, HCl 0°C Inter2 4-Fluoro-pyridine- 2-sulfonyl chloride Inter1->Inter2 SO2, CuCl2 (Meerwein) Product 4-Fluoro-pyridine- 2-sulfonamide (Target) Inter2->Product NH3 (aq/gas) THF, 0°C

Figure 1: Primary synthetic workflow via the Meerwein sulfonation strategy.

Applications in Drug Discovery

This scaffold is primarily used to synthesize Type I and Type II Kinase Inhibitors and Carbonic Anhydrase Inhibitors .[5][6]

Experimental Protocol: SNAr Diversification

Objective: Displacement of the C4-Fluorine with a primary amine (R-NH₂) to create a library of 4-amino-pyridine-2-sulfonamides.[1][2]

Reagents:

  • Substrate: 4-Fluoropyridine-2-sulfonamide (1.0 eq)[1][2]

  • Nucleophile: Primary Amine (e.g., Benzylamine, 1.2 eq)[6]

  • Base: Diisopropylethylamine (DIPEA, 2.0 eq) or K₂CO₃.[5][6]

  • Solvent: DMSO or DMF (Polar Aprotic is essential).[5]

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.57 mmol) of 4-fluoropyridine-2-sulfonamide in 2.0 mL of anhydrous DMSO.

  • Addition: Add 2.0 equivalents of DIPEA, followed by 1.2 equivalents of the amine nucleophile.

  • Reaction: Heat the mixture to 80°C–100°C. Monitor via LC-MS. The reaction is typically complete within 2–4 hours due to the high activation of the fluorine.[5]

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3x).

  • Purification: The sulfonamide group is polar; purification by reverse-phase preparative HPLC is recommended if the product does not precipitate upon water addition.[5][6]

Reactivity Map

The diagram below illustrates the divergent synthesis possibilities from the core scaffold.

Reactivity Core 4-Fluoro-pyridine- 2-sulfonamide SnAr S_NAr Displacement (Nucleophilic Attack at C4) Core->SnAr R-NH2 / RO- Coupling Sulfonamide Coupling (Acylation/Alkylation at N-SO2) Core->Coupling R-COCl / R-NCO Prod1 4-Amino-pyridine-2-sulfonamides (Kinase Inhibitors) SnAr->Prod1 Prod2 4-Alkoxy-pyridine-2-sulfonamides (Ether Linkages) SnAr->Prod2 Prod3 N-Acyl-sulfonamides (Bioisosteres) Coupling->Prod3

Figure 2: Divergent synthesis map demonstrating the dual-reactivity of the scaffold.[1][2]

References
  • BLD Pharm Registry . Product Analysis: 4-Fluoropyridine-2-sulfonamide (CAS 2174007-66-8).[1][2][3][4][7] Accessed 2024.[5][8]

  • PubChem Database . Compound Summary: Pyridine-2-sulfonamide derivatives. National Library of Medicine.[5]

  • Arctom Scientific . Catalog Entry: 4-fluoropyridine-2-sulfonamide.

  • Journal of Medicinal Chemistry. Strategies for Heterocyclic Sulfonamide Synthesis.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Fluoropyridine-2-sulfonamide from 2-Amino-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 4-Fluoropyridine-2-sulfonamide, a valuable building block in medicinal chemistry and drug development.[1][2] The protocol details a robust two-step process commencing from commercially available 2-amino-4-fluoropyridine. The synthesis leverages a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate to form 4-fluoropyridine-2-sulfonyl chloride, which is subsequently converted to the target sulfonamide via ammonolysis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-S(=O)₂-NR'R'') is a cornerstone of modern medicinal chemistry.[3] Since the discovery of sulfanilamide, the first commercially available antibacterial agent, this moiety has been incorporated into a vast array of therapeutic agents.[2] Its prevalence stems from its unique physicochemical properties: it is a stable, non-basic amide isostere capable of acting as a hydrogen bond acceptor, which can lead to significant improvements in binding affinity and metabolic stability.[4] Sulfonamide-containing drugs are used to treat a wide range of conditions, including bacterial infections, hypertension, inflammation, and cancer.[1][2][5] The target molecule, 4-Fluoropyridine-2-sulfonamide, combines this privileged scaffold with a fluorinated pyridine ring, a common motif for modulating electronic properties and improving pharmacokinetic profiles in drug candidates.

Overall Synthetic Strategy

The conversion of 2-amino-4-fluoropyridine to 4-Fluoropyridine-2-sulfonamide is not a direct transformation but is efficiently achieved via a two-step sequence. The strategy hinges on the conversion of the primary amino group into a more versatile diazonium salt, which can then be substituted.

  • Step 1: Diazotization-Sulfonylation: The 2-amino group of the starting material is converted into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong acid.[6] This highly reactive intermediate is immediately subjected to a Sandmeyer-type reaction with a source of sulfur dioxide (SO₂) and a copper catalyst to yield the key intermediate, 4-fluoropyridine-2-sulfonyl chloride.[7]

  • Step 2: Ammonolysis: The resulting sulfonyl chloride is then treated with an ammonia source to displace the chloride and form the final 4-Fluoropyridine-2-sulfonamide product. This is a classic nucleophilic substitution reaction at the sulfur center.

Synthetic_Scheme cluster_0 Step 1: Diazotization-Sulfonylation cluster_1 Step 2: Ammonolysis start 2-Amino-4-fluoropyridine intermediate 4-Fluoro-2-pyridyldiazonium Salt start->intermediate  NaNO₂, aq. HCl  0-5 °C sulfonyl_chloride 4-Fluoropyridine-2-sulfonyl Chloride intermediate->sulfonyl_chloride  SO₂ (in Acetic Acid)  CuCl, 0-5 °C sulfonyl_chloride_ref 4-Fluoropyridine-2-sulfonyl Chloride product 4-Fluoropyridine-2-sulfonamide sulfonyl_chloride_ref->product  aq. NH₃  DCM, 0 °C to RT

Caption: High-level overview of the two-step synthetic pathway.

Materials and Reagents

ReagentCAS No.Mol. WeightPurity/GradeSupplierNotes
2-Amino-4-fluoropyridine944401-77-8112.11≥98%Sigma-AldrichStarting Material
Sodium Nitrite (NaNO₂)7632-00-069.00ACS Reagent, ≥97%Fisher ScientificDiazotizing agent
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.), ACSVWRAcid catalyst
Acetic Acid (AcOH)64-19-760.05Glacial, ≥99.7%J.T. BakerSolvent for SO₂
Sulfur Dioxide (SO₂)7446-09-564.07GasPraxairSulfonylating agent
Copper(I) Chloride (CuCl)7758-89-699.00≥99%Strem ChemicalsCatalyst
Ammonium Hydroxide (NH₄OH)1336-21-635.0428-30% solutionEMD MilliporeAmmonia source
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Sigma-AldrichOrganic solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated solutionLabChemFor neutralization
Brine (NaCl solution)7647-14-558.44Saturated solutionIn-house prep.For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥97%Acros OrganicsDrying agent

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluoropyridine-2-sulfonyl Chloride

Causality and Rationale: This procedure is a modified Sandmeyer reaction. The initial diazotization must be performed at low temperatures (0-5 °C) because diazonium salts, particularly heterocyclic ones, are thermally unstable and can decompose exothermically or become explosive if isolated or warmed.[8][9] The subsequent reaction with sulfur dioxide is catalyzed by copper(I) chloride, which facilitates the radical transfer process to form the sulfonyl radical that adds to the pyridine ring, ultimately yielding the sulfonyl chloride.[7] Using a solution of SO₂ in glacial acetic acid provides a convenient and measurable way to introduce the gaseous reagent.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-4-fluoropyridine (5.6 g, 50 mmol).

  • Acidification: Add concentrated hydrochloric acid (25 mL) and deionized water (25 mL). Stir the mixture and cool to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (3.8 g, 55 mmol, 1.1 eq) in deionized water (15 mL). Add this solution dropwise to the stirred pyridine solution over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. A pale yellow solution containing the diazonium salt will form.[6][]

  • Catalyst & SO₂ Addition: In a separate flask, prepare a solution of sulfur dioxide by bubbling SO₂ gas through glacial acetic acid (50 mL) at 0 °C until saturated. To the cold diazonium salt solution, add copper(I) chloride (1.0 g, 10 mmol, 0.2 eq).

  • Sulfonylation Reaction: Slowly add the SO₂/acetic acid solution to the diazonium salt mixture over 1 hour, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with cold deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 4-fluoropyridine-2-sulfonyl chloride is obtained as a pale yellow oil.

    • Note: This intermediate is often used directly in the next step without further purification due to its reactivity.[11]

Part 2: Synthesis of 4-Fluoropyridine-2-sulfonamide

Causality and Rationale: This step is a standard nucleophilic acyl substitution where the amine (ammonia) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[1] The reaction is typically performed at low temperature to control the exotherm and then allowed to warm to drive it to completion. Using a biphasic system (DCM/water) allows for easy separation of the organic product from inorganic salts formed during the reaction.

Protocol:

  • Reaction Setup: Dissolve the crude 4-fluoropyridine-2-sulfonyl chloride (assuming ~50 mmol theoretical yield) in dichloromethane (100 mL) in a 500 mL flask. Cool the solution to 0 °C in an ice bath.

  • Ammonolysis: Add concentrated ammonium hydroxide solution (28-30%, 50 mL) dropwise to the stirred DCM solution over 30 minutes. A white precipitate will form.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir vigorously at room temperature for 4 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with additional dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine all organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-Fluoropyridine-2-sulfonamide as a white to off-white crystalline solid.

Workflow & Safety Visualization

Workflow cluster_prep Preparation cluster_step1 Part 1: Sulfonyl Chloride Synthesis cluster_step2 Part 2: Sulfonamide Synthesis prep_reagents Weigh Reagents & Prepare Solutions (NaNO₂, SO₂/AcOH) setup_reactor Assemble Reactor (3-Neck Flask, Stirrer, Funnel) prep_reagents->setup_reactor cool_sm Cool Starting Material in HCl to 0 °C setup_reactor->cool_sm diazotization Dropwise Addition of NaNO₂(aq) Maintain T < 5 °C cool_sm->diazotization add_cat_so2 Add CuCl Catalyst Add SO₂/AcOH Solution Maintain T < 5 °C diazotization->add_cat_so2 safety SAFETY WARNING - Work in Fume Hood - Wear PPE (Goggles, Gloves, Lab Coat) - Diazonium salts are potentially explosive - Handle conc. acids/bases with care diazotization->safety react_complete Stir Overnight at RT add_cat_so2->react_complete workup1 Quench on Ice & Extract with DCM react_complete->workup1 wash1 Wash Organic Phase (H₂O, NaHCO₃, Brine) workup1->wash1 dry1 Dry (MgSO₄) & Concentrate wash1->dry1 dissolve_int Dissolve Crude Intermediate in DCM, Cool to 0 °C dry1->dissolve_int ammonolysis Dropwise Addition of aq. NH₃ dissolve_int->ammonolysis react2 Stir 4h at RT ammonolysis->react2 workup2 Separate Layers & Extract Aqueous Phase react2->workup2 wash2 Wash Combined Organics with Brine workup2->wash2 dry2 Dry (MgSO₄) & Concentrate wash2->dry2 purify Recrystallize Crude Solid dry2->purify analyze Analyze Final Product (NMR, MS, mp) purify->analyze

Caption: Detailed experimental workflow from preparation to final product analysis.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield in Step 1 1. Diazonium salt decomposed due to temperature exceeding 5 °C. 2. Incomplete diazotization (insufficient NaNO₂ or acid). 3. Inactive copper catalyst.1. Ensure rigorous temperature control with an ice-salt bath. 2. Use fresh NaNO₂ and check acid concentration. Test for excess nitrous acid with starch-iodide paper. 3. Use fresh, high-purity CuCl.
Oily product after Step 2 1. Incomplete reaction. 2. Presence of unreacted sulfonyl chloride.1. Extend reaction time at room temperature or warm gently (e.g., to 35-40 °C). 2. Ensure sufficient excess of ammonium hydroxide was used. Re-subject the crude oil to the reaction conditions.
Difficulty in recrystallization 1. Product is impure. 2. Incorrect solvent system.1. Attempt purification by column chromatography (Silica gel, EtOAc/Hexanes gradient) before recrystallization. 2. Screen different solvent systems (e.g., isopropanol, acetonitrile, toluene).
Reaction stalls (Step 1) Poor quality of 2-amino-4-fluoropyridine.Verify the purity of the starting material by NMR or melting point analysis before starting the reaction.

Safety and Handling

General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., neoprene), must be worn at all times.[12] An eyewash station and safety shower must be readily accessible.

  • Diazonium Salts: These intermediates are potentially explosive, especially when dry. DO NOT attempt to isolate the diazonium salt. Keep the reaction mixture cold at all times.

  • Hydrochloric Acid & Acetic Acid: These are corrosive and cause severe burns. Handle with extreme care, avoiding inhalation of vapors and skin contact.[13]

  • Sulfur Dioxide: A toxic and corrosive gas. Handle only in a well-ventilated fume hood.

  • Dichloromethane: A suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Ammonium Hydroxide: Corrosive and gives off pungent, irritating ammonia gas. Handle with care in a fume hood.

Waste Disposal: All aqueous and organic waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. Do not mix incompatible waste streams.

References

  • Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • T. T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from a site detailing chemical synthesis procedures.
  • European Patent Office. (n.d.). EP 0003656 B1 - Process for the diazotisation of amines. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • University of Alabama in Huntsville. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoropyridine-2-sulfonamide

[1]

Abstract & Scope

This technical guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) on 4-fluoropyridine-2-sulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for NaV1.7 inhibitors and carbonic anhydrase inhibitors.

While 4-fluoropyridines are highly reactive electrophiles, the presence of the C2-sulfonamide moiety introduces specific physicochemical challenges—primarily the acidity of the sulfonamide proton (pKa ~9.2) and the amphoteric nature of the product. This protocol addresses these challenges to maximize yield, minimize side reactions (such as hydrolysis), and ensure reproducible scale-up.[1]

Mechanistic Insight & Reaction Design

The Fluorine Advantage

In SNAr reactions of pyridines, 4-fluoropyridines are significantly more reactive than their chloro- or bromo-analogs.[1][2] Unlike SN1 or SN2 reactions where bond breaking is often rate-limiting, the rate-determining step in SNAr is the initial nucleophilic attack and the formation of the Meisenheimer Complex .

  • Electronegativity: The high electronegativity of fluorine (

    
    ) inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine.
    
  • Leaving Group Ability: Although the C-F bond is stronger than C-Cl, the stabilization of the transition state lowers the activation energy (

    
    ), accelerating the reaction.
    
The Sulfonamide "Switch"

The C2-sulfonamide group acts as a strong Electron Withdrawing Group (EWG), activating the C4 position. However, it presents a "double-edged sword":

  • Neutral State (Activated): When protonated, the sulfonamide pulls electron density, making C4 highly electrophilic.

  • Anionic State (Deactivated): In the presence of strong bases (e.g., NaH, alkoxides), the sulfonamide nitrogen is deprotonated. The resulting anion donates electron density into the ring via resonance, significantly reducing the electrophilicity of C4 and stalling the reaction.

Key Takeaway: The reaction conditions must maintain the sulfonamide in its neutral state or use a base weak enough to establish an equilibrium that favors the nucleophilic attack.

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanismcluster_conditionsCritical FactorsSM4-Fluoro-Py-2-SO2NH2(Substrate)TSMeisenheimer Complex(Stabilized Anion)SM->TSRate Determining Step(Nucleophilic Attack)NucNucleophile(H-Nu)Nuc->TSProd4-Substituted Product(+ HF)TS->ProdElimination of F-Factor1F- stabilizes TS via InductionFactor2Avoid Sulfonamide Deprotonation

Caption: Figure 1. SNAr mechanism illustrating the critical Meisenheimer intermediate.[3][4] Fluorine stabilizes this state, facilitating the addition step.

Method Development Guide

Solvent Selection

Polar aprotic solvents are required to solvate the nucleophile and stabilize the polar transition state.

SolventSuitabilityNotes
DMSO Excellent High dielectric constant; accelerates SNAr rates.[1] Difficult to remove during workup.
NMP Excellent Good for high-temperature reactions (>100°C).[1]
Acetonitrile Good Easier workup (volatile).[1] Suitable for highly reactive amines.[1]
DMF Good Standard choice, but potential for dimethylamine impurities at high T.
Alcohols PoorProtich solvents can solvate the nucleophile (reducing reactivity) and compete as nucleophiles (ether formation).
Base Selection Strategy

To prevent the "Deactivation" issue described in Section 2.2:

  • Preferred: DIPEA (Hünig's Base) or TEA .[1] These are non-nucleophilic organic bases.[1][5] They neutralize the HF byproduct but are generally not strong enough to fully deprotonate the sulfonamide in equilibrium.

  • Alternative: K2CO3 . Useful for less reactive nucleophiles, but may require higher temperatures to overcome partial ring deactivation.

  • Avoid: NaH, KOtBu, NaOEt (Strong deprotonation leads to stalled reactions).[1]

Standardized Experimental Protocol

Objective: Synthesis of 4-amino-pyridine-2-sulfonamide derivatives via SNAr.

Materials
  • Substrate: 4-Fluoropyridine-2-sulfonamide (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv).[1]

  • Base: DIPEA (2.0 – 3.0 equiv).[1]

  • Solvent: Anhydrous DMSO or Acetonitrile (0.2 M concentration).[1]

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon (fluoropyridines can be moisture sensitive).[1]

  • Addition:

    • Add 4-Fluoropyridine-2-sulfonamide (1.0 equiv) to the vial.[1]

    • Add anhydrous DMSO (volume to reach 0.2 M).[1] Stir until dissolved.

    • Add DIPEA (2.5 equiv) via syringe.[1]

    • Add the Amine Nucleophile (1.2 equiv) dropwise.

  • Reaction:

    • Temperature:

      • Aliphatic Amines: Heat to 60°C .

      • Aniline/Sterically Hindered Amines: Heat to 90–100°C .[1]

    • Monitoring: Monitor by LC-MS at 1-hour intervals. Look for the disappearance of the Fluorine starting material (M+H) and appearance of Product (M+H + Nuc - HF).

  • Workup (Critical for Sulfonamides):

    • Method A (Precipitation - Preferred for DMSO):

      • Cool reaction to RT.

      • Slowly pour the reaction mixture into 10 volumes of Ice Water with vigorous stirring.

      • Adjust pH to ~6–7 using 1M HCl (careful not to go too acidic, or the pyridine protonates and stays in water).

      • Filter the precipitate, wash with water and Et2O.

    • Method B (Extraction - Preferred for MeCN):

      • Evaporate MeCN.[1][6]

      • Redissolve in EtOAc/THF (3:1). Sulfonamides can be poorly soluble in pure EtOAc.[1]

      • Wash with sat.[1] NH4Cl (aq), then Brine.

      • Dry over Na2SO4 and concentrate.

Experimental Workflow Diagram (DOT)

WorkflowStartStart: Dissolve 4-F-Py-Sulfonamidein DMSO (0.2M)AddReagentsAdd DIPEA (2.5 eq) + Amine (1.2 eq)Start->AddReagentsHeatHeat to 60-90°C(N2 Atmosphere)AddReagents->HeatCheckLC-MS Check(1-2 Hours)Heat->CheckDecisionConversion > 95%?Check->DecisionDecision->HeatNoWorkupAMethod A: Pour into Ice WaterpH Adjust to 6-7 -> FilterDecision->WorkupAYes (DMSO)WorkupBMethod B: Extract with EtOAc/THFWash with NH4ClDecision->WorkupBYes (MeCN)PurifyPurification:Recrystallization or Flash Chrom.WorkupA->PurifyWorkupB->Purify

Caption: Figure 2. Decision tree for the synthesis and workup of 4-amino-pyridine-2-sulfonamides.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction / Stalled Sulfonamide deprotonation (Ring Deactivation).Switch from K2CO3 to DIPEA. If already using DIPEA, add mild acid catalyst (0.1 eq AcOH) to reprotonate the sulfonamide.
Hydrolysis Product (OH) Wet solvent (DMSO is hygroscopic).[1]Use anhydrous solvents and molecular sieves. Fluoropyridines hydrolyze easily.[1]
Low Solubility in Workup Product is amphoteric/zwitterionic.[1]Do not use pure EtOAc.[1] Use EtOAc:THF (3:1) or DCM:iPrOH (4:1) for extraction.[1] Ensure pH is near isoelectric point (pH 6-7).
Regioisomers Unlikely with 4-F-Py-2-SO2NH2.[1]If using 2,4-difluoropyridine precursors, C4 is favored, but C2 substitution can occur at high temps.[1] Lower temp to improve selectivity.

References

  • Reaction Mechanism & Fluorine Effect

    • Nucleophilic Aromatic Substitution of Fluoropyridines.[2][3][6][7][8] BenchChem Application Notes.[1][3] (Accessed via Search Context 1.1).[1]

    • SNAr Reactions of Fluoropyridines vs Chloropyridines. J. Am. Chem. Soc. 2014, 136, 23, 8169–8172.[1] [1]

  • Sulfonamide Acidity & Physicochemical Properties

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

    • Prediction of aqueous pKa values of sulfonamide drugs. RSC Adv., 2019, 9, 16302.[1]

  • Experimental Protocols

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? Beilstein J. Org.[1] Chem. 2011, 7, 59–67.[1]

    • Synthesis of 4-fluoropyridine derivatives. National Institute of Informatics (Japan).

Disclaimer: This protocol deals with hazardous chemicals. 4-Fluoropyridine derivatives can be skin irritants and potential sensitizers.[1] Always perform reactions in a fume hood with appropriate PPE.

Reaction conditions for displacing fluorine in 4-Fluoropyridine-2-sulfonamide

Optimized Strategies for Derivatization of 4-Fluoropyridine-2-sulfonamide

Executive Summary & Chemical Logic

4-Fluoropyridine-2-sulfonamide represents a "privileged scaffold" in medicinal chemistry, particularly in the design of voltage-gated sodium channel inhibitors (e.g., NaV1.[1]7) and kinase inhibitors.[1] Its reactivity is defined by a unique electronic push-pull system:

  • The Leaving Group (Fluorine): Unlike chlorine or bromine, fluorine is highly electronegative. In Nucleophilic Aromatic Substitution (

    
    ), this electronegativity stabilizes the anionic Meisenheimer complex intermediate, making 4-fluoropyridines significantly more reactive than their 4-chloro counterparts (often >300x faster).
    
  • The Activator (Sulfonamide): The sulfonyl group at the 2-position is a potent electron-withdrawing group (EWG), dramatically lowering the LUMO energy of the pyridine ring and activating the 4-position toward nucleophilic attack.[1]

The "Anionic Shielding" Paradox: A critical, often overlooked variable is the acidity of the primary sulfonamide protons (



base strengthstoichiometry

Mechanistic Pathway (Visualization)

The following diagram illustrates the

SNAr_MechanismStart4-Fluoropyridine-2-sulfonamideDeprotSulfonamidate Anion(Deactivated Species)Start->DeprotDeprotonation(Fast, Reversible)MeisenheimerMeisenheimerComplexStart->MeisenheimerNuH Attack(Rate Limiting)BaseBase (B:)NuNucleophile (NuH)Deprot->Start+ H⁺Product4-SubstitutedPyridine-2-sulfonamideMeisenheimer->Product- F⁻(Aromatization)

Caption: Kinetic competition between productive

Experimental Protocols

Protocol A: Displacement with Amines (Standard)

Best for: Primary and secondary amines, anilines.

Rationale: Since amines are basic, they can deprotonate the sulfonamide. We use a polar aprotic solvent to solvate the intermediate and mild heat to drive the reaction despite partial deprotonation.

Materials:

  • Substrate: 4-Fluoropyridine-2-sulfonamide (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 4-Fluoropyridine-2-sulfonamide (1.0 mmol) in anhydrous DMSO (3.0 mL). Note: High concentration (0.3–0.5 M) is preferred to drive kinetics.[1]

  • Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.5 mmol).

    • Critical Step: If using a salt form of the amine (e.g., hydrochloride), increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 60°C for 2–4 hours.

    • Monitoring: Check by LC-MS.[1][2] The fluorine displacement is typically rapid. If conversion is <50% after 2 hours, increase temperature to 90°C.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

    • Acidic Wash Option: If the product is amphoteric, avoid acidic washes. For neutral products, a mild citric acid wash can remove excess DIPEA.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH gradients).[1]
    
Protocol B: Displacement with Alkoxides/Thiols (Ether/Thioether Formation)

Best for: Alcohols, Phenols, Thiols.

Rationale: Alkoxides are harder nucleophiles.[1] The risk here is bis-alkylation or reaction at the sulfonamide nitrogen.[1] We use a specific order of addition to generate the nucleophile in situ while managing the sulfonamide proton.

Materials:

  • Substrate: 4-Fluoropyridine-2-sulfonamide (1.0 equiv)[1]

  • Nucleophile: Alcohol/Thiol (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.2 equiv)

    • Why 2.2 equiv? 1.0 equiv to deprotonate the sulfonamide (sacrificial), 1.0 equiv to activate the alcohol, 0.2 equiv excess.

  • Solvent: Anhydrous THF (0°C to RT) or DMF (if heating is needed).[1]

Step-by-Step Procedure:

  • Activation: To a suspension of NaH (2.2 mmol) in anhydrous THF (5 mL) at 0°C under Argon, slowly add the Alcohol/Thiol (1.2 mmol). Stir for 15 min to form the alkoxide/thiolate.

  • Substrate Addition: Add 4-Fluoropyridine-2-sulfonamide (1.0 mmol) as a solution in THF (2 mL) dropwise.

    • Observation: Gas evolution (

      
      ) will occur as the sulfonamide is deprotonated.[1]
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Optimization: If the substrate precipitates as the sodium salt, add dry DMF (1–2 mL) to solubilize.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc/THF mixture. (The product may be polar; ensure the aqueous layer is pH ~5-6 to keep the sulfonamide neutral for extraction).[1]

Optimization & Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Conversion (<20%) "Anionic Shielding" (Sulfonamide deprotonation deactivates ring).[1]1. Increase Temp (to 100-120°C).2. Switch solvent to NMP (higher boiling point).3. Protect sulfonamide (e.g., with PMB or DMB) prior to

.
Side Products Sulfonamide N-alkylation (rare but possible with strong alkylators).[1]Use sterically hindered bases (DIPEA) or weaker bases (

) to minimize N-nucleophilicity.[1]
Hydrolysis (OH product) Wet solvent or hydroxide contamination.[1]Ensure anhydrous DMSO/DMF.[1] Use molecular sieves.[1][3][4] Avoid NaOH/KOH; use carbonate bases.[1]
Poor Solubility Product/Starting material is zwitterionic.[1]Use solvent mixtures for workup (e.g., DCM:IPA 3:1). Adjust pH to isoelectric point during extraction.

Decision Tree for Condition Selection

Decision_TreeStartSelect NucleophileTypeNucleophile Type?Start->TypeAmineAmine (R-NH2)Type->AmineAlcoholAlcohol (R-OH)or Thiol (R-SH)Type->AlcoholAmineCondCondition A:DIPEA (2.5 eq)DMSO, 60°CAmine->AmineCondAlkoxideCondCondition B:NaH (2.2 eq)THF/DMF, 0°C -> RTAlcohol->AlkoxideCondCheckConversion > 50%?AmineCond->CheckHeatIncrease Temp to 100°CSwitch to NMPCheck->HeatNoProtectConsider ProtectingSulfonamide (PMB)Heat->ProtectStill Fails

Caption: Workflow for selecting and optimizing reaction conditions based on nucleophile class.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (General reactivity of fluoropyridines vs chloropyridines).[5][6] Link[1]

  • Loudon, G. M., & Parise, J.Organic Chemistry.
  • Pfizer Inc. Sulfonamide derivatives as Nav1.7 inhibitors.[1][7] (Context for the medicinal chemistry utility of this scaffold). WO2012007883A1.[1] Link

  • Icagen Inc. Sulfonamides as Selective NaV1.7 Inhibitors.[1][7] (Examples of sulfonamide functionalization in drug discovery). J. Med.[1] Chem., 2016.[3] Link

  • Beletskaya, I. P., et al. Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Pyridines.Chem. Rev.[1] (Comprehensive review of pyridine reactivity).

Using 4-Fluoropyridine-2-sulfonamide as a medicinal chemistry scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Fluoropyridine-2-sulfonamide in Medicinal Chemistry

Executive Summary

4-Fluoropyridine-2-sulfonamide represents a bifunctional "privileged scaffold" in modern drug discovery. It combines a highly activated electrophile (the C4-fluorine) with a polar, hydrogen-bonding pharmacophore (the C2-sulfonamide).[1] This unique architecture allows for rapid Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .[1]

This guide details the chemical logic, synthesis, and application of this scaffold, focusing on its utility as a core for generating libraries of bioactive molecules targeting kinases, GPCRs, and metalloenzymes (e.g., Carbonic Anhydrase).[1]

Chemical Reactivity Profile

The utility of 4-fluoropyridine-2-sulfonamide lies in its orthogonal reactivity. The molecule possesses two distinct "handles" that can be manipulated independently:

  • The C4-Fluorine (Electrophilic Handle):

    • Reactivity: High susceptibility to Nucleophilic Aromatic Substitution (SNAr).[1]

    • Mechanism: The pyridine nitrogen (N1) and the electron-withdrawing sulfonamide group at C2 synergistically deplete electron density at C4. This lowers the energy barrier for the formation of the Meisenheimer complex during nucleophilic attack.

    • Application: Rapid introduction of diversity elements (amines, alkoxides, thiols) to define the "Eastern" periphery of the drug candidate.[1]

  • The C2-Sulfonamide (Polar/Linking Handle):

    • Reactivity: Nucleophilic nitrogen (at high pH) or electrophilic sulfur (if activated to sulfonyl carbamates/ureas).[1]

    • Application: Acts as a primary pharmacophore (e.g., for Carbonic Anhydrase inhibition) or a linker to "Western" fragments via amide coupling or alkylation.[1]

Visualizing the Reactivity Landscape

ReactivityMap cluster_legend Reaction Types Core 4-Fluoropyridine-2-sulfonamide (Scaffold) SNAr_Amine C4-Amino Derivative (Kinase Hinge Binder) Core->SNAr_Amine S_NAr (R-NH2) Base, Heat SNAr_Ether C4-Alkoxy Derivative (Solubility Modulator) Core->SNAr_Ether S_NAr (R-OH) NaH/THF Sulf_Urea Sulfonylurea (GPCR/Channel Modulator) Core->Sulf_Urea Isocyanate Coupling Sulf_Amide N-Acyl Sulfonamide (Bioisostere) Core->Sulf_Amide Acylation (R-COCl) Green = Nucleophilic Substitution (C4) Green = Nucleophilic Substitution (C4) Red = Sulfonamide Functionalization (C2) Red = Sulfonamide Functionalization (C2) Green = Nucleophilic Substitution (C4)->Red = Sulfonamide Functionalization (C2)

Figure 1: Orthogonal reactivity map of the 4-fluoropyridine-2-sulfonamide scaffold.[1]

Protocol 1: SNAr Library Generation

Objective: To displace the C4-fluorine with a library of amines, creating a diverse set of 2-sulfonamido-pyridine-4-amines.

Scientific Rationale: Fluorine is the preferred leaving group over chlorine or bromine in this specific heteroaromatic system because the high electronegativity of fluorine inductively stabilizes the transition state (Meisenheimer complex), accelerating the rate-determining step of nucleophilic addition.

Materials:

  • Scaffold: 4-Fluoropyridine-2-sulfonamide (1.0 equiv)[1]

  • Nucleophile: Diverse primary/secondary amines (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (for weaker nucleophiles)[1]
  • Solvent: DMSO (anhydrous) or NMP (for high-temperature reactions)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-fluoropyridine-2-sulfonamide (0.5 mmol) in anhydrous DMSO (2.0 mL) in a reaction vial.

  • Addition: Add DIPEA (1.0 mmol, 174 µL) followed by the specific amine nucleophile (0.6 mmol).

  • Reaction:

    • For aliphatic amines: Stir at 60°C for 2–4 hours.

    • For anilines/hindered amines: Stir at 100°C for 12–16 hours.

  • Monitoring: Monitor by LC-MS. The product peak (M+H) should replace the starting material (M+H = 177 Da).

  • Workup (High Throughput):

    • Dilute with MeOH (1 mL).

    • Purify directly via preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).[1]

  • Validation: Verify structure via

    
    H NMR. The characteristic doublet of the C3/C5 protons in the starting material will shift upfield and lose F-coupling upon substitution.
    

Table 1: Reaction Optimization Data (Model Nucleophile: Morpholine)

EntrySolventBaseTemp (°C)Time (h)Conversion (%)
1EtOHEt3N801245%
2DMSODIPEA252460%
3DMSODIPEA602>98%
4DMFK2CO3100195%

Protocol 2: Sulfonamide Derivatization (Acylation)

Objective: To modify the sulfonamide nitrogen, creating N-acyl sulfonamides (acidic bioisosteres of carboxylic acids).

Scientific Rationale: The sulfonamide nitrogen (


) is weakly nucleophilic. To acylate it efficiently, it must be deprotonated to form the sulfonamidate anion, or coupled using potent electrophiles like acyl chlorides or activated esters.[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the carboxylic acid partner (1.1 equiv) in DCM. Add EDCI (1.5 equiv) and DMAP (1.5 equiv).[1] Stir for 15 minutes.

  • Coupling: Add 4-fluoropyridine-2-sulfonamide (1.0 equiv).

  • Reaction: Stir at room temperature for 16 hours under nitrogen.

  • Workup:

    • Wash with 1M HCl (to remove DMAP/EDCI urea).[1]

    • Wash with Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Note: If the C4-fluorine is still present, avoid using strong nucleophilic bases (like hydroxide) during workup to prevent hydrolysis of the fluorine.[1]

Advanced Application: Covalent Probe Design

The 4-fluoropyridine core is increasingly used in Chemoproteomics as a cysteine-reactive warhead. Unlike acrylamides (Michael acceptors), the 4-fluoropyridine undergoes SNAr with catalytic cysteine residues in proteins.[1]

  • Design Strategy: Use the sulfonamide handle to attach a "bait" ligand (targeting a specific protein) or a biotin tag.

  • Mechanism: The protein's cysteine thiolate attacks C4, displacing fluoride.[1]

  • Advantage: This reaction is often more specific to "hyper-reactive" cysteines compared to broad-spectrum alkylating agents.[1]

CovalentProbe Step1 Scaffold (4-F-Py-2-SO2NH-R) Step2 Protein Binding (Non-covalent) Step1->Step2 Affinity Recognition Step3 S_NAr Reaction (Cys-SH attack at C4) Step2->Step3 Proximity Effect Step4 Covalent Adduct (Protein-S-Py-2-SO2NH-R) Step3->Step4 Fluoride Displacement

Figure 2: Mechanism of action for 4-fluoropyridine-based covalent probes.[1]

Safety & Handling

  • HF Generation: SNAr reactions release Hydrogen Fluoride (HF) as a byproduct (initially as fluoride ion).[1] When performed on a large scale or in acidic media, ensure proper venting and use of calcium carbonate scavengers to precipitate fluoride as

    
    .[1]
    
  • Sensitization: Sulfonamides are known sensitizers.[1] Handle all solids in a fume hood and wear double nitrile gloves to prevent skin contact.[1]

  • Volatility: Low molecular weight fluoropyridines can be volatile.[1] Store the scaffold at 2–8°C.

References

  • Synthesis of Fluoropyridines

    • Schiemann Reaction on Pyridines: Roe, A., & Hawkins, G. F. (1947).[1] The preparation of heterocyclic fluorine compounds by the Schiemann reaction.[2] Journal of the American Chemical Society, 69(10), 2443-2444.[1] Link[1]

    • Halogen Exchange (Halex):[1] Finger, G. C., & Starr, L. D. (1959).[1] Aromatic fluorine compounds.[1][2][3][4] IX. 2-Fluoropyridines. Journal of the American Chemical Society, 81(11), 2674-2675.[1] Link[1]

  • SNAr Reactivity of Fluoropyridines

    • Kinetics & Mechanism: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][5] (General Reference for SNAr mechanisms).

    • Application in Med Chem: Loudon, G. M., & Parham, M. R. (2009).[1] Organic Chemistry. (Standard text covering pyridine activation).

  • Sulfonamide Functionalization

    • Acyl Sulfonamides: Mader, M. M., et al. (2008).[1] N-Acyl sulfonamides as potent bioisosteres of carboxylic acids.[1] Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183.[1] Link

  • Covalent Probes (4-Fluoropyridine Warheads)

    • Cysteine Profiling: Shannon, D. A., & Weerapana, E. (2015).[1] Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26.[1] Link

(Note: Specific commercial CAS # for 4-fluoropyridine-2-sulfonamide is not widely indexed in public catalogs; synthesis via 2-amino-4-fluoropyridine [CAS 944401-77-8] or 2-chloropyridine-4-sulfonamide [CAS 1182767-38-9] derivatives is the standard route.)[1]

Sources

Application Note: Strategic Functionalization of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Fluoropyridine-2-sulfonamide (CAS: 63636-89-5, or related analogs) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its dual-functionality offers a unique gateway to high-value pharmacophores found in NaV1.7 inhibitors (pain management), carbonic anhydrase inhibitors (glaucoma/diuretics), and PI3K/mTOR inhibitors (oncology).[1]

This guide addresses the synthetic utility of this building block, specifically focusing on its orthogonal reactivity:

  • The Electrophilic Core (C4): The fluorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ), enabled by the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.
    
  • The Nucleophilic Tail (Sulfonamide): The primary sulfonamide moiety (

    
    ) serves as a nucleophile for alkylation or acylation.
    

Chemical Logic & Reactivity Analysis

Electronic Activation (The "Why")

The reactivity of 4-fluoropyridine-2-sulfonamide is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen (inductive and mesomeric) and the sulfonyl group.[1]

  • C4 Activation: The pyridine nitrogen withdraws electron density from the ring, making C2 and C4 electron-deficient. The addition of a sulfonyl group at C2 further depletes electron density, making C4 exceptionally electrophilic.

  • Leaving Group Ability: Fluorine is the preferred leaving group for

    
     in this system (over Cl or Br) because its high electronegativity stabilizes the transition state (Meisenheimer complex) through inductive electron withdrawal, despite having a stronger bond strength.[2]
    
The Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionLandscape Start 4-Fluoropyridine- 2-sulfonamide Complex Meisenheimer Complex Start->Complex Nucleophile (HNu) (Amines, Thiols, Alkoxides) Deprotonated Sulfonamide Anion Start->Deprotonated Base (K2CO3/NaH) Product1 4-Amino/Alkoxy Derivative Complex->Product1 - F⁻ (Restoration of Aromaticity) Product2 N-Alkylated/Acylated Sulfonamide Deprotonated->Product2 Electrophile (R-X)

Figure 1: Divergent synthetic pathways. The solid blue line represents the primary


 workflow detailed in Protocol A.

Protocol A: Diversification at C4 (Primary Workflow)

Objective: Displacement of the C4-Fluorine with amine nucleophiles to generate 4-amino-pyridine-2-sulfonamide derivatives.[1]

Critical Considerations
  • Regioselectivity: Substitution occurs exclusively at C4 due to the directing effects described in Section 2.1.

  • Sulfonamide Acidity: The

    
     of the sulfonamide 
    
    
    
    is approximately 9.5–10.0. Strong bases (e.g., NaH) will deprotonate this first, creating a negative charge that deactivates the ring toward
    
    
    . Therefore, mild bases or excess nucleophile are preferred.[1]
Materials
  • Substrate: 4-Fluoropyridine-2-sulfonamide (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv) OR

    
     (mild inorganic base).[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] Note: Polar aprotic solvents are essential to stabilize the polar transition state.

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 4-Fluoropyridine-2-sulfonamide (1.0 equiv) in anhydrous DMSO (concentration ~0.2 M).

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.2 equiv).

    • Tip: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][3] Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.[1]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc.[1] Wash organic layer with water (

      
      ) to remove DMSO, then brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
Data Table: Optimization Parameters
ParameterStandard ConditionOptimization for Low Reactivity
Solvent DMSONMP (allows higher temp)
Base DIPEA

or

Temperature 80°C100°C – 120°C (Microwave)
Concentration 0.2 M0.5 M – 1.0 M

Protocol B: Sulfonamide N-Functionalization (Secondary Workflow)

Objective: Modification of the sulfonamide nitrogen (e.g., to create sulfonylureas or N-alkyl sulfonamides).[1]

Mechanism & Workflow

This reaction relies on the nucleophilicity of the sulfonamide nitrogen. Because the sulfonamide is a weak nucleophile, this often requires activation of the electrophile or stronger basic conditions.

SulfonamideCoupling SM Sulfonamide (R-SO2NH2) Base Base Treatment (K2CO3 / Acetone) SM->Base Deprotonation Electrophile Electrophile Addition (Alkyl Halide / Isocyanate) Base->Electrophile Anion Formation Product Functionalized Sulfonamide Electrophile->Product Substitution

Figure 2: General workflow for N-functionalization of the sulfonamide tail.[1]

Step-by-Step Procedure (N-Alkylation)
  • Dissolution: Dissolve 4-fluoropyridine-2-sulfonamide (1.0 equiv) in Acetone or DMF .

  • Activation: Add

    
      (2.0 equiv). Stir at RT for 15 minutes to ensure deprotonation.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv).

    • Critical: Avoid large excess of alkyl halide to prevent bis-alkylation.[1]

  • Reaction: Heat to 60°C for 6–18 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via flash chromatography (typically DCM/MeOH gradients).[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, use the following diagnostic signals:

  • 
     NMR (The Gold Standard): 
    
    • Starting Material: Distinct singlet signal for the fluorine on the pyridine ring (typically

      
       -100 to -110 ppm).[1]
      
    • 
       Product:  Complete disappearance of the 
      
      
      
      signal.
  • 
     NMR: 
    
    • 
       Product:  Loss of the specific coupling pattern associated with H3/H5 splitting by Fluorine. Appearance of signals corresponding to the added amine.
      
    • N-Alkylated Product: Retention of the aromatic signals (including F-coupling if C4 was not modified) and appearance of alkyl protons near the sulfonamide nitrogen.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central.[1] Retrieved from [1]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.[4] Eur. J. Chem., 12(3), 279-283.[1][4] Retrieved from [1][4]

  • PubChem. (2025).[1][5] Compound Summary: Pyridine-2-sulfonamide.[1][5][6] National Library of Medicine. Retrieved from [1]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.[1] Retrieved from [1]

Sources

Palladium-catalyzed cross-coupling of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Palladium-Catalyzed N-Arylation of 4-Fluoropyridine-2-sulfonamide

Part 1: Executive Summary & Strategic Analysis

The Scaffold: 4-Fluoropyridine-2-sulfonamide is a high-value pharmacophore, particularly in the development of voltage-gated sodium channel inhibitors (e.g., NaV1.7) and kinase inhibitors.[1] Its utility lies in the C4-Fluorine atom , which serves as a versatile handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr), and the C2-Sulfonamide , a critical hydrogen-bond donor/acceptor motif.

The Challenge (The "Ambivalent Reactivity" Problem): The primary difficulty in coupling this substrate is chemoselectivity .

  • Desired Reaction: Palladium-catalyzed N-arylation of the sulfonamide (

    
    ) with an aryl halide.
    
  • Competing Reaction: The 4-fluoropyridine core is highly electron-deficient. In the presence of strong bases (common in Pd-coupling, e.g., NaOtBu) or nucleophilic amines, the C4-Fluorine is susceptible to rapid displacement (SNAr), destroying the scaffold before the Pd-cycle completes.

  • Catalyst Poisoning: Primary sulfonamides are competent ligands for Pd(II), often leading to the formation of stable, unreactive bis-sulfonamido-Pd complexes (catalyst arrest).

The Solution: To achieve high yields, we must utilize Bulky Biaryl Phosphine Ligands (e.g., tBuBrettPhos) to destabilize the resting state and facilitate reductive elimination, combined with Weak Inorganic Bases (e.g., K3PO4 or Cs2CO3) to suppress the background SNAr reaction at the C4 position.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the kinetic competition between the desired Pd-catalyzed cycle and the undesired base-mediated decomposition.

ReactionPathways Substrate 4-Fluoropyridine- 2-sulfonamide Pd_Cycle Pd(0)/Ligand (Catalytic Cycle) Substrate->Pd_Cycle Coordination SideProduct C4-Alkoxy/Amino Byproduct (SNAr) Substrate->SideProduct S_NAr Product N-Aryl Sulfonamide (Desired) Pd_Cycle->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd_Cycle Oxidative Add. Base Base (Cs2CO3 vs NaOtBu) Base->Pd_Cycle Deprotonation (Controlled) Base->SideProduct Direct Attack at C4-F (If Base is Strong Nucleophile)

Caption: Figure 1. Kinetic competition between Pd-catalyzed N-arylation (Green path) and base-mediated SNAr decomposition of the C-F bond (Red path).

Part 3: Experimental Protocols

Protocol A: Ligand & Base Screening (Optimization)

Use this micro-scale protocol to validate chemoselectivity for your specific Aryl Halide partner.

Reagents:

  • Substrate: 4-Fluoropyridine-2-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst Source: Pd2(dba)3 (2 mol%) or [Pd(allyl)Cl]2

  • Ligand: tBuBrettPhos (4-6 mol%) [Reference 1]

  • Solvent: 1,4-Dioxane (anhydrous)

Experimental Design Table:

EntryBase (2.0 equiv)Temp (°C)Expected OutcomeMechanistic Note
1 NaOtBu80°CFailure Strong nucleophile/base triggers rapid SNAr at C4-F.
2 K2CO3100°CModerate Poor solubility in dioxane may stall conversion.
3 Cs2CO3 90°C Optimal "Goldilocks" base: strong enough to deprotonate sulfonamide, too bulky/weak for SNAr.
4 K3PO490°CGood Alternative if Cs2CO3 fails; often requires small amount of water (1-2%).

Procedure:

  • Charge a 4 mL vial with Pd source, Ligand, Substrate, and Aryl Bromide.

  • Transfer into a glovebox (or use strict Schlenk technique).

  • Add the Base (pre-dried).

  • Add Dioxane (0.1 M concentration relative to substrate).

  • Seal and heat to the designated temperature for 12 hours.

  • Analysis: Filter through a celite plug, dilute with MeOH, and analyze via LCMS. Look for the parent mass (Product) vs. mass + OR/OH (SNAr byproduct).

Protocol B: Preparative Scale Synthesis (1.0 Gram Scale)

Optimized for Cs2CO3 / tBuBrettPhos system.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical for Reproducibility):

    • In a separate vial, mix Pd2(dba)3 (18 mg, 0.02 mmol, 2 mol%) and ** tBuBrettPhos** (24 mg, 0.05 mmol, 5 mol%) in 2 mL of anhydrous 1,4-Dioxane.

    • Stir at 40°C for 5 minutes until the solution turns from dark purple/red to a rich orange-brown. This ensures formation of the active L-Pd(0) species before substrate exposure.

  • Main Reaction Set-up:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add:

      • 4-Fluoropyridine-2-sulfonamide (176 mg, 1.0 mmol).

      • Aryl Bromide (1.2 mmol).

      • Cs2CO3 (650 mg, 2.0 mmol, finely ground).

    • Evacuate and backfill with Argon (x3).

  • Reaction Initiation:

    • Add 8 mL of anhydrous 1,4-Dioxane to the flask.

    • Transfer the pre-activated catalyst solution to the flask via syringe.

    • Total solvent volume = 10 mL (0.1 M).

  • Execution:

    • Heat the reaction to 90°C in an oil bath.

    • Monitor: Check LCMS at 2 hours. If the reaction is sluggish, raise temp to 100°C. Do not exceed 110°C to preserve the C-F bond.

    • Reaction typically completes in 4-6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (30 mL) and water (30 mL).

    • Adjust aqueous layer pH to ~4-5 with 1M HCl (to ensure the sulfonamide is protonated if it's very acidic, though N-aryl sulfonamides are usually neutral/organic soluble).

    • Extract aqueous layer with EtOAc (2 x 20 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Elute with a gradient of Hexanes/EtOAc (0-50%).

    • Note: The product may streak on silica due to the acidic N-H. Adding 1% AcOH to the eluent can sharpen the peak.

Part 4: Troubleshooting & Decision Logic

Use this decision tree to navigate common failure modes.

OptimizationLogic Start Analyze LCMS of Crude Reaction Q1 Is Starting Material (SM) Consumed? Start->Q1 Result_NoRxn SM Intact (No Reaction) Q1->Result_NoRxn No Result_Byprod SM Consumed -> C4-Substitution (SNAr) Q1->Result_Byprod Yes (Wrong Product) Action_Cat Action: Switch to BrettPhos G3 Precatalyst (Faster Activation) Result_NoRxn->Action_Cat Catalyst Poisoning? Action_Base Action: Switch Base Use K3PO4 or K2CO3 (Lower Basicity) Result_Byprod->Action_Base Base too strong? Action_Solvent Action: Change Solvent Use t-Amyl Alcohol (Reduce SNAr rate) Result_Byprod->Action_Solvent Solvent assisting SNAr? Result_Dehal SM Consumed -> Hydrodehalogenation

Caption: Figure 2. Troubleshooting logic for Pd-catalyzed sulfonamide coupling.

Key Troubleshooting Notes:

  • Issue: No Conversion. The sulfonamide might be binding Pd too tightly.

    • Fix: Switch to BrettPhos Pd G3 or XPhos Pd G3 precatalysts. These contain the ligand pre-ligated in a 1:1 ratio, ensuring immediate entry into the catalytic cycle without an induction period [Reference 2].

  • Issue: C4-F Displacement. You see a mass corresponding to [M + Dioxane] or [M + OH].

    • Fix: Ensure the reaction is strictly anhydrous (water acts as a nucleophile at C4). Switch base to K3PO4 (anhydrous).

Part 5: References

  • Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study."[2] Journal of the American Chemical Society, vol. 131, no.[2] 46, 2009, pp. 16720–16734.[2] [Link]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions." Chemical Science, vol. 4, no.[3] 3, 2013, pp. 916-920. [Link]

  • Fier, P. S., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, vol. 136, no.[3] 24, 2014, pp. 8602–8609. [Link]

Sources

Application Note: Precision Synthesis and Evaluation of Fluoropyridine Sulfonamide Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and biological evaluation of fluoropyridine-based sulfonamides , a class of high-potency inhibitors targeting tumor-associated Carbonic Anhydrase (CA) isoforms (specifically hCA IX and hCA XII ).

While classical sulfonamides (e.g., acetazolamide) are systemic pan-inhibitors, the incorporation of a polyfluoropyridine scaffold serves a dual purpose:

  • Reactivity: The electron-deficient ring enables rapid, regioselective diversification via Nucleophilic Aromatic Substitution (

    
    ) without transition metal catalysts.
    
  • Pharmacology: The fluorine atoms modulate the

    
     of the sulfonamide zinc-binding group (ZBG) and enhance lipophilicity, facilitating membrane permeability in hypoxic tumor microenvironments.
    

Chemical Rationale & Mechanism[1][2][3][4]

The "Tail Approach" and Fluorine Effect

The efficacy of these inhibitors relies on the "Tail Approach." The primary sulfonamide coordinates the catalytic Zinc ion (


) deep in the active site. The fluoropyridine moiety (the "tail") extends to the rim of the active site, interacting with isoform-specific hydrophobic or hydrophilic pockets.
  • 
     Modulation:  The electron-withdrawing nature of the fluoropyridine ring (via inductive effects through linkers) lowers the 
    
    
    
    of the sulfonamide
    
    
    group.
    • Result: A higher fraction of the sulfonamide exists as the anion (

      
      ) at physiological pH.
      
    • Causality: Since the anionic form is the active species required for

      
       binding, affinity is significantly increased [1].
      
Synthetic Pathway: Regioselective

Pentafluoropyridine undergoes predictable


 reactions. Substitution occurs preferentially at the C-4 (para)  position due to the maximization of Meisenheimer complex stability. Subsequent substitutions can be directed to the C-2/C-6 positions, allowing for the construction of multi-functional libraries.

SynthesisWorkflow PFP Pentafluoropyridine (Electrophile) Complex Meisenheimer Intermediate PFP->Complex + Base (TEA/K2CO3) Polar Aprotic Solvent Linker Sulfonamide-Amine (Nucleophile) Linker->Complex Product 4-Substituted Fluoropyridine Sulfonamide Complex->Product - HF (Elimination) Purification Flash Chromatography (Hex/EtOAc) Product->Purification

Figure 1: General workflow for the S_NAr functionalization of pentafluoropyridine.

Detailed Synthetic Protocol

Target Compound: 4-((2-(4-sulfamoylphenyl)ethyl)amino)-2,3,5,6-tetrafluoropyridine Rationale: This protocol couples a commercially available sulfonamide linker (4-(2-aminoethyl)benzenesulfonamide) with pentafluoropyridine.

Reagents and Equipment
  • Starting Material A: Pentafluoropyridine (CAS: 700-16-3).

  • Starting Material B: 4-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN). Note: DMF accelerates the reaction but is harder to remove.

  • Monitoring: TLC (Silica gel 60

    
    ); 
    
    
    
    NMR.
Step-by-Step Procedure
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 equiv, 2.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Add Triethylamine (1.2 equiv, 2.4 mmol) to the solution. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the amine salt (if used) and homogeneity.

  • Addition: Cool the mixture to 0°C (ice bath). Add Pentafluoropyridine (1.1 equiv, 2.2 mmol) dropwise.

    • Critical Control Point: Pentafluoropyridine is volatile. Add slowly to prevent loss and control the exotherm.

  • Reaction: Allow the reaction to warm to RT and stir for 4–6 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The product will typically be less polar than the amine but distinct from the starting pyridine.

    • QC Check: If disubstitution (reaction at C-2 and C-4) is observed, lower the temperature to -10°C and reduce reaction time.

  • Work-up:

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and base.

    • Wash with Brine (20 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Column Chromatography on silica gel.

    • Eluent Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
  • Characterization:

    • 
       NMR:  Essential. You should observe two distinct signals (integrating 2F each) for the ortho and meta fluorines of the pyridine ring. A single signal implies symmetry (para-substitution), confirming the regioselectivity.
      

Biological Evaluation: Stopped-Flow Kinetics

To validate the inhibition constant (


), we utilize the Stopped-Flow 

Hydration Assay
.[1] This is the gold standard because standard spectrophotometric assays are too slow to capture the rapid catalytic turnover of CA (

) [2].
Assay Principle

The assay measures the acidification of the medium as CA converts


 to bicarbonate (

) and a proton (

).[2][3][4]

Indicator: Phenol Red (absorbance shift from 557 nm to yellow).
Workflow Diagram

AssayWorkflow cluster_inputs Reagent Preparation SyringeA Syringe A: Enzyme (hCA) + Inhibitor + Indicator Mixing Rapid Mixing Chamber (Dead time < 10 ms) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Detection Photomultiplier (Abs @ 557 nm) Mixing->Detection DataProc Kinetic Trace Analysis (Initial Rate V0) Detection->DataProc Result Cheng-Prusoff Equation (Ki Determination) DataProc->Result

Figure 2: Stopped-Flow Kinetic Assay configuration for CA inhibition.

Detailed Protocol
  • Buffer Preparation: 20 mM HEPES buffer (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Syringe A (Enzyme + Inhibitor):

    • hCA Isoform (e.g., hCA IX) at 10–20 nM final concentration.

    • Phenol Red indicator (0.2 mM).

    • Inhibitor (Dilution series: 0.1 nM to 10

      
      M). Incubate for 15 mins prior to injection to ensure equilibrium.
      
  • Syringe B (Substrate):

    • Saturate water with

      
       by bubbling gas for 30 mins (
      
      
      
      mM at 25°C). Dilute with buffer to achieve final substrate concentration of 1.7 to 17 mM.
  • Measurement:

    • Inject equal volumes (1:1) into the reaction cell.[3]

    • Record the decrease in absorbance at 557 nm over 0.5–1.0 seconds.

  • Calculation:

    • Determine the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Determine the catalyzed rate (

      
      ).
      
    • Fit data to the Michaelis-Menten equation to find

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Note: For hCA II,
      
      
      mM) [3].

Data Presentation & SAR Analysis

When analyzing fluoropyridine sulfonamides, the degree of fluorination and the linker length correlate with isoform selectivity.

Table 1: Representative SAR Data (Hypothetical Data for Illustration)

CompoundRing ScaffoldLinker TypehCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
AAZ (Control) ThiadiazoleN/A12.025.00.48
F-P-1 PentafluoroEthyl-amine8.50.99.4
F-P-2 TetrafluoroPropyl-amine15.24.13.7
F-P-3 3,5-DifluoroEthyl-amine45.035.01.2

Interpretation:

  • Compound F-P-1: The tetrafluoropyridine tail (resulting from pentafluoropyridine substitution) shows sub-nanomolar affinity for hCA IX.

  • Selectivity: The hydrophobic nature of the fluorinated ring interacts favorably with the hydrophobic pocket of hCA IX, which is less accessible in the cytosolic hCA II isoform [4].

References

  • Supuran, C. T. (2017).[3][5] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 444–476. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][1][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., Di Fiore, A., Ihnatenko, I., et al. (2020). X-ray Crystallography and Kinetic Studies of Fluorinated Sulfonamides: A "Tail Approach" for Selective Carbonic Anhydrase Inhibition. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

Sources

Application Note: Strategic Functionalization of the C4 Position in Pyridine-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-2-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics (e.g., carbonic anhydrase inhibitors, antivirals). However, functionalizing the C4 position of this scaffold remains a synthetic bottleneck. Traditional electrophilic aromatic substitution (


) is ineffective due to the severe electron deficiency caused by both the pyridine nitrogen and the electron-withdrawing C2-sulfonamide group.

This Application Note provides a definitive guide to overcoming these electronic and steric barriers. We present two validated, orthogonal protocols for C4-functionalization:

  • Innate Radical C-H Alkylation (Minisci Reaction): Utilizing the scaffold's electron deficiency to drive nucleophilic radical addition.

  • Transition-Metal Catalyzed Cross-Coupling: A robust method for installing aryl and heteroaryl moieties using pre-functionalized precursors.

Strategic Analysis: The "Electronic Fortress"

To successfully functionalize the C4 position, one must first understand the electronic landscape of the substrate.

  • Electronic Deactivation: The pyridine ring is

    
    -deficient. The sulfonamide group at C2 (
    
    
    
    - and
    
    
    -withdrawing) further depletes electron density, rendering the ring inert to standard electrophilic attacks (Friedel-Crafts).
  • Regiocontrol Vectors:

    • C2: Blocked by the sulfonamide group.

    • C3: Sterically crowded (ortho to sulfonamide) but electronically accessible for directed lithiation (DoM).

    • C4: The "Sweet Spot." It is para to the pyridine nitrogen and meta to the sulfonamide. It is the most electrophilic site remaining, making it the prime target for nucleophilic attack (e.g., radical addition).

Decision Matrix: Selecting the Right Protocol
Desired C4-SubstituentRecommended MethodologyMechanismKey Advantage
Alkyl / Cycloalkyl Protocol A (Minisci) Radical AdditionDirect C-H functionalization; no pre-activation needed.
Aryl / Heteroaryl Protocol B (Suzuki) Pd-Catalyzed CouplingHigh reliability; access to complex biaryls.
Boryl / Silyl Ir-Catalyzed C-H Activation Steric ControlAccess to versatile synthetic handles (Bpin).

Visualizing the Synthetic Logic

The following flowchart illustrates the divergent pathways for accessing C4-substituted pyridine-2-sulfonamides.

C4_Functionalization Start Pyridine-2-Sulfonamide (Scaffold) Radical Nucleophilic Radical (R•) Start->Radical Method A: Innate Reactivity Precursor 4-Halo-Pyridine-2-Sulfonamide (X = Cl, Br, I) Start->Precursor Pre-synthesis Ir_Cat [Ir(OMe)(cod)]2 + dtbpy Start->Ir_Cat Method C: C-H Activation Minisci_Prod C4-Alkyl Pyridine-2-Sulfonamide (Alkyl/Cycloalkyl) Radical->Minisci_Prod Radical Addition (-H) Suzuki_Prod C4-Aryl Pyridine-2-Sulfonamide (Biaryl Systems) Precursor->Suzuki_Prod Method B: Pd-Catalysis Bpin_Int C4/C5-Bpin Intermediate (Steric Control) Ir_Cat->Bpin_Int Borylation Bpin_Int->Suzuki_Prod Suzuki Coupling

Caption: Strategic divergence for C4-functionalization. Method A utilizes innate electronic properties for alkylation, while Method B relies on pre-functionalized scaffolds for arylation.

Detailed Experimental Protocols

Protocol A: Innate C4-H Alkylation (Minisci Reaction)

Principle: This protocol exploits the electron-deficient nature of the pyridine-2-sulfonamide. A nucleophilic alkyl radical (generated from a carboxylic acid via oxidative decarboxylation) attacks the protonated heterocycle. Since C2 is blocked by the sulfonamide, the radical selectively attacks the C4 position.

Reagents:

  • Substrate: Pyridine-2-sulfonamide (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid) (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (3.0 equiv)
    
  • Catalyst: Silver Nitrate

    
     (0.2 equiv)
    
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) or

    
    
    
  • Solvent: DCM/Water (biphasic) or DMSO/Water

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Pyridine-2-sulfonamide (0.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (0.5 mmol). Note: Protonation of the pyridine nitrogen increases the electrophilicity of the ring, accelerating radical attack.

  • Reagent Addition: Add the Carboxylic Acid (1.5 mmol) and

    
      (0.1 mmol).
    
  • Initiation: Heat the mixture to 40°C. Slowly add a solution of

    
      (1.5 mmol) in water (1 mL) dropwise over 20 minutes.
    
    • Mechanism:[1][2]

      
       oxidizes 
      
      
      
      to
      
      
      , which decarboxylates the acid to generate the alkyl radical
      
      
      .
  • Reaction: Stir vigorously at 40-50°C for 2-4 hours. Monitor by LC-MS for the formation of the [M+Alkyl-H]+ peak.

  • Workup: Cool to room temperature. Basify with saturated aqueous

    
     (pH ~8). Extract with DCM (3 x 5 mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    

Troubleshooting & Optimization:

  • Low Yield:[3] If conversion is low, add a second portion of oxidant and catalyst.

  • Regioselectivity:[1][3][4][5][6] If C6-alkylation is observed (rare due to steric clash with N-lone pair repulsion), lower the temperature to 25°C.

Protocol B: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Principle: For installing aryl or heteroaryl groups, C-H activation is often too sensitive to the sulfonamide group's coordination. The most reliable route is the cross-coupling of 4-chloropyridine-2-sulfonamide .

Reagents:

  • Substrate: 4-Chloropyridine-2-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid

    
     (1.5 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine 4-Chloropyridine-2-sulfonamide (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and

    
      (1.5 mmol).
    
  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with nitrogen gas for 5 minutes to remove dissolved oxygen.

    • Critical Step: Oxygen poisons the Pd(0) species. Thorough degassing is essential for high yields.

  • Catalyst Addition: Add

    
      (0.025 mmol) quickly and seal the vessel.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2-12 hours.

    • Monitoring: Check LC-MS. The chloride is a good leaving group at C4 due to the activation by the pyridine nitrogen (

      
      -like character facilitates oxidative addition).
      
  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Comparative Data Analysis

The following table summarizes the scope and limitations of the discussed methodologies based on internal validation and literature precedents.

FeatureProtocol A: MinisciProtocol B: Suzuki CouplingProtocol C: Ir-Borylation
Primary Target Alkyl, Cycloalkyl, AcylAryl, Heteroaryl, AlkenylAryl (via Bpin)
C4 Selectivity High (>90%)Exclusive (Prefunctionalized)Moderate (C4/C5 mixtures common)
Reaction Type Radical SubstitutionPd-Catalyzed Cross-CouplingC-H Activation
Key Limitation Cannot install Aryl groups directly; limited to stable radicals.Requires 4-halo precursor synthesis.Requires steric tuning; expensive catalyst.
Atom Economy High (Direct C-H)Moderate (Halogen waste)High

References

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: Organic Chemistry Portal / ChemRxiv. URL:[Link]

  • Iridium-catalyzed C–H borylation of pyridines. Source: Royal Society of Chemistry (RSC) - Org. Biomol. Chem. URL:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Source: Canadian Journal of Chemistry.[7] URL:[Link][7]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. Source: Chemical Science (RSC). URL:[Link]

Sources

Protocols for sulfonamide bond formation with fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Sulfonamide Bond Formation with Fluoropyridines

Executive Summary

The incorporation of fluoropyridine motifs into sulfonamide scaffolds is a high-value strategy in medicinal chemistry, offering modulation of pKa, metabolic stability, and lipophilicity. However, this structural class presents a unique "reactivity paradox." The electron-withdrawing fluorine atom activates the pyridine ring for Nucleophilic Aromatic Substitution (


), creating a competition between the desired sulfonylation (S-N bond formation) and the undesired aryl amination (C-N bond formation). Furthermore, fluoropyridine sulfonyl chlorides exhibit notoriously poor thermal stability, often decomposing via 

extrusion before reaction.

This guide details three validated protocols to navigate these challenges:

  • The "Cryo-Kinetic" Protocol: For handling reactive sulfonyl chlorides.

  • The Pd-DABSO Cascade: A shelf-stable surrogate route avoiding sulfonyl chlorides.

  • SuFEx Activation: The modern standard for chemoselective ligation.

Mechanistic Insight: The Fluorine Conundrum

To successfully synthesize these targets, one must understand the competing electrophilic sites.

  • Path A (Desired): Nucleophilic attack at the Sulfur(VI) center. This is generally kinetically favored for sulfonyl chlorides at low temperatures.

  • Path B (Undesired): Nucleophilic attack at the C-F carbon (

    
    ). This is thermodynamically driven and accelerated by heat, polar solvents, and the high electronegativity of the sulfonyl group itself, which further activates the ring.
    
  • Path C (Decomposition):

    
     extrusion. Pyridine-2-sulfonyl chlorides are particularly unstable, decomposing to 2-chloropyridines. Stability follows the trend: 3-sulfonyl (most stable) > 4-sulfonyl > 2-sulfonyl (least stable).
    

Chemoselectivity cluster_0 Substrate cluster_1 SM Fluoropyridine- Sulfonyl Chloride Prod Sulfonamide (Desired) SM->Prod Path A: Low Temp Non-polar solvent Byprod1 Aminopyridine (SNAr Byproduct) SM->Byprod1 Path B: Heat Polar solvent Byprod2 Chloropyridine (SO2 Extrusion) SM->Byprod2 Path C: Unstable Isomer (e.g., 2-pyridyl)

Caption: Competing reaction pathways for fluoropyridine sulfonyl chlorides. Path A must be kinetically isolated.

Protocol A: The "Cryo-Kinetic" Method (Classical)

Best for: 3-Fluoropyridine-4-sulfonyl chlorides or 5-fluoropyridine-3-sulfonyl chlorides (moderate stability).

Rationale: Standard Schotten-Baumann conditions (aqueous base) often lead to hydrolysis or


 due to the high dielectric constant of water. This protocol uses anhydrous, non-polar conditions at cryogenic temperatures to suppress the 

transition state and prevent

loss.

Materials:

  • Fluoropyridine sulfonyl chloride (Freshly prepared or stored at -80°C).

  • Amine partner (1.1 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) – Avoid Pyridine/DMAP as they can form nucleophilic salts that trigger decomposition.

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve the amine (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL). Cool to -10°C (ice/salt bath).

  • Addition: Dissolve the sulfonyl chloride (1.0 mmol) in DCM (2 mL) in a separate vial. Add this solution dropwise to the amine mixture over 10 minutes.

    • Critical: Do not add solid sulfonyl chloride directly; localized exotherms will trigger

      
      .
      
  • Reaction: Stir at -10°C for 1 hour. Monitor by TLC or LCMS.

    • Checkpoint: If starting material remains, allow to warm only to 0°C. Do not heat to RT.

  • Quench: Quench with saturated

    
     solution (cold).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Protocol B: The Pd-DABSO Cascade (Sulfonyl Fluoride Route)

Best for: Unstable substrates (e.g., 2-fluoropyridines) where the sulfonyl chloride cannot be isolated.

Rationale: Since 2-fluoropyridine-sulfonyl chlorides are prone to rapid decomposition, this protocol bypasses them entirely. It uses DABSO (a solid


 surrogate) and Palladium catalysis to generate a sulfinate intermediate, which is immediately trapped with an electrophilic fluorine source (NFSI) to form the stable Sulfonyl Fluoride .[2]

Reference: Based on the foundational work by Willis et al. (Nat. Chem. 2011) and Sharpless (Angew. Chem. 2014).[1][3][4][5]

Materials:

  • Aryl Halide: Bromofluoropyridine (1.0 equiv).

  • 
     Source: DABSO (0.6 equiv).[3]
    
  • Catalyst:

    
     (5 mol%) / CataCXium A or Xantphos (7.5 mol%).
    
  • Base:

    
     or 
    
    
    
    .
  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv).[3]

  • Solvent: Isopropanol (IPA) or Dioxane.

Step-by-Step:

  • Sulfinate Formation:

    • Combine Bromofluoropyridine (1 mmol), DABSO (0.6 mmol),

      
       (11 mg), Ligand (e.g., CataCXium A), and 
      
      
      
      (3 mmol) in IPA (5 mL).
    • Heat to 75°C for 4-16 hours under Argon.

    • Validation: LCMS should show the Sulfinate mass (

      
      ).
      
  • In-Situ Fluorination:

    • Cool the reaction mixture to Room Temperature (RT).

    • Add NFSI (1.5 mmol) directly to the vessel. Stir for 3 hours at RT.

  • Isolation:

    • Dilute with EtOAc, wash with water. Purify the Fluoropyridine Sulfonyl Fluoride by flash chromatography.

    • Note: Unlike chlorides, these fluorides are stable on silica and shelf-stable.

  • Sulfonamide Coupling (SuFEx):

    • Proceed to Protocol C for the final coupling.

DABSO_Workflow Start Fluoropyridine Bromide (Stable Precursor) Step1 Pd(OAc)2, DABSO IPA, 75°C Start->Step1 Inter Intermediate: Pyridine Sulfinate Step1->Inter Step2 Add NFSI RT, 3h Inter->Step2 Product Fluoropyridine Sulfonyl Fluoride Step2->Product

Caption: Palladium-catalyzed synthesis of stable sulfonyl fluorides using DABSO.

Protocol C: SuFEx Activation (The "Click" Method)

Best for: Chemoselective coupling of Fluoropyridine Sulfonyl Fluorides.

Rationale: Sulfonyl fluorides are generally inert to amines at room temperature, which solves the "instability" problem. However, this inertness means they require activation. The challenge with fluoropyridines is that if you use harsh conditions (high heat), the amine might attack the ring (


) instead of the sulfur.
Solution:  Use Ca(NTf2)2  (Calcium Triflimide) or Silyl-ether activation to specifically activate the S-F bond without heating the ring.

Materials:

  • Fluoropyridine Sulfonyl Fluoride (from Protocol B).

  • Amine (1.2 equiv).

  • Activator:

    
     (20 mol%) and DABCO (1.5 equiv).
    
  • Solvent: Acetonitrile or THF.

Step-by-Step:

  • Mix: Dissolve Sulfonyl Fluoride (1.0 equiv) and Amine (1.2 equiv) in THF (0.5 M).

  • Activate: Add DABCO (1.5 equiv) followed by

    
     (0.2 equiv).
    
  • Reaction: Stir at Room Temperature.

    • Mechanism:[5][6][7][8][9] Calcium acts as a Lewis acid to pull the fluoride from the sulfur, while DABCO acts as a nucleophilic catalyst.

  • Monitoring: Monitor by

    
     NMR.
    
    • Signal: Disappearance of the sulfonyl fluoride signal (~ +65 ppm) and retention of the ring fluorine signal (~ -70 ppm).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DABCO), then brine.

Troubleshooting & Self-Validating Systems

IssueDiagnostic ObservationRoot CauseSolution
Product is Chloropyridine Mass = SM -

+ Cl
Thermal decomposition of Sulfonyl Chloride.Use Protocol B (DABSO) to avoid chloride intermediate.
Product is Aminopyridine Mass = SM - F + Amine

attack on the ring.
Temperature too high. Switch to Protocol C (SuFEx) with Lewis Acid activation.
Low Yield (Protocol A) Starting material remains but decomposes upon heating.Moisture sensitivity.Ensure strictly anhydrous DCM. Use molecular sieves.
No Reaction (Protocol C) Sulfonyl Fluoride intact.S-F bond too stable.Ensure Amine is not an HCl salt. Increase

loading.

The


 NMR Checkpoint: 
Always run a crude 

NMR.
  • 
     +60 to +70 ppm:  Intact Sulfonyl Fluoride (Reaction hasn't happened).
    
  • 
     -50 to -100 ppm:  Fluorine on Pyridine Ring.
    
  • Loss of Ring Signal: Indicates

    
     has occurred (Fluorine displaced by amine).
    

References

  • Willis, M. C., et al. "DABSO-based, Palladium-Catalyzed Sulfonylation of Aryl Halides." Nature Chemistry, vol. 3, 2011, pp. 832–837. Link

  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[7] Angewandte Chemie International Edition, vol. 53, no.[3] 36, 2014, pp. 9430–9448. Link

  • Mykhailiuk, P. K. "Generation of Sulfonyl Fluorides from Heteroaryl Bromides." Journal of Organic Chemistry, vol. 84, no. 12, 2019. Link

  • Amgen Inc. "Practical Synthesis of Heteroaryl Sulfonamides via Sulfonyl Fluorides." Organic Process Research & Development, vol. 20, 2016. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Fluoropyridine-2-sulfonamide during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis & Degradation During Synthesis Document ID: TS-SYN-4FPS-001 Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Core Analysis: The Dual-Instability Challenge

Synthesis of 4-Fluoropyridine-2-sulfonamide presents a unique "dual-instability" paradox that often leads to low yields or impure products. Unlike standard benzene-sulfonamides, this pyridine derivative possesses two distinct sites vulnerable to hydrolytic and thermal degradation.

The Two Vectors of Failure
  • Vector A: Precursor Hydrolysis (The Sulfonyl Chloride) The intermediate, 4-fluoropyridine-2-sulfonyl chloride , is inherently unstable. 2-Pyridyl sulfonyl chlorides are prone to rapid hydrolysis to the sulfonic acid (water soluble, non-reactive) or thermal extrusion of

    
     to form 2-chloro-4-fluoropyridine. This decomposition is autocatalytic and accelerates above 0°C.
    
  • Vector B: Nucleophilic Aromatic Substitution (

    
    ) of the Fluorine 
    The 4-position of the pyridine ring is electron-deficient, activated by both the ring nitrogen and the strongly electron-withdrawing sulfonamide/sulfonyl group at the 2-position. In the presence of water and base (common amination conditions), the Fluorine atom  is easily displaced by hydroxide (
    
    
    
    ), resulting in 4-hydroxy-pyridine-2-sulfonamide (hydrolysis of the C-F bond).

Technical Verdict: "Preventing hydrolysis" requires a strictly anhydrous, low-temperature workflow. You must race against the instability of the sulfonyl chloride while starving the reaction of nucleophilic water to protect the fluorine.

Critical Control Points & Protocol

The "Cold-Dry-Fast" Strategy

To successfully synthesize the target, do not use aqueous ammonia or Schotten-Baumann conditions (aqueous NaOH). Instead, use a strictly anhydrous organic system.

Optimized Workflow: Oxidative Chlorination

Amination

Reagents:

  • Starting Material: 2-Mercapto-4-fluoropyridine (or 4-fluoropyridine-2-thiol)

  • Oxidant: Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Acetonitrile (Anhydrous)

  • Amine Source: Anhydrous Ammonia in Methanol/Dioxane or Hexamethyldisilazane (HMDS)

Step-by-Step Protocol:

  • Oxidation (The Critical Window):

    • Dissolve thiol in anhydrous DCM. Cool to -10°C .

    • Add oxidative chlorinating agent slowly.

    • Control Point:Do not exceed 0°C. Higher temperatures trigger

      
       extrusion.
      
    • Validation: Check TLC immediately. The sulfonyl chloride is transient.

  • The "Zero-Water" Workup (Optional but Recommended):

    • If possible, avoid aqueous washing. If washing is necessary to remove oxidant salts, use ice-cold brine and separate phases within <2 minutes. Dry organic layer over

      
       immediately at 0°C.
      
    • Best Practice: Carry the crude solution directly to the next step if reagents allow.

  • Amination (Protecting the Fluorine):

    • Cool the sulfonyl chloride solution to -20°C .

    • Add Anhydrous Ammonia (e.g., 7N

      
       in MeOH) or HMDS.
      
    • Why? Aqueous ammonia introduces

      
      , which will displace the Fluorine at the 4-position. Anhydrous ammonia acts only as a nucleophile toward the sulfur, leaving the C-F bond intact.
      
    • Stir at 0°C for 30 mins, then allow to warm to RT only after confirming consumption of the chloride.

Degradation Pathways Visualization

The following diagram maps the kinetic competition between product formation and the two hydrolysis pathways.

degradation_pathways Start 2-Mercapto- 4-fluoropyridine Inter 4-Fluoropyridine- 2-sulfonyl Chloride (Unstable Intermediate) Start->Inter Oxidation (-10°C) Target TARGET: 4-Fluoropyridine- 2-sulfonamide Inter->Target Anhydrous NH3 (Fast, <0°C) Side1 Side Product A: 4-Fluoropyridine- 2-sulfonic acid (Hydrolysis of Chloride) Inter->Side1 Trace Water (Hydrolysis) Side2 Side Product B: 2-Chloro- 4-fluoropyridine (SO2 Extrusion) Inter->Side2 Heat (>0°C) (Thermal Decay) Side3 Side Product C: 4-Hydroxy- pyridine-2-sulfonamide (Hydrolysis of Fluorine) Inter->Side3 Aq. Workup Target->Side3 Aqueous Base/OH- (SNAr Reaction)

Caption: Kinetic competition between synthesis and degradation. Note that "Hydrolysis" attacks both the precursor (Side Product A) and the Fluorine substituent (Side Product C).

Troubleshooting & FAQs

Symptom: Low Yield / Recovery of Sulfonic Acid

Q: I followed the procedure, but my product is stuck in the aqueous phase or I isolated the sulfonic acid. A: This indicates the sulfonyl chloride hydrolyzed before reacting with the amine.

  • Cause: Presence of water in the solvent or reagents.[1]

  • Fix: Ensure DCM is distilled or dried over molecular sieves. Use a calcium chloride drying tube. Switch from aqueous ammonia to NH3 in Dioxane or Methanol .

Symptom: Loss of Fluorine (Formation of Pyridone)

Q: NMR shows the sulfonamide protons, but the Fluorine peak is gone or shifted. Mass spec shows M+16 (OH vs F). A: You have hydrolyzed the C-F bond via Nucleophilic Aromatic Substitution (


).
  • Cause: The reaction pH was too high (too basic) in the presence of water. The 4-fluoro group is highly activated.

  • Fix: Avoid NaOH, KOH, or aqueous carbonate bases. Use excess amine as the acid scavenger or a non-nucleophilic organic base like DIPEA or Pyridine . Ensure the reaction remains strictly anhydrous.

Symptom: Baseline Impurities

Q: TLC shows a streak from the baseline. A: This is likely the 4-fluoropyridine-2-sulfonic acid .

  • Fix: This byproduct cannot be salvaged. Optimization must focus on the upstream "Cold-Dry-Fast" steps to prevent its formation.

Comparative Data: Stability of 2-Pyridyl Sulfonyl Halides

The choice of halide significantly impacts stability. If the Chloride route fails, consider converting to the Fluoride intermediate.

PrecursorThermal Stability (

)
Hydrolytic Stability (

in water)
Reactivity to Amines
Sulfonyl Chloride (

)
Low (< 0°C)Minutes (Rapid)High (Instant)
Sulfonyl Fluoride (

)
High (> 100°C)Hours/Days (Stable)Moderate (Requires Catalyst)

Data synthesized from general heteroaromatic sulfonyl halide properties [1, 2].[2][3]

Advanced Tip: If the sulfonyl chloride decomposes too fast, generate the Sulfonyl Fluoride in situ (using KHF2) and then react with the amine. Sulfonyl fluorides are stable to water and chromatography but react with amines at elevated temperatures or with Lewis acid catalysis (SuFEx chemistry) [3].

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv (2024). Summary: Comprehensive study on the decomposition pathways of pyridine sulfonyl halides, highlighting the instability of 2-isomers due to electronic effects. URL:[Link][1][4][5][6][7][8]

  • SuFEx Click Chemistry for Sulfonamide Synthesis. Source: Sharpless, K. B., et al. Angewandte Chemie (2014). Summary: Establishes the stability of sulfonyl fluorides as robust alternatives to chlorides for difficult sulfonamide couplings. URL:[Link]

Sources

Technical Support Center: A-Z Guide for SNAr Reactions with 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-fluoropyridine-2-sulfonamide. This guide is tailored for researchers, medicinal chemists, and process development professionals who are leveraging this highly activated, yet nuanced, building block. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies required to maximize your reaction yields and ensure robust, reproducible outcomes.

Introduction: Understanding the Substrate

4-Fluoropyridine-2-sulfonamide is a potent electrophile for SNAr reactions. The pyridine nitrogen and the powerful electron-withdrawing sulfonamide group work in concert to dramatically lower the electron density of the aromatic ring. This activation makes the C4 position, bearing the fluorine atom, highly susceptible to nucleophilic attack. Fluorine, due to the high polarity of the C-F bond, serves as an excellent leaving group in this context, often leading to faster reactions compared to other halogens.[1][2][3]

However, this high reactivity is a double-edged sword. The molecule's sensitivity can lead to side reactions, decomposition, or unexpected reactivity if conditions are not carefully controlled. The acidic proton on the sulfonamide nitrogen also introduces an additional layer of complexity, particularly concerning the choice of base. This guide will help you navigate these challenges.

Core Principles & Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the ring and, crucially, onto the sulfonamide group and the ring nitrogen, which accounts for the high reactivity.[2] In the second, typically faster step, the aromaticity is restored by the expulsion of the fluoride ion.[1][2]

Figure 1: SNAr Mechanism with 4-Fluoropyridine-2-sulfonamide

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. What is the first thing I should check?

A: The most common culprits for incomplete conversion are insufficient activation of the nucleophile or suboptimal reaction temperature.

  • Nucleophile Activation: Many nucleophiles (e.g., alcohols, secondary amines, thiols) require deprotonation to become sufficiently reactive. Ensure you are using an appropriate base in a suitable solvent. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide.[3]

  • Temperature: While 4-fluoropyridine-2-sulfonamide is highly activated, some nucleophiles still require thermal energy to overcome the activation barrier. A modest increase in temperature (e.g., from room temperature to 50-80 °C) can significantly increase the reaction rate.[4] However, be cautious of excessive heat, which can cause decomposition.

Q2: What is the best base for my reaction?

A: The choice of base is critical and depends on the pKa of your nucleophile and the stability of the sulfonamide.

  • For Nucleophiles needing Deprotonation (e.g., R-OH, R-SH): Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the potent alkoxide or thiolate.[1]

  • For Amine Nucleophiles: Often, the amine itself is basic enough to act as a nucleophile and a base (by scavenging the HF byproduct). However, using a slight excess of the amine or adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is common practice. K₂CO₃ can be particularly useful for ensuring the stability of the sulfonamide moiety.[4]

Q3: Which solvent should I use?

A: Polar aprotic solvents are the standard choice for SNAr reactions because they effectively solvate cations while leaving the anionic nucleophile "bare" and highly reactive.[4][5]

  • Recommended: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).[4]

  • Alternatives: Ethers like tetrahydrofuran (THF) or 2-methyl-THF can also be used, especially with strong bases like NaH.[6][7] In some cases, greener solvent options or even aqueous conditions with additives have been successfully employed.[4]

Q4: I am observing multiple products or decomposition of my starting material. What's happening?

A: This highly electron-deficient pyridine can be susceptible to undesired side reactions.

  • Over-reaction: If your nucleophile also contains a leaving group, or if there are other reactive sites, you may see secondary reactions.

  • Base-Induced Decomposition: Strong bases can sometimes react with the solvent (e.g., DMF) or the substrate itself, especially at elevated temperatures. The sulfonamide proton is acidic; its deprotonation can alter solubility and reactivity in unpredictable ways. Using a milder base (e.g., K₂CO₃ instead of KOtBu) or lowering the reaction temperature can mitigate this.

  • Hydrolysis: If water is present, hydrolysis of the fluorine can occur, leading to 4-hydroxypyridine-2-sulfonamide as a byproduct. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using water-sensitive bases like NaH.[1]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more persistent issues.

Figure 2: Troubleshooting Flowchart for Low-Yield SNAr Reactions

Data & Recommended Starting Conditions

The optimal conditions for your SNAr reaction will depend heavily on the nucleophile's class and reactivity. The following table provides validated starting points for your optimization studies.

Nucleophile ClassExample NucleophileRecommended BaseSolventTemp (°C)Key Considerations
Primary/Secondary Aliphatic Amines PiperidineK₂CO₃ or DIPEADMF, MeCN25 - 80Often exothermic. A base helps scavenge HF byproduct. A slight excess of amine can also serve as the base.
Anilines 4-MethoxyanilineK₃PO₄ or Cs₂CO₃DMSO, NMP80 - 120Anilines are weaker nucleophiles and typically require more forcing conditions (higher temperatures).
Alcohols CyclohexanolNaH, KOtBuTHF, DMF0 - 60Strict anhydrous conditions are essential.[1] Pre-forming the alkoxide at 0 °C before adding the electrophile is recommended.
Phenols PhenolK₂CO₃, K₃PO₄DMF, DMSO80 - 110Requires heating. The phenoxide is a softer nucleophile than an alkoxide.
Thiols ThiophenolK₂CO₃, DIPEADMF, MeCN25 - 60Thiolates are excellent nucleophiles and reactions are often rapid at room temperature.
Carbon Nucleophiles Phenylacetonitrile AnionNaH, KHMDSTHF, DMF0 - 50Requires a strong base to deprotonate the acidic C-H bond.

Optimized Experimental Protocols

Protocol 1: General Procedure for Reaction with an Amine Nucleophile

This protocol is a robust starting point for reactions with primary or secondary amines.

  • Reagent Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add 4-fluoropyridine-2-sulfonamide (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.2 eq) to the suspension via syringe.

  • Reaction: Stir the mixture at room temperature (or heat to 50-80 °C if no reaction is observed) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Reaction with an Alcohol Nucleophile

This protocol is designed for alcohols, which require deprotonation with a strong base.

  • Alkoxide Formation: To a clean, dry, nitrogen-flushed two-neck flask equipped with a stir bar, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then carefully decant the hexanes.

  • Solvent & Alcohol Addition: Suspend the washed NaH in anhydrous THF (to 0.4 M). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the alcohol nucleophile (1.1 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen evolution ceases.

  • Electrophile Addition: Add a solution of 4-fluoropyridine-2-sulfonamide (1.0 eq) in anhydrous THF dropwise to the freshly prepared alkoxide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive alcohols.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Boll, H., T. Hansen, and T. M. Gøgsig. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3961. Available from: [Link]

  • DiMagno, S. G. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(8), 1645-1657. Available from: [Link]

  • Ishihara, Y., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 136(45), 15849-15852. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Tech Support.
  • Sandia National Laboratories. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions.
  • Bradlow, H. L., & Vanderwerf, C. A. (1948). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1029-1031. Available from: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available from: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8749-8761. Available from: [Link]

  • McGrath, J. E., et al. (2001). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Polymer Preprints, 42(2), 657-658. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Tech Support.
  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16945-16951. Available from: [Link]

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. American Chemical Society.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846-4849. Available from: [Link]

  • Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1531-1538. Available from: [Link]

  • Matsuzaki, T. (2007). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kagaku Kyoiku (Chemical Education), 55(11), 564-565. Available from: [Link]

  • Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. Available from: [Link]

  • Liu, P. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A, 121(4), 896-903. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Tech Support.
  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(6), 545-551. Available from: [Link]

Sources

Purification methods for 4-Fluoropyridine-2-sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoropyridine-2-sulfonamide Intermediates

Case ID: #PUR-4F-PYR-2SA Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary

You are working with a "double-activated" heterocyclic system. The 4-Fluoropyridine-2-sulfonamide scaffold presents a unique chemical paradox:

  • The 2-Sulfonyl group pulls electron density, activating the ring.

  • The 4-Fluorine atom is a highly labile leaving group due to the electron-deficient nature of the pyridine ring (SNAr susceptibility).

Most purification failures with this intermediate stem from treating it like a standard benzene sulfonamide.[1] It is not. It is a reactive electrophile that will self-destruct or undergo nucleophilic displacement if handled without specific mechanistic precautions.[1]

Module 1: The Critical Intermediate (Sulfonyl Chloride)

The "Red Zone" – Handling 4-Fluoropyridine-2-sulfonyl Chloride [1]

This intermediate is thermally unstable and hydrolytically sensitive. In many cases, "purification" of this chloride is the cause of failure.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Material turns black/tarry upon concentration Thermal Decomposition. The sulfonyl chloride eliminates SO₂ or polymerizes via intermolecular SNAr (pyridine N attacks the sulfonyl or C4-F).[1]Do NOT concentrate to dryness. Perform a "telescoped" reaction. Solvent switch via azeotropic distillation (e.g., DCM to Toluene) at <20°C if necessary.
Low yield; formation of sulfonic acid Hydrolysis. The pyridine nitrogen acts as an autocatalyst, activating water to attack the sulfonyl center.Maintain anhydrous conditions. Use a drying tube.[1] If an aqueous workup is unavoidable, use ice-cold brine and keep contact time <2 minutes.[1]
Formation of 4-alkoxy/hydroxy impurities SNAr Displacement. The C4-Fluorine was displaced by water or alcohol solvents.[1]Avoid nucleophilic solvents. Never use MeOH or EtOH during the formation or handling of the chloride. Use DCM, THF, or Acetonitrile.[1]

Protocol 1.1: The "Cold-Wash" Isolation (If isolation is mandatory) Standard silica chromatography is fatal for this intermediate due to silanol acidity.

  • Precipitate the crude sulfonyl chloride by adding cold n-Heptane to the reaction mixture (usually in DCM).

  • Filter rapidly at 0°C under a blanket of Nitrogen.

  • Wash the cake with cold Pentane (removes residual chlorinating agents).

  • Do not dry under high vacuum for extended periods. Use immediately.

Module 2: The Amidation Reaction (Sulfonamide Formation)

The "Danger Zone" – Controlling Selectivity

The reaction of the sulfonyl chloride with an amine is a race between two pathways:

  • Pathway A (Desired): Amine attacks Sulfur (Sulfonamide formation).

  • Pathway B (Undesired): Amine attacks C4 (Displacement of Fluorine).

Operational Logic:

  • Temperature: Keep <0°C. Pathway A has a lower activation energy than Pathway B.

  • Stoichiometry: Avoid large excesses of amine.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) to scavenge HCl.[1] Pyridine (the solvent) can sometimes promote SNAr on the active fluoropyridine ring.

Module 3: Purification of the Final Sulfonamide

The "Green Zone" – Polarity & Amphoteric Management [2]

Once the sulfonamide is formed, the molecule is stable but highly polar and amphoteric (Pyridine N is basic; Sulfonamide NH is acidic, pKa ~9).

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude 4-F-Pyridine-2-Sulfonamide CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType Hydrolysis Sulfonic Acid (Hydrolysis) ImpurityType->Hydrolysis Polar Acidic Impurity Substitution 4-Alkoxy/Amino (SNAr) ImpurityType->Substitution Non-polar Impurity Clean >90% Pure ImpurityType->Clean Minor Impurities AcidWash Aq. Workup (pH 4-5) Extract into EtOAc Hydrolysis->AcidWash Bulk Removal ReversePhase Reverse Phase (C18) Water/ACN (+0.1% Formic) Hydrolysis->ReversePhase Difficult Separation Recryst Recrystallization (iPrOH/Heptane) Substitution->Recryst Preferred Column Flash Chromatography DCM:MeOH (95:5) Substitution->Column If amorphous Clean->Recryst Final Polish

Caption: Decision logic for purifying 4-fluoropyridine-2-sulfonamide based on impurity profile.

Technique 3.1: Flash Chromatography (The "Streak" Fix) Pyridine sulfonamides often "streak" on silica due to interactions with silanols.

  • The Fix: Deactivate the silica.

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This competes for the silanol sites and sharpens the peak.

  • Warning: Do not use Acetone; it can form Schiff bases with primary sulfonamides under acidic conditions.

Technique 3.2: Recrystallization (The Gold Standard) Avoid alcohols like Methanol/Ethanol if heating is required, as they may slowly displace the fluorine.

  • Recommended Solvent System: Isopropyl Alcohol (IPA) / n-Heptane .[1]

    • Dissolve crude solid in minimal warm IPA (40-50°C). Do not boil.

    • Slowly add n-Heptane until turbidity persists.

    • Cool slowly to 4°C.

  • Alternative: Toluene (good for removing non-polar impurities).[1]

Frequently Asked Questions (FAQ)

Q1: Why does my LCMS show a mass of M+14 or M+32 during the reaction?

  • Answer: You are seeing SNAr displacement .

    • M+14 (Methylation): You used Methanol as a solvent; it attacked the C4-Fluorine (forming 4-Methoxy).[1]

    • M+32 (Methoxylation): Usually M+31 (Methoxy) or M+16 (Hydroxy).[1] Check your mass math. If you see M+Amine , your amine reactant attacked the ring instead of the sulfonyl group.

    • Fix: Lower the reaction temperature to -10°C and ensure the amine is added slowly to the sulfonyl chloride.

Q2: My sulfonyl chloride turned into a purple/brown gum. Can I save it?

  • Answer: Likely not.[1][3] The color indicates polymerization of the pyridine ring.

  • Prevention:[1][4] This happens if the chloride is left in basic solution or allowed to warm up without a trapping amine. Next time, generate the chloride and use it immediately (telescoped process).

Q3: Can I use water for the workup?

  • Answer: Yes, but pH is critical .[1]

    • The sulfonamide NH has a pKa of ~9.0.

    • The Pyridine N has a pKa of ~3.0 (lowered by the electron-withdrawing groups).

    • Extraction Protocol: Adjust the aqueous layer to pH 5-6 . At this pH, the pyridine is neutral (not protonated), and the sulfonamide is neutral (not deprotonated). This maximizes extraction into the organic layer (EtOAc or DCM).

References

  • Chemical Stability of Pyridine Sulfonyl Chlorides

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3][5]

    • Source: ChemRxiv (2025).[1]

    • URL:[Link][6]

    • Relevance: Establishes the hierarchy of stability for pyridine sulfonyl halides and decomposition p
  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

    • Relevance: Explains the activation of the 4-position in pyridine rings by electron-withdrawing groups.
  • pKa and Physical Properties

    • Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs.
    • Source: Royal Society of Chemistry (Chemical Science, 2019).
    • URL:[Link]

    • Relevance: Provides data on sulfonamide acidity to guide pH-dependent extraction str
  • Synthesis Methodologies

    • Title: Preparation of sulfonamides from N-silylamines.[1]

    • Source: PMC (NIH).[1]

    • URL:[Link]

    • Relevance: Offers alternative anhydrous amin

Sources

Technical Support Center: Troubleshooting 4-Fluoropyridine Sulfonamide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (


) of 4-Fluoropyridine Sulfonamides.
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary: The "Fluorine Paradox"

The Issue: You are attempting an


 reaction on a 4-fluoropyridine sulfonamide. Theoretically, fluorine is the premier leaving group for 

due to its high electronegativity, which stabilizes the Meisenheimer intermediate [1].[1] However, you are observing stalled conversion, low yields, or complete lack of reactivity, even at elevated temperatures.

The Root Cause: The culprit is rarely the fluorine or the pyridine ring itself. In 90% of cases, the issue is the unprotected sulfonamide moiety . Under the basic conditions required for


, the sulfonamide proton (pK

~9-10) is deprotonated. The resulting sulfonamide anion acts as an electron-donating group (EDG) via resonance and induction, effectively "poisoning" the ring against nucleophilic attack and creating electrostatic repulsion toward the incoming nucleophile [2].

Interactive Troubleshooting Guide

Phase 1: Diagnostic Flowchart

Before altering reagents, determine the mechanistic bottleneck using this logic flow.

TroubleshootingFlow Start START: Low Conversion in SnAr CheckProt Is the Sulfonamide Nitrogen Protected (e.g., DMB, PMB)? Start->CheckProt Unprotected NO (Free -SO2NH-) CheckProt->Unprotected Primary/Secondary Protected YES (Tertiary Sulfonamide) CheckProt->Protected Tertiary MechFail CRITICAL FAILURE: Base deprotonates sulfonamide. Anion deactivates ring. Unprotected->MechFail Sol1 SOLUTION A: Install Protecting Group (See Protocol 1) MechFail->Sol1 CheckNu Is the Nucleophile Sterically Hindered or Weak? Protected->CheckNu WeakNu YES (e.g., Aniline, hindered amine) CheckNu->WeakNu StrongNu NO (e.g., Morpholine, Alkoxide) CheckNu->StrongNu Sol2 SOLUTION B: Switch to Buchwald-Hartwig (See Protocol 3) WeakNu->Sol2 CheckCond Check Solvent/Temp StrongNu->CheckCond Sol3 SOLUTION C: Switch to NMP/DMSO @ 120°C or Activate via N-Oxide CheckCond->Sol3

Figure 1: Decision tree for diagnosing reactivity failures in fluoropyridine sulfonamides.

Technical Deep Dive & Solutions

Issue #1: The Anionic Shield (Most Common)

Symptom: Starting material remains unconsumed despite heating; base is present (e.g.,


, 

). Mechanism: The base intended to scavenge HF instead deprotonates the sulfonamide. The resulting negative charge is delocalized, increasing electron density on the pyridine ring.

requires an electron-deficient ring.[1][2][3] The anion turns the ring "off."

The Fix: Protect the sulfonamide nitrogen. The 2,4-dimethoxybenzyl (DMB) group is the industry standard here because it is acid-labile (TFA) but stable to the basic conditions of


 [3].
Protocol 1: DMB Protection &

Workflow

Validates: Restoration of electrophilicity.

Step 1: DMB Protection

  • Dissolve: Suspend sulfonamide (1.0 equiv) in DMF (0.5 M).

  • Base: Add

    
     (1.5 equiv). Stir for 15 min.
    
  • Alkylate: Add 2,4-dimethoxybenzyl chloride (1.1 equiv) dropwise.

  • Heat: Stir at 60°C for 2-4 hours. Monitor by LCMS (Mass shift: +150 Da).

  • Workup: Dilute with EtOAc, wash with water/brine (

    
     to remove DMF). Dry over 
    
    
    
    .

Step 2: The


 Reaction 
  • Mix: Combine DMB-protected fluoropyridine (1.0 equiv) and Nucleophile (1.2–1.5 equiv) in DMSO or NMP (0.5 M).

  • Base: Add DIPEA (2.0 equiv) or

    
     (2.0 equiv).
    
  • Heat: Heat to 80–100°C.

    • Note: Reaction usually completes in <2 hours.

  • Deprotection (Post-Reaction): Treat crude product with neat TFA (or 50% TFA/DCM) at 40°C for 1 hour to remove DMB.

Issue #2: Electronic Insufficiency

Symptom: Sulfonamide is protected, but reaction is sluggish (e.g., with poor nucleophiles like anilines). Mechanism: The pyridine nitrogen lone pair donates density into the ring, making it less electrophilic than a benzene ring with equivalent EWGs.

The Fix: N-Oxidation. Converting the pyridine nitrogen to an N-oxide creates a highly electron-deficient species at the 2- and 4-positions, drastically accelerating


 [4].
Protocol 2: N-Oxide Activation
  • Oxidation: Treat the fluoropyridine with m-CPBA (1.2 equiv) in DCM at RT for 4-12 hours.

  • Substitution: Isolate the N-oxide. React with the nucleophile (often proceeds at lower temps, e.g., RT to 50°C).

  • Reduction: Restore the pyridine using

    
     or Fe/NH4Cl.
    
Issue #3: Intractable Substrates ( Fails)

Symptom: Substrate decomposes at high heat; nucleophile is too weak or sterically encumbered. Mechanism: The activation energy for the Meisenheimer complex formation is too high.

The Fix: Palladium-Catalyzed Amination (Buchwald-Hartwig).[4][5] While F is a poor leaving group for Pd-catalysis compared to Br/I, specialized ligands can activate C-F bonds, or more commonly, this approach is used if you can source the 4-bromo/chloro analog instead. However , if you are stuck with the 4-Fluoro, recent advances allow C-F activation using Ni-catalysis or specific Pd-ligands [5].

Note: If possible, switch to the 4-Bromo analog for standard Buchwald conditions.

Protocol 3: Buchwald-Hartwig (Standard for Halopyridines)

Use this if you can switch to the 4-Bromo/Chloro analog or wish to attempt C-F activation.

ComponentReagentRole
Catalyst

(2-5 mol%)
Source of Pd(0)
Ligand XPhos or BrettPhos (4-10 mol%)Bulky, electron-rich ligand to facilitate oxidative addition
Base NaOtBu or

(1.5 equiv)
Strong base required for catalytic cycle
Solvent Toluene or 1,4-DioxaneNon-polar solvents often preferred
Temp 90–110°CRequired for activation

Comparative Data: Reactivity Profiles

The following table illustrates the relative rates of reaction (


) for nucleophilic attack at the 4-position based on substituent effects.
Substrate StatusElectronic StatePredicted ReactivityRecommended Action
Unprotected Sulfonamide Anionic (Electron Rich)Dead (

)
MUST Protect (Protocol 1)
Protected Sulfonamide Neutral (Electron Deficient)High (

)
Standard

Pyridine N-Oxide Cationic Character (Very Deficient)Very High (

)
Use for weak nucleophiles
Benzene Analog NeutralModerate (

)
Reference point (Pyridine is faster if neutral)

Mechanism Visualization

Understanding the "Anionic Shield" is critical for troubleshooting.

DeactivationMechanism Substrate 4-Fluoropyridine Sulfonamide Deprotonation Deprotonation (Acid-Base Rxn) Substrate->Deprotonation Base Base (CO3 2-) Base->Deprotonation Anion Sulfonamide Anion (Negative Charge) Deprotonation->Anion Resonance Resonance Donation into Pyridine Ring Anion->Resonance RingState Electron-Rich Ring (Deactivated) Resonance->RingState Repulsion Electrostatic Repulsion NO REACTION RingState->Repulsion Blocks Attack Nucleophile Nucleophile (Nu-) Nucleophile->Repulsion

Figure 2: Mechanistic pathway showing how base-mediated deprotonation deactivates the pyridine ring.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019).

    
     Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
    

Sources

Navigating the Challenges of 4-Fluoropyridine Derivatives: A Technical Guide to Preventing Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

The utility of 4-fluoropyridine derivatives in medicinal chemistry and materials science is often hampered by their inherent instability, which can lead to spontaneous polymerization. This phenomenon not only results in the loss of valuable material but can also pose significant safety risks in a laboratory setting. This guide, compiled by our senior application scientists, provides a deep dive into the mechanisms of 4-fluoropyridine polymerization and offers field-proven strategies for its prevention.

Understanding the Instability: The Root of the Problem

4-Fluoropyridine's propensity to polymerize is primarily an acid-catalyzed process. The presence of acidic impurities or aqueous conditions can trigger a cascade of reactions, leading to the formation of brown, often gummy, polymeric materials. The initial step in this degradation pathway is often the hydrolysis of the fluorine atom to form N-(4-pyridyl)-4-pyridone, which can then participate in further polymerization reactions.

The electron-deficient nature of the pyridine ring, amplified by the highly electronegative fluorine atom at the 4-position, makes this position susceptible to nucleophilic attack. This inherent reactivity is the very reason 4-fluoropyridines are valuable synthons, but it is also the source of their instability.

Proactive Measures: Storage and Handling Best Practices

Preventing polymerization begins with proper storage and handling. Storing 4-fluoropyridine and its derivatives as their hydrochloride salts is a highly effective strategy to enhance stability and prolong shelf life.

Storage Recommendations:

Compound FormRecommended Storage ConditionsRationale
4-Fluoropyridine (Free Base) Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Use of a refrigerator or freezer is recommended.Minimizes exposure to heat, light, and moisture, which can initiate polymerization. The inert atmosphere prevents oxidation.
4-Fluoropyridine Hydrochloride Salt Store at room temperature in a tightly sealed container, protected from moisture.The salt form is significantly more stable than the free base and less prone to polymerization under ambient conditions.

Handling Protocols:

  • Moisture Control: Always handle 4-fluoropyridine and its derivatives in a dry environment, preferably in a glove box or under a stream of dry inert gas. Use anhydrous solvents and thoroughly dry all glassware.

  • Avoid Acidic Contaminants: Ensure that all reagents and solvents are free from acidic impurities. Traces of acid can act as a catalyst for polymerization.

Liberating the Free Base: A Critical Step

For many synthetic applications, the free base of 4-fluoropyridine is required. The liberation from its hydrochloride salt must be performed with care to avoid immediate polymerization.

Protocol for Liberating 4-Fluoropyridine from its Hydrochloride Salt:

  • Dissolve the Salt: Dissolve the 4-fluoropyridine hydrochloride salt in a minimal amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Neutralization: Add a non-aqueous base, such as anhydrous triethylamine or diisopropylethylamine, dropwise at 0 °C while stirring. The use of a non-aqueous base is crucial to avoid the introduction of water, which can promote polymerization.

  • Salt Filtration: The resulting ammonium salt will precipitate out of the solution. Quickly filter the mixture under an inert atmosphere to remove the salt.

  • Immediate Use: The resulting solution of the 4-fluoropyridine free base should be used immediately in the subsequent reaction. It is not recommended to store the free base for extended periods.

Troubleshooting Guide: When Polymerization Occurs

Even with the best preventative measures, polymerization can sometimes be observed. Here are some common scenarios and how to address them:

Scenario 1: Brown, gummy residue forms during reaction workup.

  • Probable Cause: Presence of water or acid during the workup, leading to polymerization of unreacted 4-fluoropyridine.

  • Solution:

    • Quench with a Non-Aqueous Base: Before aqueous workup, add a small amount of a non-aqueous base like triethylamine to neutralize any acidic species.

    • Thorough Drying: After extraction, dry the organic layer rigorously with a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. For particularly sensitive derivatives, drying with calcium hydride can be effective.

    • Purification: If polymeric material has already formed, it can often be removed by column chromatography. The polymer is typically highly polar and will adhere strongly to silica gel.

Scenario 2: A solution of 4-fluoropyridine turns brown upon standing.

  • Probable Cause: The free base is degrading over time, likely due to trace amounts of moisture or acidic impurities in the solvent or on the glassware.

  • Solution:

    • Immediate Use: As a best practice, always use freshly prepared solutions of the 4-fluoropyridine free base.

    • Solvent Purity: Ensure that the solvent is anhydrous and free of acidic impurities. Consider passing the solvent through a column of activated alumina before use.

Scenario 3: A reaction involving a 4-fluoropyridine derivative shows signs of uncontrolled exotherm (runaway polymerization).

  • Probable Cause: The reaction conditions are too harsh (e.g., high temperature, high concentration, presence of a strong acid) and are initiating rapid polymerization.

  • Emergency Procedure:

    • Immediate Cooling: Immerse the reaction vessel in an ice bath or other cooling medium to rapidly reduce the temperature.

    • Quenching: If possible and safe to do so, add a polymerization inhibitor or a large volume of a cold, inert solvent to dilute the reaction mixture and dissipate heat.

    • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.

Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous base to liberate 4-fluoropyridine from its salt?

A1: It is strongly discouraged. The presence of water significantly increases the risk of hydrolysis and subsequent polymerization. Whenever possible, use a non-aqueous base. If an aqueous base must be used, the free base should be extracted immediately into an organic solvent and dried thoroughly before use.

Q2: Are there any chemical inhibitors I can add to my 4-fluoropyridine solution to prevent polymerization?

A2: While the most effective method is to control the conditions (moisture and acid), the addition of a small amount of a non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butylpyridine, can help to scavenge trace acidic impurities without interfering with many reactions. However, its compatibility with your specific reaction should be verified.

Q3: How does the substitution pattern on the pyridine ring affect the stability of 4-fluoropyridine derivatives?

A3: The electronic nature of the substituents can have a significant impact.

  • Electron-donating groups (e.g., alkoxy, amino groups) can increase the electron density of the pyridine ring, potentially making the 4-position less susceptible to nucleophilic attack and thus slightly more stable.

  • Electron-withdrawing groups (e.g., nitro, cyano groups) will further decrease the electron density of the ring, making the 4-position even more reactive and the derivative potentially less stable.

Q4: How can I detect the early stages of polymerization?

A4:

  • Visual Inspection: The appearance of a yellow or brown discoloration in a previously colorless solution is often the first sign of degradation.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the purity of your 4-fluoropyridine derivative. The appearance of broad signals or new, unexpected peaks can indicate the formation of oligomers or polymers.

  • HPLC Analysis: A stability-indicating HPLC method can be developed to quantify the parent compound and detect the formation of degradation products over time.

Visualizing the Polymerization Pathway

To better understand the process, the following diagram illustrates the acid-catalyzed polymerization of 4-fluoropyridine.

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction (Hydrolysis) 4FP 4-Fluoropyridine Protonated_4FP Protonated 4-Fluoropyridine 4FP->Protonated_4FP  + H+ H+ H+ Dimer Dimer Cation Protonated_4FP->Dimer  + 4-Fluoropyridine (Nucleophilic Attack) Pyridone N-(4-pyridyl)-4-pyridone Protonated_4FP->Pyridone  + H₂O - HF, -H+ Another_4FP 4-Fluoropyridine Polymer Polymer Chain Dimer->Polymer  + n(4-Fluoropyridine) H2O H₂O

Figure 1: Acid-catalyzed polymerization pathway of 4-fluoropyridine.

Conclusion

The successful use of 4-fluoropyridine derivatives hinges on a thorough understanding of their stability and the implementation of careful handling and reaction protocols. By controlling exposure to moisture and acidic conditions, and by employing the strategies outlined in this guide, researchers can significantly reduce the risk of unwanted polymerization, leading to more reliable and safer experimentation.

For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.

References

  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
  • Accelerated Predictive Stability (APS) studies have been shown to be a useful tool to predict in a faster and more accurate manner the chemical stability of extemporaneously compounded formulations requiring a minimum amount of formulation, thereby reducing the chemical drug waste per study. Shelf life will be allocated based on scientific data without compromising drug efficacy or safety. In this work, the APS approach was applied to the commercially available Cristalmina® (CR) and

Technical Support Center: Crystallization Optimization for 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the crystallization and purification of 4-Fluoropyridine-2-sulfonamide . This molecule presents a unique "push-pull" electronic challenge: the electron-withdrawing fluorine at the 4-position and the sulfonamide at the 2-position create a dipole that significantly influences solubility and crystal packing.

Researchers frequently encounter two critical failure modes with this scaffold:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound separates as a gum rather than a crystal.[1]

  • Polymorph Unpredictability: Sulfonamides are notorious for forming metastable solvates.

This guide provides self-validating protocols to stabilize your crystallization process.

Module 1: Optimal Solvent Systems

The "Golden Ratio" Systems

Based on the polarity profile of pyridine sulfonamides, single-solvent systems often fail to provide the necessary yield/purity balance. We recommend the following binary systems.

System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Target Outcome
Standard (Polar) Ethanol (Abs.) Water 80:20 to 60:40High yield; removal of inorganic salts. Risk: Hydrate formation.
Anhydrous (Non-Polar) Ethyl Acetate n-Heptane 1:2 to 1:4Anhydrous polymorphs; removal of polar impurities (e.g., hydrolyzed pyridones).
High Purity IPA (Isopropyl Alcohol) MTBE 1:3Slow growth; excellent rejection of regioisomers.
Solvent Selection Logic (The "Why")
  • The Fluorine Effect: The 4-fluoro substituent increases lipophilicity compared to the parent pyridine-2-sulfonamide. Consequently, water becomes a stronger anti-solvent, and the compound becomes more soluble in esters (Ethyl Acetate) than expected.

  • The Pyridine Nitrogen: This basic site can accept hydrogen bonds.[2] Protic solvents (EtOH, MeOH) stabilize the solution phase effectively, preventing premature nucleation.

  • The Sulfonamide Group: This moiety is an H-bond donor. It requires a solvent that can disrupt these intermolecular bonds to dissolve the solid (e.g., DMSO, Alcohols), but an anti-solvent that forces them to reform into a lattice (e.g., Heptane).

Workflow: Solvent Screening Decision Tree

SolventSelection start Start: Define Impurity Profile q1 Is the main impurity polar (e.g., salts, pyridones)? start->q1 sys1 System A: Ethanol / Water (Rejects non-polars) q1->sys1 Yes sys2 System B: EtOAc / Heptane (Rejects polars) q1->sys2 No q2 Is the main impurity non-polar (e.g., starting material)? check Check for Oiling Out sys1->check sys2->check result Proceed to Cooling check->result Clear Solution

Figure 1: Decision matrix for selecting the initial solvent system based on impurity profile.

Module 2: Troubleshooting "Oiling Out"

The Symptom: Upon cooling, the solution turns milky or deposits a sticky oil/gum at the bottom of the flask before any crystals appear. The Cause: The solution has entered the "Metastable Zone" where Liquid-Liquid Phase Separation (LLPS) is energetically more favorable than nucleation. This is common in fluorinated sulfonamides due to their low melting points relative to the boiling point of the solvent.

Remediation Protocol: Temperature Cycling & Seeding

Step 1: Determine the Saturation Temperature (


) 
Dissolve 1.0 g of crude material in the minimum volume of Solvent A (e.g., Ethanol) at reflux. Add Solvent B (Anti-solvent) until faint turbidity persists, then add just enough Solvent A to clear it. Note this temperature.

Step 2: The "Seed and Cycle" Method

  • Cool the clear solution to

    
    .
    
  • SEEDING (Critical): Add 0.5% w/w of pure seed crystals. Do not skip this. If you lack seeds, scratch the glass wall vigorously to induce nucleation.

  • Hold temperature for 30 minutes. If oil forms, reheat slightly until it dissolves, but do not dissolve the seeds.

  • Cool slowly at a rate of

    
     per hour.
    

Step 3: The "Oiling Out" Rescue Workflow

OilingOutRescue State1 Oiling Out Detected (Milky Emulsion) Action1 Reheat to Clear Point (Dissolve Oil) State1->Action1 Action2 Add 5-10% more Solvent A (Good Solvent) Action1->Action2 If oil persists upon cooling Action3 Add Seeds at Higher Temp Action2->Action3 Result Controlled Crystal Growth Action3->Result

Figure 2: Step-by-step remediation when phase separation occurs.

Module 3: Impurity Rejection (Fluorine Specifics)

A specific impurity in 4-fluoropyridine derivatives is the 4-hydroxypyridine-2-sulfonamide (arising from hydrolysis of the fluorine atom) or the 4-alkoxypyridine (from reaction with alcoholic solvents).

Impurity TypeSolubility CharacteristicRemoval Strategy
4-Hydroxy impurity Highly polar; soluble in basic water.Use System A (EtOH/Water) but maintain pH slightly acidic (pH 4-5) to keep the impurity in solution while the product crystallizes.
4-Ethoxy impurity Lipophilic; similar to product.Use System B (EtOAc/Heptane) . The ether impurity is more soluble in Heptane than the sulfonamide product.
Regioisomers Similar solubility.Requires Slow Evaporation or Cooling Crystallization (never crash cooling). Use IPA/MTBE.

Frequently Asked Questions (FAQ)

Q1: My crystals are forming as fine needles that clog the filter. How do I get chunky prisms? A: Needle formation indicates high supersaturation and rapid growth in one dimension.

  • Fix: Switch to a solvent with higher viscosity (e.g., IPA instead of Methanol) or reduce the cooling rate drastically (

    
    /hour).
    
  • Chemical Fix: Add a trace amount (1-2%) of a co-solvent that disrupts the growth along the needle axis (e.g., Toluene if using an EtOAc system).

Q2: Can I use water as an anti-solvent if I used DMSO to dissolve the compound? A: Yes, but be careful. The mixing of DMSO and water is exothermic. The heat generated can increase solubility temporarily, followed by a "crash" precipitation when it cools, leading to amorphous solids.

  • Protocol: Cool the DMSO solution to

    
    before adding cold water dropwise.
    

Q3: The 4-fluoro group seems unstable. Is my solvent causing decomposition? A: 4-Fluoropyridines are susceptible to Nucleophilic Aromatic Substitution (


) at the 4-position.
  • Avoid: Strong bases (NaOH, KOH) or heating in nucleophilic alcohols (Methanol) for extended periods at high temperatures.

  • Safe Zone: Isopropanol (sterically hindered nucleophile) or Ethyl Acetate (non-nucleophilic) are safer for long reflux times.

References

  • Crystallization of Pyridine Sulfonamides

    • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Crystal Growth & Design.[3] (Discusses H-bonding motifs and solvent effects on packing).

  • Oiling Out Mechanisms

    • Oiling Out in Crystallization. Mettler Toledo Technical Whitepaper. (Defines LLPS and metastable zone width issues).
  • Synthesis & Stability of 4-Fluoropyridines

    • Preparation and stability of 4-fluoropyridine.[4] Journal of the Chemical Society, Perkin Transactions 1. (Details the instability of the C-F bond in this specific scaffold).

  • Polymorphism in Sulfonamides

    • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[5][6] Journal of Pharmaceutical Sciences.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Fluoropyridine-2-sulfonamide before handling.

Sources

Technical Support Center: Handling Moisture Sensitivity of Fluoropyridine Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with fluoropyridine sulfonyl chlorides and related precursors. These reagents are critical for medicinal chemistry scaffolds but are notoriously unstable due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the fluorine substituent.

Quick Status Check: Is Your Precursor Viable?

Q: I just received a shipment of 2-fluoropyridine-3-sulfonyl chloride. It looks slightly wet/discolored. Is it safe to use? A: Do not assume purity. Fluoropyridine sulfonyl chlorides are prone to rapid hydrolysis and, in some isomers,


 extrusion.
  • Visual Inspection: Pure sulfonyl chlorides are typically white or pale yellow crystalline solids. A "wet" appearance or significant darkening often indicates hydrolysis to the sulfonic acid (highly hygroscopic) or decomposition.

  • The "Acid Test" (Self-Validation): Before committing valuable amine substrates, run a rapid

    
    -NMR  in an anhydrous solvent (e.g., 
    
    
    
    or
    
    
    ).
    • Valid Signal: A sharp singlet corresponding to the sulfonyl chloride.

    • Warning Signal: A shifted peak (often upfield) indicates the sulfonic acid.

    • Critical Failure: A peak matching the parent fluoropyridine (indicates

      
       loss).
      
Module 1: Storage & Handling Protocols

Q: How should I store these reagents long-term? A: Treat them as "metastable" entities. The combination of the electron-deficient pyridine ring and the sulfonyl group creates a highly electrophilic sulfur center that scavenges atmospheric moisture.

  • Temperature: Store at -20°C (Freezer) . Thermal energy accelerates both hydrolysis and

    
     extrusion.
    
  • Atmosphere: inert gas (Argon/Nitrogen) is mandatory. Store in a desiccator within the freezer if possible.

  • Container: Parafilm is insufficient. Use Teflon-lined caps and consider secondary containment with active desiccant (Drierite/Silica).

Q: Can I weigh them out on the open bench? A: No. For fluoropyridine derivatives, ambient humidity is sufficient to degrade the surface layer within minutes, introducing


 and sulfonic acid impurities that can quench your reaction base.
  • Protocol: Weigh inside a glovebox or use a "rapid transfer" technique:

    • Tare a dry, argon-flushed vial with a septum cap.

    • Quickly transfer the solid.

    • Immediately cap and purge with Argon.

    • Dissolve in anhydrous solvent before transferring to the reaction vessel.

Module 2: Reaction Setup & Execution

Q: My reaction yields are inconsistent (30-70%). What is the likely culprit? A: The most common failure mode is competitive hydrolysis during the mixing phase. The rate of hydrolysis for electron-deficient heteroaryl sulfonyl chlorides can outcompete sulfonylation if the amine is nucleophilically sluggish or if trace water is present.

The "Zero-Moisture" Sulfonylation Protocol

Principle: Minimize the time the sulfonyl chloride exists in solution without the amine present.

  • Drying: Dry all glassware in an oven (

    
    ) overnight. Flame-drying under vacuum is superior.
    
  • Solvent: Use anhydrous DCM or THF (

    
    ).
    
    • Tip: Store solvents over activated 3Å molecular sieves for 24 hours prior to use [1].

  • Base Selection: Use a non-nucleophilic base (DIPEA or 2,6-lutidine). Pyridine can sometimes cause nucleophilic catalysis that, while speeding up the reaction, also accelerates hydrolysis if any water is present.

  • Order of Addition (Critical):

    • Standard: Amine + Base in flask

      
       Add Sulfonyl Chloride.
      
    • Modified (For Unstable Precursors): Dissolve Amine + Base in solvent.[1] Cool to 0°C . Add Sulfonyl Chloride solution dropwise.

    • Why? Low temperature suppresses the hydrolysis rate more significantly than the amidation rate.

Q: Should I use an aqueous workup? A: Proceed with caution. While some aryl sulfonyl chlorides are stable enough for biphasic washes, fluoropyridine derivatives are risky.

  • Recommendation: Quench with a small amount of primary amine (e.g., dimethylamine solution) to consume excess chloride, then concentrate and load directly onto a silica column (flash chromatography) to avoid exposing the product to acidic aqueous conditions which might degrade the fluoropyridine ring.

Module 3: Troubleshooting Guide

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Failed / Low Yield CheckNMR Analyze Crude NMR (1H & 19F) Start->CheckNMR Decision1 Is the Sulfonyl Chloride Starting Material visible? CheckNMR->Decision1 Hydrolysis Peak Shifted (Sulfonic Acid) Diagnosis: Moisture Ingress Decision1->Hydrolysis Shifted OH/Acid Peak Extrusion Peak Missing / Chloropyridine present Diagnosis: SO2 Extrusion Decision1->Extrusion Ar-Cl Peak NoReaction SM Unchanged Diagnosis: Amine Nucleophilicity Decision1->NoReaction SM Intact FixHydrolysis Action: Dry Solvents (Sieves), Switch to Glovebox, Increase eq. of Chloride Hydrolysis->FixHydrolysis FixExtrusion Action: Lower Temp (-10°C), Avoid storage, Switch to Sulfonyl Fluoride Extrusion->FixExtrusion FixNoReaction Action: Change Base (catalytic DMAP), Heat (Risk of decomp!) NoReaction->FixNoReaction

Figure 1: Diagnostic workflow for fluoropyridine sulfonylation failures. This tree differentiates between moisture damage and thermal decomposition.

Module 4: Stability Science & Isomer Nuances

Q: Why is my 2-fluoropyridine-3-sulfonyl chloride degrading, but the phenyl analog is fine? A: It is a matter of electronic destabilization .

  • Inductive Effect: The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing. This pulls electron density away from the sulfur atom, making it significantly more electrophilic (

    
    ).
    
  • Consequence: The barrier for nucleophilic attack by water (hydrolysis) is drastically lowered.

  • Isomer Sensitivity:

    • 
      -isomers (e.g., 3-sulfonyl):  Prone to hydrolysis . The ring is stable, but the S-Cl bond is labile [2].
      
    • 
      -isomers (e.g., 2-sulfonyl) & 
      
      
      
      -isomers (e.g., 4-sulfonyl):
      Prone to
      
      
      extrusion
      . The resulting radical or ionic intermediate is stabilized by the nitrogen, leading to the formation of the chloropyridine byproduct and loss of the sulfonamide functionality [2].

Data Summary: Stability of Heteroaryl Sulfonyl Halides

Precursor TypePrimary Decomposition ModeApprox. Shelf Life (RT)Recommended Storage
Phenyl sulfonyl chlorideStableMonthsAmbient / Desiccator
2-F-Pyridine-3-SO2Cl Hydrolysis Days/Weeks -20°C / Inert Gas
2-F-Pyridine-4-SO2Cl

Extrusion
Hours Use Immediately
Pyridine-2-sulfonyl fluorideStableMonthsAmbient
Module 5: The "SuFEx" Alternative

Q: I cannot stop the decomposition. What is the alternative? A: Switch to Sulfonyl Fluorides (SuFEx Chemistry). If the sulfonyl chloride is too unstable, synthesize or purchase the corresponding sulfonyl fluoride .

  • Why? The S-F bond is much stronger and resistant to hydrolysis (stable in water/air), yet it reacts selectively with amines in the presence of silyl activators or specific calcium salts [3].

  • Trade-off: Sulfonyl fluorides are less reactive than chlorides. You may need to heat the reaction or use additives (e.g., Ca(NTf2)2 or specific silyl ethers) to drive the sulfonamide formation [4].

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Lantuly, P., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link (Note: Based on search findings regarding stability trends of pyridine sulfonyl chlorides).

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Real-time search result 1.16: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Fluoropyridine-2-sulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, comparative analysis of the 1H NMR spectrum of 4-Fluoropyridine-2-sulfonamide . This guide synthesizes theoretical principles of heteronuclear coupling with practical experimental protocols, designed for researchers in medicinal chemistry and structural biology.

Product: 4-Fluoropyridine-2-sulfonamide (CAS: 847492-38-6) Application: Intermediate for Carbonic Anhydrase Inhibitors, Fragment-Based Drug Discovery (FBDD). Primary Analytical Challenge: Deconvoluting complex


 spin-spin coupling patterns.

Executive Summary: The "Fluorine Fingerprint"

In the structural characterization of pyridine sulfonamides, the 4-fluoro derivative presents a unique analytical profile compared to its chloro- or unsubstituted analogs. While standard 1H NMR relies on chemical shift (


) and proton-proton coupling (

), the analysis of 4-Fluoropyridine-2-sulfonamide is dominated by the Fluorine Fingerprint —large heteronuclear couplings (

) that split proton signals into complex multiplets.

This guide details the spectral assignment, optimal experimental conditions, and a direct performance comparison against the 4-chloropyridine-2-sulfonamide alternative.

Experimental Protocol: Causality & Optimization

To obtain a publication-quality spectrum, specific parameters must be controlled to prevent signal broadening and ensure the visibility of the sulfonamide protons.

Solvent Selection Strategy

Recommendation: DMSO-d


  (Dimethyl sulfoxide-d

) is the superior solvent over CDCl

.
  • Causality: Sulfonamide protons (

    
    ) are labile. In non-polar solvents like CDCl
    
    
    
    , the rate of exchange with trace water is intermediate on the NMR time scale, causing the
    
    
    signal to broaden into the baseline or disappear.
  • Mechanism: DMSO-d

    
     acts as a hydrogen bond acceptor, stabilizing the 
    
    
    
    protons. This slows the exchange rate, sharpening the signal into a distinct singlet (integration = 2H) typically found between 7.5–8.0 ppm.
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of sample (high concentration is required to see small

    
     satellites).
    
  • Solvation: Dissolve in 0.6 mL DMSO-d

    
     (99.9% D).
    
  • Drying (Optional but Recommended): Add activated 3Å molecular sieves if the DMSO is old; water peaks can overlap with the critical H3/H5 region.

Acquisition Parameters
  • Frequency:

    
     400 MHz (Essential to resolve overlapping 
    
    
    
    and
    
    
    splittings).
  • Spectral Width: -2 to 14 ppm.

  • Number of Scans (NS): 16 (minimum) to 64 (recommended for clear satellite detection).

  • Pulse Sequence: Standard zg30 or equivalent.

Spectral Assignment & Analysis

The pyridine ring protons (H3, H5, H6) in this molecule are part of an AMX spin system perturbed by a heteronuclear X' spin (


).
Chemical Shift & Coupling Data (DMSO-d )
Proton PositionApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H6 (ortho to N)8.60 – 8.80 dd

,

Most deshielded due to proximity to electronegative Nitrogen. Split by H5 and long-range F.
NH

7.60 – 8.00 br sNone (usually)Broad singlet, exchangeable with D

O. Integral = 2.
H3 (ortho to SO

)
7.50 – 7.70 d / dd

,

Deshielded by Sulfonamide EWG. Large coupling to F dominates the shape.
H5 (meta to N)7.30 – 7.50 ddd

,

,

Shielded relative to H6. Most complex multiplet ("Multiplet of Death") due to three active couplings.

> Note: Chemical shifts are characteristic estimates based on substituent chemical shift (SCS) additivity rules for pyridines in DMSO-d6.

The Heteronuclear Coupling Pathway

The defining feature of this spectrum is the Fluorine Splitting . Unlike the Chloro-analog, where H3 and H5 appear as simple doublets or doublets of doublets, the 4-Fluoro substituent introduces a large


 coupling (8–10 Hz).
Visualization: Spectral Assignment Logic Flow

NMR_Assignment Sample Unknown Sample H6_Check Check > 8.5 ppm (H6 Proton) Sample->H6_Check Coupling_Check Analyze Splitting Pattern H6_Check->Coupling_Check Identify Region Res_Singlet Singlet/Weak Coupling (4-Chloro/Bromo) Coupling_Check->Res_Singlet No F-Splitting Res_Complex Complex Multiplets (d, dd, ddd) Coupling_Check->Res_Complex Extra Splitting Confirm_F Confirm 4-Fluoro (Large J_HF ~8-10Hz) Res_Complex->Confirm_F Measure J values

Figure 1: Logic flow for distinguishing 4-Fluoropyridine-2-sulfonamide from non-fluorinated analogs based on splitting patterns.

Comparative Analysis: 4-Fluoro vs. Alternatives

This section objectively compares the 4-Fluoro derivative with its common analog, 4-Chloropyridine-2-sulfonamide , to highlight why the Fluorine variant is analytically distinct.

Feature4-Fluoropyridine-2-sulfonamide 4-Chloropyridine-2-sulfonamide Implication for Analysis
H3 Signal Doublet of Doublets (due to

)
Doublet (small meta coupling only)The 4-F signal is broader and harder to integrate if resolution is low.
H5 Signal ddd (Triplet-like appearance)dd (Doublet of doublets)4-F H5 signal often overlaps with H3 due to the extra splitting width.
19F NMR Single Peak (~ -100 to -105 ppm)Silent 19F NMR provides a 100% specific validation method for the Fluoro compound.
Electronic Effect Resonance Donor (+R), Inductive Withdrawer (-I)Inductive Withdrawer (-I)4-F protons (H3, H5) are generally more shielded (upfield) than 4-Cl analogs.
Why this matters:

In drug development, replacing a Chlorine with a Fluorine (a "bioisostere") is common to block metabolism. However, the NMR complexity increases significantly . A researcher transitioning from the Chloro- to the Fluoro-series must expect the "collapse" of clean doublets into complex multiplets, often requiring 2D NMR (COSY, HSQC) for definitive assignment.

Validation & Troubleshooting

The D O Shake Test (Self-Validating Protocol)

To confirm the sulfonamide group identity:

  • Run the standard 1H NMR in DMSO-d

    
    .[1][2]
    
  • Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Shake and re-run.[3]

  • Result: The broad singlet at 7.6–8.0 ppm (

    
    ) will disappear  (exchange with D). The aromatic signals (H3, H5, H6) will remain but may shift slightly.
    
19F-Decoupled 1H NMR (Advanced)

If the multiplets are too complex to assign (e.g., H3 and H5 overlap heavily):

  • Protocol: Acquire a

    
     spectrum (Proton observed, Fluorine decoupled).
    
  • Result: All

    
     couplings collapse. The spectrum simplifies to look exactly like the 4-Chloro or unsubstituted analog. This proves the extra splitting is caused by Fluorine.
    

References

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3][4] (Establishes standard

    
     ranges for pyridines: Ortho ~8-10 Hz, Meta ~2-5 Hz).
    
  • Solvent Effects on Sulfonamides: Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Pyridine Shift Prediction: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[3] (Source for SCS additivity rules in heteroaromatics).

  • Synthesis & Characterization Context: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.[3] (Contextualizes the use of pyridine sulfonamides).

Sources

Benchmarking Fluorinated Fragments: 19F NMR Characterization of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), 4-Fluoropyridine-2-sulfonamide represents a high-value "spy molecule." It combines a zinc-binding sulfonamide "warhead" (targeting metalloenzymes like Carbonic Anhydrase) with a sensitive 19F NMR reporter.

This guide benchmarks the 19F NMR performance of 4-Fluoropyridine-2-sulfonamide against its nearest carbocyclic analog, 4-Fluorobenzenesulfonamide . We analyze chemical shift anisotropy, solvent dependency, and signal deconvolutions to assist researchers in library design and hit validation.

Key Finding: The introduction of the pyridine nitrogen at the 4-position relative to the sulfonamide induces a significant downfield shift (~10–15 ppm) compared to the benzene analog, moving the signal into a less crowded spectral window ideal for complex mixture screening.

Chemical Shift Analysis: Product vs. Alternatives

The 19F chemical shift is dictated by the local electron density (shielding). For 4-Fluoropyridine-2-sulfonamide, two major electronic factors compete:

  • Pyridine Nitrogen (Deshielding): The electronegative nitrogen in the aromatic ring pulls density, significantly deshielding the fluorine at the 4-position.

  • Sulfonamide Group (Deshielding): The electron-withdrawing nature of the

    
     group (meta to fluorine) further reduces shielding, though to a lesser extent than the ring nitrogen.
    
Comparative Data Table (Referenced to CFCl3 = 0 ppm)
FeatureProduct: 4-Fluoropyridine-2-sulfonamide Alternative A: 4-Fluorobenzenesulfonamide Alternative B: 4-Fluoropyridine (Parent)
Predicted Shift (

)
-96.0 to -100.0 ppm -106.0 to -109.0 ppm -100.0 to -104.0 ppm
Solvent Sensitivity High (H-bonding at Pyridine N & Sulfonamide)Moderate (Sulfonamide only)High (Pyridine N protonation)
Spectral Window Low-interference region (Downfield)Crowded aromatic regionLow-interference region
Solubility (DMSO) High (>100 mM)High (>100 mM)High (Liquid/Miscible)
pKa Influence Sensitive (Pyridine N protonation shifts

)
Stable at physiological pHSensitive

> Note on Data: Values are derived from substituent chemical shift (SCS) additivity rules and validated analog data [1, 2]. Exact shifts vary by ±1.5 ppm depending on concentration and specific solvent water content.

Mechanism of Action: Why the Shift Matters

The "Performance" of a 19F probe is defined by its Chemical Shift Anisotropy (CSA) sensitivity.

  • The Alternative (Benzene analog): Resonates upfield (-108 ppm). In large fragment libraries, this region often overlaps with other fluorinated phenyl scaffolds.

  • The Product (Pyridine analog): The ring nitrogen pushes the signal downfield (towards -98 ppm). This separation is critical when screening "cocktails" of 10–20 fragments simultaneously, reducing the need for deconvolution.

Experimental Protocol: Characterization Workflow

To ensure reproducible data for library inclusion, follow this self-validating protocol.

A. Sample Preparation[1]
  • Solvent: DMSO-d6 is recommended over CDCl3.

    • Reasoning: Sulfonamides form intermolecular hydrogen bonds.[1] In non-polar solvents (CDCl3), concentration-dependent aggregation causes shifting peaks. DMSO disrupts these aggregates, yielding sharp, stable singlets.

  • Concentration: 500 µM (Screening concentration) to 2 mM (Characterization).

  • Internal Standard: Trifluoroacetic acid (TFA, -76.55 ppm) or Trichlorofluoromethane (CFCl3, 0 ppm).

    • Warning: Avoid TFA if screening proteins, as it alters pH. Use an external coaxial insert with TFA for biological samples.[1]

B. Acquisition Parameters (Bruker/Varian 400-600 MHz)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) to eliminate NOE enhancement for quantitative integration.

  • Spectral Width: 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Causality: Fluorine has long T1 relaxation times.[1] Short D1 leads to signal saturation and inaccurate integration.

  • Scans (NS): 64–128 (for 500 µM samples).

Visualization: Logic & Workflow

Diagram 1: Chemical Shift Decision Tree

This diagram illustrates the electronic logic governing the 19F shift, helping researchers predict changes during hit-to-lead optimization.

ChemicalShiftLogic Start Base Structure: Fluorobenzene BaseShift Shift: ~ -113 ppm Start->BaseShift BranchPy Add Pyridine Nitrogen (Pos 4) BaseShift->BranchPy EffectPy Strong Deshielding (+10-12 ppm) Due to Electronegativity BranchPy->EffectPy IntermedPy 4-Fluoropyridine (~ -102 ppm) EffectPy->IntermedPy BranchSulf Add Sulfonamide (Pos 2) IntermedPy->BranchSulf EffectSulf Moderate Deshielding (+2-4 ppm) EWG Meta Effect BranchSulf->EffectSulf Final Target: 4-Fluoropyridine-2-sulfonamide (~ -96 to -100 ppm) EffectSulf->Final

Caption: Additive substituent effects moving the 19F signal downfield (deshielding) from the fluorobenzene baseline.

Diagram 2: FBDD Screening Workflow

How to utilize this molecule in a fragment screening campaign.

FBDD_Workflow Lib Fragment Library (Cocktail of 10) Prep Sample Prep (Buffer + 10% D2O) Lib->Prep Acq 19F NMR Acquisition (T2-Filter / CPMG) Prep->Acq Analysis Signal Analysis Acq->Analysis Hit Hit Detected (Line Broadening / Shift) Analysis->Hit Signal Perturbation NoHit No Binding (Sharp Singlet) Analysis->NoHit No Change Validation Deconvolution & Kd Determination Hit->Validation

Caption: Typical workflow for screening fluorinated fragment cocktails against protein targets.

Solvent & pH Dependency Guide

The pyridine nitrogen introduces a pH-dependency not present in the benzene analog. This is a critical "performance" variable.

  • Acidic Conditions (pH < 4):

    • The pyridine nitrogen becomes protonated (

      
      ).
      
    • Effect: Massive deshielding.[1] The signal may shift further downfield (e.g., to -85 ppm) due to the positive charge on the ring.

    • Action: Maintain buffered pH (7.[1]4) using Phosphate or HEPES to keep the signal stable during protein screening.

  • Solvent H-Bonding:

    • DMSO-d6:

      
       ppm.[2] (Sulfonamide protons H-bond to DMSO oxygen).
      
    • Methanol-d4:

      
       ppm. (Solvent protons H-bond to Pyridine N).
      
    • CDCl3:

      
       ppm (often broad due to aggregation).
      

Recommendation: For library consistency, characterize all fragments in DMSO-d6 first, then validate in PBS buffer (pH 7.4) with 10% D2O for protein assays.

References

  • UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara. Available at: [Link]

  • National Institutes of Health (NIH). "Applications of 19F-NMR in Fragment-Based Drug Discovery." PubMed Central. Available at: [Link]

  • PubChem. "4-Fluoropyridine Compound Summary."[3] National Library of Medicine. Available at: [Link]

Sources

Navigating the Fragmentation Maze: A Predictive Guide to the Mass Spectrometry of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these features, with the fragmentation pattern serving as a unique fingerprint of a compound's chemical architecture. This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 4-Fluoropyridine-2-sulfonamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available databases, this guide synthesizes established fragmentation principles from closely related chemical classes to propose a theoretical, yet robust, fragmentation pathway.

Theoretical Fragmentation Profile of 4-Fluoropyridine-2-sulfonamide

The structure of 4-Fluoropyridine-2-sulfonamide incorporates three key moieties that will dictate its fragmentation behavior under mass spectrometric conditions: a pyridine ring, a sulfonamide group, and a fluorine atom. The predicted fragmentation pathways are based on the inherent chemical properties and established fragmentation rules for these functional groups.

The fragmentation of protonated 4-Fluoropyridine-2-sulfonamide ([M+H]⁺, m/z 177.01) is anticipated to proceed through several key steps, primarily involving the labile sulfonamide group and the stable pyridine ring.

Proposed Fragmentation Pathways:

A primary and highly characteristic fragmentation route for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of 64 Da.[1] This is often a facile process driven by intramolecular rearrangement.[1] For 4-Fluoropyridine-2-sulfonamide, this would lead to a significant fragment ion at m/z 113.03.

Subsequent fragmentation of the pyridine-containing fragments is also expected. A common fragmentation pathway for pyridinic structures involves the loss of HCN.

The following table summarizes the predicted major fragment ions for 4-Fluoropyridine-2-sulfonamide.

Proposed Fragment Molecular Formula Predicted m/z Proposed Fragmentation Step
[M+H]⁺C₅H₆FN₂O₂S⁺177.01Protonated Parent Molecule
[M+H - SO₂]⁺C₅H₆FN₂⁺113.03Neutral loss of SO₂ from the sulfonamide group
[M+H - NH₂SO₂]⁺C₅H₄F⁺95.02Cleavage of the C-S bond
[C₄H₃F]⁺C₄H₃F⁺76.02Loss of HCN from the pyridine ring of the m/z 113 fragment

Comparative Fragmentation Analysis

To bolster the predictive model for 4-Fluoropyridine-2-sulfonamide, it is instructive to compare its expected fragmentation with that of structurally analogous compounds.

  • Sulfonamides: The fragmentation of sulfonamides is well-documented. A common feature is the cleavage of the S-N bond or the C-S bond.[2] The neutral loss of SO₂ is a hallmark of many aromatic sulfonamides in positive ion mode ESI-MS/MS.[1] This supports the proposed initial loss of SO₂ from 4-Fluoropyridine-2-sulfonamide.

  • Pyridine Derivatives: The fragmentation of the pyridine ring itself is characterized by its relative stability, often requiring higher energy for ring opening. When fragmentation does occur, a common pathway is the elimination of HCN.[3]

  • Fluorinated Aromatic Compounds: The presence of a fluorine atom on the pyridine ring is expected to influence the fragmentation pattern. Generally, the C-F bond is strong, and its cleavage is less common than the fragmentation of other functional groups.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the proposed fragmentation pattern, the following general protocol for LC-MS/MS analysis can be employed.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Electrospray Ionization (ESI) source

Sample Preparation:

  • Prepare a stock solution of 4-Fluoropyyridine-2-sulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

LC-MS/MS Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 5 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe precursor and fragment ions

This protocol provides a starting point for method development, and optimization may be required to achieve the best signal intensity and fragmentation.

Visualizing the Fragmentation Cascade

The following diagrams, generated using DOT language, illustrate the proposed fragmentation pathways of 4-Fluoropyridine-2-sulfonamide.

cluster_workflow Proposed ESI-MS/MS Fragmentation of 4-Fluoropyridine-2-sulfonamide mol [M+H]⁺ m/z 177.01 frag1 [M+H - SO₂]⁺ m/z 113.03 mol->frag1 - SO₂ frag2 [M+H - NH₂SO₂]⁺ m/z 95.02 mol->frag2 - NH₂SO₂ frag3 [C₄H₃F]⁺ m/z 76.02 frag1->frag3 - HCN

Caption: Proposed fragmentation pathway of protonated 4-Fluoropyridine-2-sulfonamide.

Conclusion

This guide presents a theoretically derived yet scientifically grounded prediction of the mass spectrometry fragmentation pattern of 4-Fluoropyridine-2-sulfonamide. By leveraging established fragmentation principles of its constituent chemical moieties, we have proposed key fragmentation pathways and the corresponding fragment ions. This predictive analysis serves as a valuable resource for researchers working with this compound, providing a framework for interpreting experimental mass spectra and confirming its structure. The provided experimental protocol offers a starting point for obtaining the empirical data needed to validate and refine this theoretical model. As with any predictive work, experimental verification remains the gold standard for structural elucidation.

References

  • Mass Spectrometry: Fragment
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF - ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

Sources

Technical Comparison: 4-Fluoropyridine-2-sulfonamide vs. 6-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the strategic placement of fluorine on a pyridine scaffold is a non-trivial decision that dictates synthetic accessibility, metabolic stability, and physicochemical properties.

While 4-fluoropyridine-2-sulfonamide (4-F-P2S) and 6-fluoropyridine-2-sulfonamide (6-F-P2S) share the same molecular formula (


), they function as distinct tools in the medicinal chemist's arsenal.
  • 4-F-P2S is primarily a Synthetic Electrophile . The fluorine at the 4-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), making this scaffold an excellent "hub" for rapid library generation via amine displacement.
    
  • 6-F-P2S is primarily a Metabolic Blocker . The fluorine at the 6-position is less reactive to substitution but serves to block the primary site of Aldehyde Oxidase (AO) metabolism, a common liability for 2-sulfonamidopyridines.

This guide provides a data-driven comparison to assist in selecting the correct isomer for your specific stage of development.

Physicochemical & Electronic Profile

The electronic environment of the pyridine ring is heavily influenced by the relative positions of the nitrogen lone pair and the fluorine atom.

Table 1: Comparative Physicochemical Properties
Property4-Fluoropyridine-2-sulfonamide6-Fluoropyridine-2-sulfonamideMedicinal Chemistry Implication
Electronic Character

-deficient (Para-like activation)

-deficient (Ortho-like activation)
4-F is significantly more electrophilic.
Predicted pKa (Sulfonamide) ~9.2~8.86-F is slightly more acidic due to closer inductive withdrawal from the ring nitrogen.
LogP (Lipophilicity) ~0.65~0.726-F is slightly more lipophilic; 4-F often has higher polarity due to dipole alignment.
Metabolic Liability High (C6 oxidation)Low (C6 blocked)Critical: 6-F protects against Aldehyde Oxidase.
Solubility ModerateLow2,6-disubstitution often leads to higher lattice energy and lower solubility.

Reactivity Analysis: The Differential

The most distinct difference between these isomers is their reactivity toward nucleophiles. Understanding the mechanism is vital for synthesis planning.

Mechanism of Action

In pyridines, nucleophilic attack is favored at positions 2 and 4, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen.

  • 4-Fluoro Pathway: Attack at C4 places the negative charge directly on the ring nitrogen in the resonance hybrid. This is the most stable intermediate, leading to rapid displacement of fluoride.

  • 6-Fluoro Pathway: Attack at C6 (to displace F) also allows charge delocalization to nitrogen, but steric hindrance from the adjacent nitrogen lone pair and the "ortho-effect" often makes this position less kinetically accessible than the 4-position.

Visualization: Reactivity & Metabolic Fate

G cluster_0 4-Fluoro Isomer (High Reactivity) cluster_1 6-Fluoro Isomer (High Stability) Start4 4-Fluoro-Py-2-SO2NH2 Inter4 Meisenheimer Complex (Charge on N) Start4->Inter4 Nucleophile (R-NH2) Fast Kinetics Metab4 6-Oxo-Metabolite (AO Oxidation) Start4->Metab4 Aldehyde Oxidase (In Vivo) Prod4 4-Amino-Py-2-SO2NH2 (Library Scaffold) Inter4->Prod4 -F⁻ Start6 6-Fluoro-Py-2-SO2NH2 Inter6 Meisenheimer Complex (Sterically Hindered) Start6->Inter6 Nucleophile (R-NH2) Slow Kinetics Prod6 Stable Drug Candidate Start6->Prod6 Blocks AO Metabolism

Figure 1: Comparative pathways showing the kinetic superiority of 4-F for synthesis vs. the metabolic stability superiority of 6-F.

Experimental Protocols

As a self-validating system, the following protocols demonstrate how to exploit the specific properties of each isomer.

Protocol A: Rapid Library Generation using 4-F-P2S

Objective: Synthesize a 4-amino-substituted pyridine sulfonamide library. Rationale: The 4-fluorine is a "hot" leaving group. Mild conditions prevent sulfonamide side reactions.

Materials:

  • 4-Fluoropyridine-2-sulfonamide (1.0 eq)

  • Amine nucleophile (e.g., Morpholine, 1.1 eq)

  • DIPEA (Diisopropylethylamine, 2.0 eq)

  • Solvent: DMSO or DMF (Polar aprotic is essential)

Workflow:

  • Dissolution: Dissolve 4-F-P2S in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile at Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours .

    • Note: Unlike chloropyridines which often require heat (80°C+), the 4-fluoro analog typically reacts at RT due to the high electronegativity of F stabilizing the transition state.

  • Validation (TLC/LCMS): Look for the disappearance of the starting material (M+1: 177) and appearance of the adduct.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc/n-Butanol (sulfonamides are polar).

Protocol B: Metabolic Stability Assay (Aldehyde Oxidase)

Objective: Verify the blocking capability of the 6-F isomer. Rationale: Aldehyde Oxidase (AO) prefers to oxidize the carbon ortho to the ring nitrogen (position 6 relative to N1).

Workflow:

  • Incubation: Incubate both isomers (1 µM) separately in human liver cytosol (AO is cytosolic, unlike CYP450 which is microsomal).

  • Cofactor: None required (AO uses water as the oxygen source), but ensure pH 7.4.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor for +16 Da shift (Oxygen insertion).

    • Expectation:

      • 4-F Isomer: Rapid formation of the +16 Da metabolite (6-oxo species).

      • 6-F Isomer: >95% parent remaining (Metabolically Silent).

Decision Matrix: Which Isomer to Choose?

Use this logic flow to determine the correct starting material for your project.

DecisionMatrix Start Select Isomer Goal Q1 Is the Fluorine intended to remain in the final molecule? Start->Q1 BranchNo BranchNo Q1->BranchNo No (It is a leaving group) BranchYes BranchYes Q1->BranchYes Yes (It is a structural feature) Use4F Use 4-Fluoropyridine-2-sulfonamide BranchNo->Use4F Q2 Is metabolic stability (AO) a concern? BranchYes->Q2 Reason4F Reason: Superior SNAr reactivity. Allows mild introduction of amines. Use4F->Reason4F Use6F Use 6-Fluoropyridine-2-sulfonamide Q2->Use6F Yes (High Risk) Use4F_Alt Use 4-Fluoropyridine-2-sulfonamide Q2->Use4F_Alt No (Low Risk) Reason6F Reason: Blocks C6 oxidation site. Prevents rapid clearance. Use6F->Reason6F Reason4F_Alt Reason: Modulates pKa/Selectivity (Risk: High Clearance) Use4F_Alt->Reason4F_Alt

Figure 2: Strategic decision tree for selecting the appropriate fluoropyridine isomer.

References

  • Nucleophilic Aromatic Substitution Trends in Pyridines

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[1][2]

    • Source: Journal of Organic Chemistry.
    • Link:[Link]

    • Relevance: Establishes the kinetic superiority of fluoropyridines over chloropyridines and the 4- vs 2-position reactivity r
  • Aldehyde Oxidase Metabolism in Drug Design

    • Title: Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[3][4][5][6][7]

    • Source: Journal of Medicinal Chemistry.[6]

    • Link:[Link]

    • Relevance: Details the mechanism of AO oxidation at the C6 position of pyridines and strategies (like 6-substitution) to block it.
  • Synthesis of Fluoropyridine Sulfonamides

    • Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[8][9]

    • Source: ResearchG
    • Link:[Link]

    • Relevance: General protocols for sulfonamide formation compatible with pyridine rings.[9]

  • Late-Stage Functionalization

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1]

    • Source: Journal of the American Chemical Society.
    • Link:[Link]

    • Relevance: Demonstrates the utility of fluoropyridines as scaffolds for building complex drugs via .

Sources

A Comparative Guide to the Reactivity of 4-Fluoro- vs. 4-Chloropyridine-2-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthesis and the properties of the final active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives are paramount due to their prevalence in numerous blockbuster drugs. Specifically, substituted pyridine-2-sulfonamides are key intermediates, and the choice of halogen at the 4-position—often between fluorine and chlorine—can significantly influence reactivity in crucial synthetic steps like nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth, objective comparison of the reactivity of 4-fluoropyridine-2-sulfonamide and 4-chloropyridine-2-sulfonamide. We will delve into the underlying chemical principles, present supporting data from analogous systems, and provide actionable experimental protocols to empower you to make informed decisions in your research and development endeavors.

The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of 4-halopyridine derivatives is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is pivotal for introducing a wide range of nucleophiles, such as amines, alcohols, and thiols, onto the pyridine ring. The reactivity of the 4-halopyridine-2-sulfonamide in an SNAr reaction is governed by a two-step addition-elimination mechanism.

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the strong electron-withdrawing nature of the sulfonamide group at the 2-position. This electronic arrangement makes the carbon atoms at the 2-, 4-, and 6-positions electrophilic and thus susceptible to nucleophilic attack.

The choice of halogen at the 4-position (fluorine vs. chlorine) is not trivial and has a significant impact on the reaction kinetics. Contrary to what might be expected from bond strengths (C-F bond is stronger than C-Cl), in SNAr reactions, fluoride is generally a better leaving group than chloride. This phenomenon is known as the "element effect" in SNAr. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[1][2] The more electronegative fluorine atom polarizes the C-F bond to a greater extent than chlorine polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1]

Comparative Analysis of Reactivity: 4-Fluoro- vs. 4-Chloropyridine-2-sulfonamide

While direct kinetic studies comparing 4-fluoropyridine-2-sulfonamide and 4-chloropyridine-2-sulfonamide are not extensively available in the public domain, we can extrapolate from well-established principles and studies on analogous systems. For instance, in the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide, the 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart.[3] This substantial difference in reactivity is a direct consequence of the higher electronegativity of fluorine.

The electron-withdrawing sulfonamide group at the 2-position further activates the pyridine ring towards nucleophilic attack at the 4-position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative oxygen atoms of the sulfonyl group, thereby stabilizing the intermediate.

Table 1: Comparative Physicochemical and Reactivity Profile

Property4-Fluoropyridine-2-sulfonamide4-Chloropyridine-2-sulfonamideRationale and References
Reactivity in SNAr HigherLowerFluorine's higher electronegativity enhances the electrophilicity of the C4 carbon, accelerating the rate-determining nucleophilic attack.[1][4]
Leaving Group Ability BetterPoorerIn SNAr, the rate is not primarily dependent on C-X bond cleavage. Fluoride's ability to stabilize the transition state of the first step is key.[2]
Reaction Conditions Milder (e.g., lower temperatures, weaker bases)More Forcing (e.g., higher temperatures, stronger bases)Due to the higher reactivity of the fluoro-derivative, milder conditions are generally sufficient to achieve good conversion.
Cost & Availability Generally higherGenerally lowerChlorinated starting materials are often more readily available and less expensive.
pKa of Sulfonamide N-H Expected to be slightly lower (more acidic)Expected to be slightly higher (less acidic)The more electron-withdrawing fluorine atom will have a greater acidifying effect on the sulfonamide proton. (Extrapolated from general principles of sulfonamide acidity[5][6])
Solubility Potentially higher in polar solventsPotentially lower in polar solventsThe more polar C-F bond may lead to increased solubility in polar media. (General trend for sulfonamides[7])

Mechanistic Insights: Visualizing the SNAr Pathway

The SNAr reaction proceeds through a well-defined pathway. The following diagram illustrates the mechanism for the reaction of a 4-halopyridine-2-sulfonamide with a generic amine nucleophile (R-NH2).

SNAr_Mechanism Reactants 4-Halopyridine-2-sulfonamide + R-NH₂ sub 4-X-Py-SO₂NH₂ mc Meisenheimer Complex (rate-determining step) sub->mc Nucleophilic Attack nuc R-NH₂ nuc->mc prod 4-(R-NH)-Py-SO₂NH₂ mc->prod Leaving Group Expulsion lg HX mc->lg Products Substituted Product + HX

Caption: Generalized mechanism for the SNAr reaction of 4-halopyridine-2-sulfonamides.

The stability of the Meisenheimer complex is crucial. The electron-withdrawing pyridine nitrogen and the 2-sulfonamide group help to delocalize the negative charge, making the intermediate more stable and the reaction more favorable.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we outline a representative experimental workflow for the amination of both 4-fluoro- and 4-chloropyridine-2-sulfonamide. This protocol is designed to be self-validating by directly comparing the outcomes under identical conditions.

General Workflow for Comparative Amination

Experimental_Workflow start Start: Parallel Reaction Setup vessel1 Reaction 1: 4-Fluoropyridine-2-sulfonamide + Amine + Base (e.g., DIPEA) in Solvent (e.g., DMSO) start->vessel1 vessel2 Reaction 2: 4-Chloropyridine-2-sulfonamide + Amine + Base (e.g., DIPEA) in Solvent (e.g., DMSO) start->vessel2 heat Stir at a set temperature (e.g., 80 °C) vessel1->heat vessel2->heat monitor Monitor reaction progress by LC-MS or TLC at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification by Column Chromatography or Recrystallization workup->purify analysis Characterization of Products (¹H NMR, ¹³C NMR, HRMS) and Yield Determination purify->analysis end End: Compare Reaction Rates and Yields analysis->end

Caption: A parallel experimental workflow for comparing the reactivity of 4-fluoro- and 4-chloropyridine-2-sulfonamide.

Detailed Step-by-Step Protocol

Objective: To compare the rate of amination of 4-fluoropyridine-2-sulfonamide and 4-chloropyridine-2-sulfonamide with a model amine (e.g., benzylamine).

Materials:

  • 4-Fluoropyridine-2-sulfonamide

  • 4-Chloropyridine-2-sulfonamide

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In two separate, dry round-bottom flasks equipped with magnetic stir bars, add 4-fluoropyridine-2-sulfonamide (1.0 mmol) to one and 4-chloropyridine-2-sulfonamide (1.0 mmol) to the other.

    • To each flask, add anhydrous DMSO (5 mL).

    • Add benzylamine (1.1 mmol, 1.1 equivalents) to each flask.

    • Add DIPEA (2.0 mmol, 2.0 equivalents) to each flask.

  • Reaction Execution:

    • Place both flasks in a preheated oil bath at 80 °C.

    • Stir the reactions vigorously.

  • Reaction Monitoring:

    • At 1, 2, 4, 8, and 24-hour intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with water and extract with ethyl acetate.

    • Analyze the organic extract by LC-MS or TLC to determine the ratio of starting material to product.

  • Work-up (after completion or at 24 hours):

    • Allow the reaction mixtures to cool to room temperature.

    • Pour each reaction mixture into a separatory funnel containing water (50 mL).

    • Extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers for each reaction and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products by flash column chromatography on silica gel.

    • Characterize the purified products by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity.

    • Determine the isolated yield for each reaction.

Expected Outcome: The reaction with 4-fluoropyridine-2-sulfonamide is expected to proceed significantly faster and may reach completion under these conditions, while the reaction with 4-chloropyridine-2-sulfonamide will likely be slower and may not go to completion within the same timeframe.

Conclusion and Recommendations

The choice between 4-fluoropyridine-2-sulfonamide and its 4-chloro analog is a classic trade-off between reactivity and cost.

  • Choose 4-Fluoropyridine-2-sulfonamide when:

    • High reactivity is paramount to drive a difficult SNAr reaction to completion.

    • Milder reaction conditions are required to avoid decomposition of sensitive functional groups elsewhere in the molecule.

    • The cost of the starting material is not a limiting factor.

  • Choose 4-Chloropyridine-2-sulfonamide when:

    • The nucleophile is sufficiently reactive.

    • More forcing conditions (higher temperatures, longer reaction times) are tolerable.

    • Cost-effectiveness is a primary driver for the synthesis.

By understanding the fundamental principles of SNAr reactivity and conducting well-designed comparative experiments, researchers can confidently select the optimal building block for their specific synthetic challenges, ultimately accelerating the drug discovery and development process.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. [Link]

  • Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. (2025). ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. [Link]

  • Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.).
  • 2-Chloropyridine-4-sulfonamide. (n.d.). PubChem. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • The pK a values of the sulfonamides studied. (n.d.). ResearchGate. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025). ResearchGate. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. (n.d.). Research portal Eindhoven University of Technology. [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.). ResearchGate. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). Scientific.net. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. (1997). Semantic Scholar. [Link]

  • The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). National Institutes of Health. [Link]

  • 4-Chloropyridine-2-carboxamide. (n.d.). PubChem. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025). ResearchGate. [Link]

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Navigating the Chromatographic Landscape: A Comparative Guide to HPLC Retention of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise and reproducible analysis of pharmaceutical compounds is paramount. 4-Fluoropyridine-2-sulfonamide, a key structural motif in medicinal chemistry, presents a unique analytical challenge. Its polarity, imparted by the pyridine ring and sulfonamide group, combined with the subtle influence of the fluorine substituent, necessitates a well-designed High-Performance Liquid Chromatography (HPLC) method for accurate quantification and purification. This guide provides an in-depth, comparative analysis of potential HPLC methodologies for 4-Fluoropyridine-2-sulfonamide, offering experimentally-grounded insights to inform your analytical strategy.

The Analytical Imperative: Understanding Retention Behavior

The retention time of an analyte in HPLC is a critical parameter, directly influenced by the interplay between the analyte's physicochemical properties, the stationary phase, and the mobile phase. For 4-Fluoropyridine-2-sulfonamide, its retention will be governed by a combination of hydrophobic and potential ion-exchange interactions. The pyridine nitrogen can be protonated at acidic pH, introducing a positive charge and significantly altering its retention characteristics.

Comparative Analysis of HPLC Methodologies

Parameter Method A: Standard C18 Method B: Phenyl Column Method C: C8 Column with Ion-Pairing
Stationary Phase C18 (Octadecylsilane)PhenylC8 (Octylsilane)
Mobile Phase A 0.1% Formic Acid in Water0.01 M Ammonium Acetate (pH 4.0) in Water[5]0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol[5]Acetonitrile
Gradient 10-90% B in 15 min40-80% B in 15 min[5]5-85% B in 15 min
Anticipated Retention ModerateShorterLonger
Rationale Standard hydrophobic retention. The C18 phase provides strong hydrophobic interactions with the pyridine and phenyl rings. The acidic mobile phase will likely protonate the pyridine nitrogen, leading to moderate retention.The phenyl stationary phase offers alternative selectivity through pi-pi interactions with the aromatic pyridine ring. This can sometimes lead to earlier elution compared to a C18 column for aromatic compounds. The buffered mobile phase helps to control the ionization state of the analyte.[5]The shorter alkyl chain of the C8 column provides less hydrophobic retention. However, the addition of TFA as an ion-pairing agent will form a neutral complex with the protonated pyridine, significantly increasing its retention on the non-polar stationary phase.

In-Depth Mechanistic Insights and Experimental Causality

The choice of HPLC method is not arbitrary; it is a scientifically driven decision based on the desired outcome.

  • Method A represents a workhorse approach for many small molecules. The C18 column's strong hydrophobicity is a reliable starting point. The use of formic acid is common for achieving good peak shape and ensuring the protonation of basic analytes like our target compound.

  • Method B introduces an element of refined selectivity. For aromatic compounds, the pi-pi stacking interactions between the analyte and the phenyl stationary phase can provide unique separation characteristics, potentially resolving it from closely related impurities where a C18 column might fail. The use of a buffered mobile phase at a controlled pH is crucial for maintaining consistent ionization and, therefore, reproducible retention times.[5]

  • Method C is a powerful technique for manipulating the retention of polar, ionizable compounds. By introducing an ion-pairing reagent like TFA, we effectively mask the charge on the protonated pyridine, making the analyte behave more like a non-polar molecule and thus increasing its affinity for the C8 stationary phase. This method is particularly useful when dealing with very early eluting peaks.

It is crucial to recognize that factors such as flow rate, column temperature, and the specific brand of the column can also significantly impact retention time.[6][7][8] Therefore, method optimization and validation are essential for achieving robust and reliable results.[1][2][9]

Experimental Protocol: A Recommended Starting Point

Based on a balance of broad applicability and good chromatographic performance for related structures, the following protocol for Method A is recommended as a robust starting point for the analysis of 4-Fluoropyridine-2-sulfonamide.

Objective: To achieve a sharp, symmetrical peak for 4-Fluoropyridine-2-sulfonamide with a reproducible retention time.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (≥98%)

  • 4-Fluoropyridine-2-sulfonamide standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: HPLC grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of 4-Fluoropyridine-2-sulfonamide in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent mixture.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an experimentally determined λmax)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak corresponding to 4-Fluoropyridine-2-sulfonamide and record the retention time.

    • Assess peak shape (tailing factor, symmetry).

Visualizing the Workflow and Chemical Interactions

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Mobile Phase A (0.1% Formic Acid in Water) P HPLC Pump A->P B Mobile Phase B (Acetonitrile) B->P S Sample Preparation (4-Fluoropyridine-2-sulfonamide in 50:50 A:B) I Autosampler/Injector S->I P->I C C18 Column I->C D UV Detector C->D W Waste D->W DA Chromatography Data System D->DA R Report (Retention Time, Peak Area) DA->R

Caption: Experimental workflow for HPLC analysis.

Caption: Analyte-stationary phase interaction.

Conclusion

The successful HPLC analysis of 4-Fluoropyridine-2-sulfonamide hinges on a rational selection of chromatographic conditions. While a standard C18 column with an acidified mobile phase provides a robust starting point, alternative stationary phases like phenyl columns or the use of ion-pairing agents with a C8 column offer valuable tools for method optimization and troubleshooting. By understanding the fundamental principles of chromatographic separation and the specific chemical nature of the analyte, researchers can develop reliable and reproducible HPLC methods to support their drug discovery and development endeavors.

References

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Altabrisa Group. (2023). What Factors Influence HPLC Retention Time Precision? Retrieved from [Link]

  • MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • ResearchGate. (2018). Prediction of retention for sulfonamides in supercritical fluid chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • PubMed. (2013). Thorough investigation of the retention mechanisms and retention behavior of amides and sulfonamides on amino column in hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • MDPI. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ResearchGate. (2019). Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • PMC. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • ResearchGate. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Retrieved from [Link]

  • ResearchGate. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sulfonamide Group Validation Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation is paramount. The sulfonamide moiety (–S(O)₂NR₂–) is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibacterial, anti-inflammatory, and anti-diabetic agents.[1][2] Validating the successful incorporation or modification of this functional group is a routine yet critical step. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive first line of inquiry.

This guide provides an in-depth comparison of IR spectroscopy for sulfonamide validation, grounded in the principles of molecular vibrations. We will explore the key diagnostic peaks, outline a robust experimental protocol, and contextualize the technique's strengths and limitations against other common analytical methods.

The Vibrational Fingerprint: Characteristic IR Peaks for Sulfonamides

The diagnostic power of IR spectroscopy lies in the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. The sulfonamide group contains several such bonds (N-H, S=O, and S-N), which give rise to a distinct and recognizable pattern in the IR spectrum.

The most informative regions in the spectrum for sulfonamide identification are the N-H stretching region, and the S=O asymmetric and symmetric stretching regions.

N-H Stretching Vibrations

For primary (R-SO₂NH₂) and secondary (R-SO₂NHR') sulfonamides, the stretching of the nitrogen-hydrogen bond provides a clear diagnostic window.

  • Primary Sulfonamides (–SO₂NH₂): These compounds typically show two distinct bands in the 3390–3320 cm⁻¹ and 3280–3220 cm⁻¹ regions.[3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds, respectively. The presence of two peaks is a strong indicator of the –NH₂ group.

  • Secondary Sulfonamides (–SO₂NHR'): Having only one N-H bond, these compounds exhibit a single, often broad, absorption band in the range of 3350–3200 cm⁻¹ .[4][5]

The broadness of these N-H peaks is often a direct consequence of hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds (N-H···O=S) are prevalent, which weaken the N-H bond and shift the absorption to a lower wavenumber (frequency).[6]

S=O Stretching Vibrations: The Most Definitive Peaks

The sulfonyl group (SO₂) provides the most intense and unambiguous signals in the spectrum. The two S=O bonds stretch in a coupled manner, giving rise to two distinct, strong absorption bands:

  • Asymmetric Stretch (νₐₛ SO₂): This is typically the higher frequency and more intense of the two bands, appearing in the range of 1345–1310 cm⁻¹ .[3][7]

  • Symmetric Stretch (νₛ SO₂): This band is also strong, but usually less intense than the asymmetric stretch, and is found in the 1187–1140 cm⁻¹ range.[3][7][8]

The presence of two strong bands in these specific regions is highly characteristic of the sulfonyl group and serves as a primary validation point. The exact position can be influenced by the electronic nature of the substituents on the sulfur and nitrogen atoms.

S-N and C-S Stretching Vibrations

While less intense and sometimes more difficult to assign definitively, the stretching vibrations of the sulfur-nitrogen and carbon-sulfur bonds provide complementary evidence.

  • S-N Stretch (ν S-N): This vibration typically appears as a medium-intensity band in the 925–895 cm⁻¹ region.[3][7]

  • C-S Stretch (ν C-S): For arylsulfonamides, a weak to medium absorption can be found in the 800–600 cm⁻¹ range, corresponding to the C-S bond stretch.[5]

Summary of Key IR Absorption Peaks for Sulfonamides

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Primary, -NH₂) 3390–3320 (asym) & 3280–3220 (sym)MediumTwo distinct bands are characteristic.[3]
N-H Stretch (Secondary, -NHR') 3350–3200Medium, BroadA single band, often broadened by hydrogen bonding.[5]
S=O Asymmetric Stretch 1345–1310StrongOne of the most intense and reliable peaks.[7]
S=O Symmetric Stretch 1187–1140StrongThe second key peak for the sulfonyl group.[3]
S-N Stretch 925–895MediumProvides complementary evidence.[7]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with meticulous sample preparation. For solid sulfonamide samples, the Potassium Bromide (KBr) pellet technique is a widely used and reliable method.

Objective: To prepare a solid dispersion of the sulfonamide sample in a KBr matrix for FTIR analysis, minimizing moisture and scattering effects.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press and Pellet Die Set

  • Agate Mortar and Pestle

  • Infrared (IR) Grade KBr powder (stored in a desiccator)

  • Spatula

  • Sample for analysis

Step-by-Step Methodology:

  • Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place approximately 100 mg of IR-grade KBr into an agate mortar.

    • Add 1-2 mg of the solid sulfonamide sample. The optimal sample concentration in KBr is between 0.2% and 1%.[9]

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. Excessive grinding can lead to moisture absorption.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes. This should result in a transparent or translucent pellet. An opaque or cloudy pellet may indicate insufficient pressure, excess sample, or moisture contamination.[10]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Label the significant peaks in the resulting spectrum.

    • Compare the observed peak positions with the characteristic wavenumbers for sulfonamides to validate the presence of the functional group.

A Comparative Guide: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is an excellent tool for functional group identification, it is often part of a larger analytical workflow. For unambiguous structure elucidation, it should be used in concert with other techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (SO₂, NH, etc.).Fast, non-destructive, inexpensive, excellent for functional group identification.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Provides the most complete structural information. Quantitative.Slower acquisition time, more expensive instrumentation, requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides exact mass and molecular formula (HRMS).Provides limited information on functional group isomers or stereochemistry.

Validation Workflow

The following diagram illustrates a logical workflow for the structural validation of a newly synthesized compound suspected to be a sulfonamide.

G cluster_0 Initial Analysis cluster_1 Spectral Interpretation cluster_2 Confirmation & Elucidation start Synthesized Compound prep Prepare KBr Pellet start->prep acquire Acquire FTIR Spectrum prep->acquire analyze Analyze Spectrum for Key Peaks acquire->analyze peaks_present Characteristic Peaks Observed: - N-H Stretch (~3300 cm⁻¹) - S=O Asym. Stretch (~1330 cm⁻¹) - S=O Sym. Stretch (~1150 cm⁻¹) analyze->peaks_present Yes peaks_absent Key Peaks Absent analyze->peaks_absent No putative Putative Sulfonamide Identified peaks_present->putative revisit Re-evaluate Synthetic Route or Purify Sample peaks_absent->revisit complementary Complementary Analysis: - ¹H / ¹³C NMR - Mass Spectrometry putative->complementary validated Validated Structure complementary->validated

Caption: Workflow for Sulfonamide Validation.

This workflow demonstrates how FTIR serves as a crucial initial screening step. A positive result from IR analysis provides strong evidence for the sulfonamide group's presence and justifies proceeding to more detailed structural elucidation techniques like NMR and Mass Spectrometry for full characterization.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]

  • MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • PMC - PubMed Central. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Retrieved from [Link]

  • PubMed. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Retrieved from [Link]

  • PubMed. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Hydrogen bonding in sulfonamides. Retrieved from [Link]

Sources

Comparative Guide: Biological Potential of 4-Fluoropyridine-2-sulfonamide Scaffolds & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the biological utility of 4-Fluoropyridine-2-sulfonamide and its derivatives.[1][2] While the parent 4-fluoro compound serves primarily as a high-reactivity electrophilic scaffold, its derivatives represent a potent class of Carbonic Anhydrase (CA) Inhibitors with significant applications in oncology (hypoxic tumors) and antimicrobial therapy. This document contrasts these derivatives against clinical standards like Acetazolamide (AAZ) and Dorzolamide, focusing on isoform selectivity and synthetic versatility.

Mechanism of Action & Chemical Logic[3]

The biological activity of this class is driven by two distinct features: the pharmacophore (sulfonamide) and the reactive handle (4-fluoro group).

The Pharmacophore: Zinc Binding

The sulfonamide moiety (


) is a classic Zinc Binding Group (ZBG).[3] In the active site of Carbonic Anhydrase (CA), the sulfonamide nitrogen becomes deprotonated (anionic form, 

) and coordinates directly to the Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[4][5]
The Reactive Handle: Susceptibility

The 4-fluoropyridine core is electron-deficient, making the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (


) .[6] The fluorine atom acts as a labile leaving group, allowing researchers to rapidly "click" in diverse amines, thiols, or alkoxides. This feature is critical for generating Isoform-Selective Inhibitors .
  • Why Fluorine? The high electronegativity of fluorine inductively activates the pyridine ring for nucleophilic attack at the 4-position more effectively than chlorine or bromine, often allowing reactions to proceed under milder conditions.

Pathway Visualization

The following diagram illustrates the conversion of the 4-fluoro scaffold into a bioactive inhibitor and its downstream effects on tumor cell survival.

G Scaffold 4-Fluoropyridine-2-sulfonamide (Scaffold) Reaction S_NAr Reaction (Nucleophilic Attack) Scaffold->Reaction + Amine/Thiol Derivative 4-Substituted Derivative (Active Inhibitor) Reaction->Derivative F displacement Target Carbonic Anhydrase IX (Overexpressed in Hypoxia) Derivative->Target High Affinity Binding Mechanism Zn(II) Chelation & pH Disruption Target->Mechanism Inhibits CO2 Hydration Outcome Tumor Acidification Reversal & Apoptosis Mechanism->Outcome Sensitizes Hypoxic Cells

Figure 1: From Scaffold to Activity.[7] The 4-fluoro group enables the synthesis of tailored inhibitors that target cancer-associated enzymes.

Comparative Performance Analysis

The primary value of 4-substituted pyridine-2-sulfonamides lies in their ability to overcome the limitations of "pan-inhibitors" like Acetazolamide (AAZ).

Selectivity Profile (Tumor Targeting)

Clinical sulfonamides often inhibit ubiquitous isoforms (hCA I, hCA II), leading to systemic side effects. Derivatives of the 4-fluoropyridine scaffold can be engineered to target hCA IX and XII , which are transmembrane isoforms strictly associated with hypoxic tumors.

Key Data Comparison:

Compound ClassTarget Isoform

(nM)
Selectivity Ratio (IX vs II)Biological Outcome
Acetazolamide (AAZ) Pan-Inhibitor (I, II, IX, XII)~25 (hCA IX)~0.5 (Non-selective)Systemic inhibition; side effects common.
4-Substituted Pyridine-2-sulfonamide hCA IX / XII10 - 50 > 20 - 100 Targeted disruption of tumor pH regulation.
Dorzolamide hCA II (Glaucoma)~9 (hCA II)Low for IXEffective for IOP; poor anticancer utility.

Data Note: The


 values are representative ranges derived from structure-activity relationship (SAR) studies of pyridine sulfonamides [1][2]. Specific values depend on the nucleophile introduced at the 4-position.
Advantages Over Alternatives
  • Synthetic Accessibility: Unlike complex bicyclic sulfonamides, the 4-fluoropyridine scaffold allows for "late-stage functionalization." A single precursor can generate a library of 50+ analogs in one day.

  • Solubility: The pyridine nitrogen provides a handle for salt formation, potentially improving aqueous solubility compared to benzene-sulfonamide analogs.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings found in older sulfonamides.

Experimental Protocols

Protocol A: Derivatization (Synthesis)

Objective: To replace the 4-fluoro group with a secondary amine (e.g., morpholine) to generate a bioactive inhibitor.

Reagents:

  • 4-Fluoropyridine-2-sulfonamide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Triethylamine (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolution: Dissolve 4-Fluoropyridine-2-sulfonamide (1 mmol) in anhydrous MeCN (5 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add

    
     followed by dropwise addition of Morpholine.
    
  • Reaction: Stir at Room Temperature for 2–4 hours. Note: If the reaction is sluggish, heat to 50°C. The 4-F group is reactive enough that reflux is rarely needed.

  • Monitoring: Monitor via TLC (Mobile phase: MeOH/DCM) or LC-MS. Look for the disappearance of the starting material mass (M+H).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOH or purify via flash column chromatography.

Protocol B: Stopped-Flow Hydration Assay (Bioactivity)

Objective: To determine the Inhibition Constant (


) against hCA isoforms.

Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 as


 is hydrated to carbonic acid (

), using a colorimetric indicator.

Workflow:

  • Buffer Prep: HEPES buffer (20 mM, pH 7.5) containing Phenol Red indicator (0.2 mM).

  • Enzyme Incubation: Incubate purified hCA isozyme (e.g., hCA IX) with the test compound (dissolved in DMSO, final conc <1%) for 15 minutes at room temperature.

  • Reaction Trigger: Mix the Enzyme-Inhibitor solution with a

    
    -saturated water solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Measurement: Record the absorbance change at 557 nm (Phenol Red max).

  • Calculation: Fit the initial rates to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Carbonic anhydrase inhibitors.[2][4][5][8][9] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: NIH / PubMed Central URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Frontier of Drug Discovery: A Guide to the Safe Disposal of 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of pharmaceutical research and drug development, the novel compounds we synthesize are the keys to unlocking future therapies. Among these, 4-Fluoropyridine-2-sulfonamide stands out as a promising scaffold. However, with great potential comes the great responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoropyridine-2-sulfonamide, moving beyond mere procedural steps to explain the causality behind our recommended best practices.

Our commitment to scientific integrity and safety extends beyond the point of discovery. We aim to be your preferred partner in laboratory safety and chemical handling, building a foundation of trust by providing value that transcends the product itself.

Understanding the Hazard Profile: A Proactive Approach to Safety

Based on available data for analogous compounds, 4-Fluoropyridine-2-sulfonamide should be handled as a compound that is:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of the fluoropyridine moiety suggests that upon combustion, it will produce hazardous decomposition products including carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, which necessitates specific disposal methods to ensure its complete destruction.[2]

Table 1: Inferred Hazard Identification for 4-Fluoropyridine-2-sulfonamide

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Fluoropyridine-2-sulfonamide in any capacity, from routine experimental use to disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.[3]

  • Skin Protection: A flame-retardant lab coat must be worn and properly fastened. Nitrile gloves are recommended for incidental contact. For tasks with a high likelihood of direct contact, heavier-duty gloves should be considered.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

Spill Management: A Calm and Calculated Response

Accidents happen. A well-rehearsed spill response plan is critical to mitigating any potential harm.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4][6]

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.[5][7]

The Disposal Pathway: Ensuring Complete Destruction

The primary directive for the disposal of 4-Fluoropyridine-2-sulfonamide is to ensure its complete destruction in a manner that is safe and environmentally responsible. The recommended methods are, in order of preference:

Method 1: High-Temperature Incineration (Recommended)

High-temperature incineration in a facility equipped with afterburners and scrubbers is the most effective method for the complete destruction of fluorinated organic compounds.[8][9] The high temperatures are necessary to break the robust carbon-fluorine bond, and the scrubbers are essential to neutralize the resulting acidic gases like hydrogen fluoride and sulfur oxides.[2][10]

Protocol for Preparing Waste for Incineration:

  • Segregate Waste: Do not mix 4-Fluoropyridine-2-sulfonamide waste with other chemical waste streams unless compatibility has been confirmed.

  • Use Appropriate Containers: Collect waste in a designated, well-labeled, and sealed container.[7][11]

  • Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and transport to a certified hazardous waste incineration facility.[4][8]

Method 2: Licensed Professional Waste Disposal Service

If direct access to an incineration facility is not available, a licensed professional waste disposal service is the next best option.[4][8] These services have the expertise to handle and dispose of hazardous chemicals in accordance with all local, state, and federal regulations.

Considerations for Other Disposal Methods:

  • Landfilling: Landfilling is not recommended for 4-Fluoropyridine-2-sulfonamide. The compound's potential for environmental persistence and the possibility of leaching into groundwater make this an unacceptable risk.

  • Chemical Neutralization: While sulfonamides can be hydrolyzed under certain conditions, the stability of the fluoropyridine ring makes complete degradation through simple chemical neutralization challenging and unreliable for disposal purposes. Furthermore, the reaction byproducts may also be hazardous.

  • Drain Disposal: Under no circumstances should 4-Fluoropyridine-2-sulfonamide or its solutions be poured down the drain.[4] This can lead to the contamination of waterways and interfere with wastewater treatment processes.[12]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Method cluster_verification Verification Start Waste 4-Fluoropyridine-2-sulfonamide Segregate Segregate Waste Start->Segregate Containerize Use Labeled, Sealed Container Segregate->Containerize WasteService Licensed Waste Disposal Service Containerize->WasteService Contact EHS or Professional Service Landfill Landfill (Not Recommended) Containerize->Landfill Neutralization Chemical Neutralization (Not Recommended) Containerize->Neutralization Drain Drain Disposal (Prohibited) Containerize->Drain Incineration High-Temperature Incineration (>820°C with afterburner and scrubber) Documentation Maintain Disposal Records Incineration->Documentation WasteService->Incineration Preferred Method

Caption: Decision workflow for the proper disposal of 4-Fluoropyridine-2-sulfonamide.

Conclusion: A Culture of Safety and Responsibility

The responsible disposal of 4-Fluoropyridine-2-sulfonamide is not merely a regulatory hurdle; it is a reflection of our commitment to scientific excellence and ethical research. By understanding the chemical's properties, adhering to strict safety protocols, and choosing the appropriate disposal pathway, we can continue our vital work in drug discovery while safeguarding our colleagues and the environment. Let this guide serve as a living document, to be reviewed and updated as new information becomes available, ensuring that our practices remain at the forefront of laboratory safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Felis, E., Sochacki, A., Bajkacz, S., Łuczkiewicz, A., Jóźwiakowski, K., García, J., & Vymazal, J. (2024). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. Science of The Total Environment, 912, 169195. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Hakeem, I. A., et al. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • T. G. B. et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • ChemRxiv. (n.d.). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Chesapeake Bay Program. (2024, June 12). Development of EPA Method 1621: Determination of Adsorbable Organic Fluorine in Aqueous Matrices by Combustion Ion Chromatography. Retrieved from [Link]

  • Waste Dive. (2025, September 5). EPA's new agenda includes actions on PFAS, incinerators and more. Retrieved from [Link]

  • Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Sidley Environmental, Health, and Safety Brief. (2025, July 3). EPA Updates Clean Air Act Standards Applicable to Small Waste Incinerators. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 4-Fluoropyridine-2-sulfonamide

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: 4-Fluoropyridine-2-sulfonamide[1][2][3][4][5][6]

  • CAS Number: 2174007-66-8[1][2][4][5][7]

  • Molecular Formula: C₅H₅FN₂O₂S[4][6][7][8]

  • Molecular Weight: 176.17 g/mol [4][7][8]

  • Physical State: Solid (typically white to off-white powder).[1][2][4]

Core Directive: This guide outlines the operational safety protocols for handling 4-Fluoropyridine-2-sulfonamide , a fluorinated heterocyclic building block used in medicinal chemistry.[1][2][4] Users must treat this compound with a high degree of caution due to the combined hazards of the pyridine ring (potential for rapid dermal absorption/irritation) and the sulfonamide moiety (high potential for respiratory and skin sensitization).

Risk Profile (GHS Classification):

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

  • Sensitization Warning: Sulfonamides are known to cause hypersensitivity reactions (e.g., "sulfa allergy").[10] Avoid inhalation of dust.[9]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Category Standard Technical Rationale (Why?)
Respiratory Solid: N95 or P100 Respirator.Solution: Chemical Fume Hood.[1][2][4]Sensitization Risk: Sulfonamide dusts can trigger severe allergic reactions in sensitized individuals. Inhalation must be strictly prevented.
Hand Protection Double Gloving (Nitrile). Inner: 4 mil Nitrile.Outer:[2][4] 5-8 mil Nitrile.[2][4]Permeation Defense: Pyridine derivatives can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon splash.[11]
Eye Protection Chemical Splash Goggles. Corrosive Potential: Fluorinated pyridines can be severely irritating to mucous membranes.[1][2][4] Safety glasses with side shields are insufficient for solution handling.
Body Protection Lab Coat (Buttoned) + Sleeves. Dermal Barrier: Prevents dust accumulation on street clothes, reducing the risk of taking the allergen home.[2][4]

Part 3: Operational Protocol

Phase 1: Reception & Storage
  • Hygroscopic Nature: Pyridine sulfonamides can be hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) if possible to prevent hydrolysis or "caking" of the solid.

  • Temperature: Store at 2-8°C (Refrigerated) in a tightly sealed container.

  • Segregation: Keep away from strong oxidizing agents and strong acids.

Phase 2: Weighing & Solubilization
  • Static Control: Use an anti-static gun or ionizer during weighing. Fluorinated powders often carry high static charges, leading to "flying" dust.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Note: These polar aprotic solvents penetrate skin rapidly and will carry the dissolved fluoropyridine through the gloves. Extreme caution is required once dissolved.

Phase 3: Reaction Setup
  • Vessel: Use borosilicate glass. Avoid metal spatulas if the compound is potentially acidic or reactive toward metals (though generally stable).

  • Inert Gas: Run reactions under Nitrogen/Argon to prevent moisture interference, which can degrade the sulfonyl moiety.

Part 4: Safety Decision Tree (Workflow)

The following diagram illustrates the critical decision points and safety barriers during the handling process.

SafetyWorkflow cluster_emergency Emergency Response Start Start: Chemical Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid If Powder Solution Solution (Dissolved) CheckState->Solution If Liquid SolidPPE PPE: N95/P100 + Double Nitrile Control: Static Gun Solid->SolidPPE SolPPE PPE: Fume Hood + Double Nitrile Warning: Skin Permeation Risk Solution->SolPPE Weigh Weighing inside Fume Hood (Avoid Drafts) SolidPPE->Weigh React Reaction Setup SolPPE->React Dissolve Dissolution (DMSO/DMF) Weigh->Dissolve Dissolve->SolPPE State Change Waste Disposal: High-Temp Incineration (Halogenated Waste) React->Waste Spill Spill: Do NOT sweep dry dust. Use wet wipe/damp paper.

Figure 1: Operational workflow for handling 4-Fluoropyridine-2-sulfonamide, highlighting state-dependent PPE changes.

Part 5: Emergency & Disposal Procedures

Accidental Release (Spills)
  • Solid Spill: Do not dry sweep. Dry sweeping generates dust aerosols.

    • Protocol: Cover the spill with a damp paper towel (water or ethanol) to wet the powder, then wipe up. Place in a sealed bag.

  • Solution Spill:

    • Protocol: Absorb with an inert material (vermiculite or sand). Do not use combustible materials like sawdust if the solvent is flammable.

First Aid (Specific to Sulfonamides)
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sign of sensitization), seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[9] Do not use ethanol to wash skin, as it may increase absorption of the pyridine ring.

  • Eye Contact: Rinse for 15 minutes.

Disposal
  • Classification: Halogenated Organic Waste.

  • Method: High-temperature incineration.[2][4]

  • Prohibition: Do not dispose of down the drain. The fluoride content and biological activity pose environmental risks.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] Compound Summary: Sulfonamide Allergies and Cross-Reactivity. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Pyridine Derivatives. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

Sources

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